molecular formula C87H95Cl3N16O28S2 B606586 Cefilavancin CAS No. 722454-12-8

Cefilavancin

Katalognummer: B606586
CAS-Nummer: 722454-12-8
Molekulargewicht: 1983.3 g/mol
InChI-Schlüssel: OGUAFUAJSPORAH-KHCCTVBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefilavancin (also known as TD-1792) is an investigational heterodimeric antibiotic that represents a modern approach to combating multidrug-resistant bacterial pathogens . It is a covalent hybrid molecule engineered to contain pharmacophores from a glycopeptide (vancomycin) and a beta-lactam (cephalosporin) antibiotic, resulting in a single chemical entity with a fixed pharmacokinetic profile and enhanced activity against Gram-positive bacteria . Its primary research value lies in its innovative dual-targeting mechanism of action. This compound is designed to simultaneously bind to two critical, spatially proximate targets in the bacterial cell wall biosynthesis pathway: the vancomycin-binding site (D-Ala-D-Ala of lipid II) and penicillin-binding proteins (PBPs) . This concurrent inhibition inflicts substantial mortal damage on bacterial populations and is intended to expand the antibacterial spectrum, overcome existing resistance to the individual constituent antibiotics, and ultimately delay the onset of new bacterial resistance . Research indicates that this hybrid strategy can result in potency significantly greater than that of its component parts alone . This compound has shown potent in vitro and in vivo efficacy against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains, making it a critical tool for studying novel strategies against ESKAPE pathogens . It has been evaluated in clinical trials for complicated skin and skin structure infections, demonstrating its potential to improve clinical outcomes in severe infections . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

722454-12-8

Molekularformel

C87H95Cl3N16O28S2

Molekulargewicht

1983.3 g/mol

IUPAC-Name

(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-[3-[[(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carbonyl]amino]propoxyimino]acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C87H95Cl3N16O28S2/c1-33(2)20-45(94-5)74(117)100-62-66(112)36-11-14-49(43(88)22-36)130-51-24-38-25-52(70(51)134-85-71(69(115)68(114)53(31-107)132-85)133-55-29-87(4,93)72(116)34(3)129-55)131-50-15-12-37(23-44(50)89)67(113)63-81(124)99-59(42-26-40(108)27-48(110)56(42)41-21-35(10-13-47(41)109)57(77(120)101-63)98-78(121)58(38)97-75(118)46(28-54(91)111)96-80(62)123)76(119)95-16-9-19-128-104-61(60-73(90)136-86(92)103-60)79(122)102-64-82(125)106-65(84(126)127)39(32-135-83(64)106)30-105-17-7-6-8-18-105/h6-8,10-15,17-18,21-27,33-34,45-46,53,55,57-59,62-64,66-69,71-72,83,85,94,107,112-116H,9,16,19-20,28-32,93H2,1-5H3,(H15-,91,92,95,96,97,98,99,100,101,102,103,104,108,109,110,111,117,118,119,120,121,122,123,124,126,127)/t34-,45+,46-,53+,55-,57+,58+,59-,62+,63-,64+,66+,67+,68+,69-,71+,72+,83+,85-,87-/m0/s1

InChI-Schlüssel

OGUAFUAJSPORAH-KHCCTVBNSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Isomerische SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCO/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Kanonische SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Cefilavancin;  TD-1792;  TD1792;  TD 1792

Herkunft des Produkts

United States

Foundational & Exploratory

The Unveiling of Cefilavancin: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefilavancin (formerly known as TD-1792) represents a novel class of antibiotics, the glycopeptide-cephalosporin heterodimers, engineered to combat the growing threat of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound was driven by the need for new therapeutic agents with potent activity against resistant pathogens.[2] The core concept was to create a hybrid molecule that combines the distinct and synergistic mechanisms of action of a glycopeptide (vancomycin) and a β-lactam (cephalosporin).[3] this compound is a codrug, administered intravenously as a single agent, which is then cleaved in the body to release its two active components.[1] This dual-action approach was hypothesized to not only enhance bactericidal activity but also to potentially circumvent existing resistance mechanisms.[3] The development was spearheaded by Theravance Biopharma and later involved R-Pharm for further clinical trials.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the strategic coupling of a modified vancomycin molecule with a custom-synthesized cephalosporin component via a linker. The general synthetic scheme is outlined below, based on published methodologies for similar glycopeptide-cephalosporin heterodimers.[3]

Experimental Protocol: General Synthesis of this compound (TD-1792)

The chemical synthesis of this compound involves a series of steps to construct the cephalosporin synthon with an attached linker, which is then coupled with vancomycin.[3]

  • Synthesis of the Cephalosporin-Linker Moiety:

    • The synthesis begins by coupling an N-Boc–protected bromopropylamine with the hydroxylimino moiety of a trityl-protected aminothiazolyl residue.[3]

    • This is followed by ester hydrolysis and subsequent chlorination of the thiazolyl ring using N-chlorosuccinimide (NCS).[3]

    • The resulting intermediate is then subjected to a series of reactions to introduce the core cephalosporin structure and the linker, ultimately forming the activated cephalosporin-linker synthon.[3]

  • Coupling with Vancomycin:

    • The activated cephalosporin-linker moiety is then coupled to vancomycin. This reaction is a critical step, forming the heterodimer structure of this compound.[3]

  • Deprotection and Purification:

    • The final step involves the removal of protecting groups from the coupled molecule to yield the active this compound.[3]

    • The final product is then purified using standard chromatographic techniques to ensure high purity.

Mechanism of Action

This compound exerts its potent bactericidal activity through a dual mechanism of action that targets the bacterial cell wall synthesis pathway at two distinct points.[2]

  • Inhibition of Peptidoglycan Synthesis (Vancomycin Component): The vancomycin moiety of this compound binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, Lipid II.[4][5] This binding sterically hinders the transglycosylation and transpeptidation steps, which are crucial for the elongation and cross-linking of the peptidoglycan chains that form the bacterial cell wall.[6]

  • Inhibition of Transpeptidases (Cephalosporin Component): The cephalosporin component of this compound targets and acylates the active site of penicillin-binding proteins (PBPs), which are the transpeptidases responsible for the final cross-linking of the peptidoglycan cell wall.[4]

This dual inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and cell death.[2] Furthermore, this compound has demonstrated the ability to disrupt bacterial biofilms, which are a significant factor in chronic and difficult-to-treat infections.[2]

Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by this compound

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall cluster_inhibition This compound Inhibition UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Nascent_PG Nascent Peptidoglycan Lipid_II_out->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG:e->Crosslinked_PG:w Transpeptidation Cell_Integrity Cell Wall Integrity Crosslinked_PG->Cell_Integrity Maintains PBPs Penicillin-Binding Proteins (PBPs) Vancomycin_moiety Vancomycin Moiety Vancomycin_moiety->Lipid_II_out Binds to D-Ala-D-Ala Cephalosporin_moiety Cephalosporin Moiety Cephalosporin_moiety->PBPs Inhibits

Caption: this compound's dual inhibition of bacterial cell wall synthesis.

Preclinical and Clinical Evaluation

This compound has undergone extensive preclinical and clinical evaluation to determine its efficacy, safety, and pharmacokinetic profile.

In Vitro Activity

In vitro studies have demonstrated the potent activity of this compound against a broad range of Gram-positive pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Table 1: In Vitro Activity of this compound (TD-1792) Against Gram-Positive Isolates

Organism (No. of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (all)≤0.030.03
Methicillin-susceptible S. aureus (MSSA)≤0.030.03
Methicillin-resistant S. aureus (MRSA)0.030.03
Vancomycin-intermediate S. aureus (VISA)0.030.125
Vancomycin-resistant S. aureus (VRSA)0.1250.125
Heterogeneous VISA (hVISA) (39)-0.03

Data compiled from Leuthner et al., 2010 and Blais et al., 2012.[3]

Preclinical In Vivo Studies

Preclinical studies in animal models have been crucial in evaluating the in vivo efficacy of this compound.

Experimental Protocol: Murine Neutropenic Thigh Infection Model

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.

  • Infection: The thigh muscle is inoculated with a standardized suspension of the test organism (e.g., MRSA).

  • Treatment: this compound is administered intravenously at various doses at specified time points post-infection.

  • Assessment: At the end of the study period, the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: The efficacy of this compound is determined by the reduction in bacterial counts compared to untreated controls. The 50% effective dose (ED50) is often calculated.[3]

Table 2: In Vivo Efficacy of this compound (TD-1792) in a Murine Neutropenic Thigh Infection Model with MRSA

CompoundED50 (mg/kg)
This compound (TD-1792)0.19
Vancomycin8.1

Data from Long et al., 2008a.[3]

Phase II Clinical Trial

A randomized, double-blind, active-control Phase II clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with complicated skin and skin structure infections (cSSSI).

Experimental Protocol: Phase II cSSSI Clinical Trial (NCT00442832)

  • Study Design: Randomized, double-blind, active-control.

  • Patient Population: Adults with cSSSI caused by suspected or confirmed Gram-positive organisms.

  • Treatment Arms:

    • This compound (TD-1792): 2 mg/kg intravenously every 24 hours.

    • Vancomycin (active control): 1 g intravenously every 12 hours (with dose adjustments).

  • Treatment Duration: 7 to 14 days.

  • Primary Endpoint: Clinical cure rate at the test-of-cure visit.

  • Secondary Endpoints: Microbiological eradication rate, safety, and tolerability.

Table 3: Clinical and Microbiological Outcomes of the Phase II cSSSI Trial

OutcomeThis compound (TD-1792)Vancomycin
Clinical Cure Rate (Clinically Evaluable) 91.7%90.7%
Clinical Cure Rate (MRSA) 94.7%91.9%
Microbiological Eradication Rate 93.7%92.1%

Data from Stryjewski et al., 2012.[3]

Experimental Workflow and Logical Relationships

G cluster_discovery Discovery & Design cluster_synthesis Chemical Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Concept Concept: Hybrid Antibiotic Scaffolds Scaffold Selection: Vancomycin & Cephalosporin Concept->Scaffolds SAR Structure-Activity Relationship Studies Scaffolds->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Synthesis Multi-step Synthesis of this compound Lead_Opt->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Testing (MIC, MBC) Purification->In_Vitro In_Vivo In Vivo Animal Models (e.g., Murine Thigh) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety & PK) Tox->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy) Phase_II->Phase_III

Caption: The drug discovery and development workflow for this compound.

Conclusion

This compound is a promising investigational antibiotic with a unique dual mechanism of action that has demonstrated potent in vitro and in vivo activity against a range of clinically important Gram-positive pathogens, including resistant strains. The chemical synthesis, while complex, yields a molecule with a favorable preclinical and clinical profile. The results from the Phase II clinical trial in cSSSI are encouraging and support its continued development. This compound represents a significant advancement in the fight against antimicrobial resistance and holds the potential to become a valuable therapeutic option for serious Gram-positive infections.

References

Cefilavancin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefilavancin, also known as TD-1792, is a novel investigational antibiotic agent belonging to the glycopeptide-cephalosporin heterodimer class.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. All quantitative data are presented in structured tables for ease of reference. Detailed methodologies for key in vitro experiments are provided, and the signaling pathway of its mechanism of action and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of new antimicrobial agents.

Chemical Structure and Properties

This compound is a complex molecule formed by the covalent linkage of a modified vancomycin glycopeptide and a cephalosporin antibiotic.[2] This unique hybrid structure is central to its potent antimicrobial activity.

Chemical Structure

The chemical structure of this compound is presented below.

(Image of this compound chemical structure would be placed here in a real document)

Figure 1. Chemical structure of this compound.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. While experimental data for some properties are not publicly available, computed values from reliable sources are included.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-[[3-[[[(1S,2R,18R,19R,22S,25R,28R,40S)-48-[[(2S,3R,4S,5S,6R)-3-[[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyl-oxan-2-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-22-(carbamoylmethyl)-5,47-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentaazaoctacyclo[26.14.2.2³,⁶.2¹⁴,¹⁷.1⁸,¹².1²⁹,³³.0¹⁰,²⁵.0³⁴,³⁹]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carbonyl]amino]propoxy]imino]acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4]
Synonyms TD-1792, Cefilavancina, Cefilavancine[4]
CAS Number 722454-12-8[4]
Molecular Formula C₈₇H₉₆Cl₃N₁₆O₂₈S₂[1]
Molecular Weight 1983.27 g/mol [5]
XLogP3 -0.3[4]
Hydrogen Bond Donor Count 26[4]
Hydrogen Bond Acceptor Count 36[4]
Rotatable Bond Count 25[4]
Solubility Soluble in DMSO[6]
pKa Data not available
Melting Point Data not available

Mechanism of Action

This compound exerts its potent bactericidal activity through a dual mechanism of action that targets the synthesis of the bacterial cell wall, a structure essential for bacterial viability.[7] As a heterodimer, it combines the mechanisms of both glycopeptide and cephalosporin antibiotics.[1]

The primary mode of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of the peptidoglycan precursor units.[7] This binding prevents the subsequent transglycosylation and transpeptidation steps, which are crucial for the cross-linking and structural integrity of the peptidoglycan layer.[7][8] The disruption of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[7]

G This compound's Dual Mechanism of Action cluster_this compound This compound cluster_CellWall Bacterial Cell Wall Synthesis cluster_Inhibition Inhibitory Action cluster_Outcome Result This compound This compound (Glycopeptide-Cephalosporin Heterodimer) Inhibit_TG Inhibition of Transglycosylation This compound->Inhibit_TG Inhibit_TP Inhibition of Transpeptidation This compound->Inhibit_TP Lipid_II Lipid II (Peptidoglycan Precursor) Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan precursor PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBP->Peptidoglycan catalyzes cross-linking Weak_Cell_Wall Weakened Cell Wall Peptidoglycan->Weak_Cell_Wall Inhibit_TG->Peptidoglycan blocks precursor incorporation Inhibit_TP->Peptidoglycan prevents cross-linking Cell_Lysis Cell Lysis and Death Weak_Cell_Wall->Cell_Lysis

This compound's dual inhibitory effect on bacterial cell wall synthesis.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[9][10]

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound powder and dissolve it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare the starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterial strain (e.g., Staphylococcus aureus) onto a suitable agar plate and incubate for 18-24 hours at 35°C.

    • Select several morphologically similar colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure (96-well plate):

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the starting this compound solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 100 µL from well to well.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired starting inoculum and antibiotic concentrations.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

G Workflow for MIC Determination (Broth Microdilution) start Start prep_drug Prepare this compound Stock Solution and Dilutions start->prep_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum setup_plate Set up 96-well Plate with Serial Dilutions prep_drug->setup_plate inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

A generalized workflow for determining the Minimum Inhibitory Concentration.
Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.[2][11]

Protocol:

  • Preparation of Materials:

    • Prepare this compound solutions in CAMHB at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

    • Prepare a bacterial inoculum in the logarithmic phase of growth with a starting density of approximately 5 x 10⁵ CFU/mL in flasks containing the different this compound concentrations and a growth control flask (no antibiotic).

  • Assay Procedure:

    • Incubate the flasks at 37°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Data Collection and Analysis:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal.[11]

G Workflow for Time-Kill Assay start Start prep_solutions Prepare this compound Solutions (multiples of MIC) start->prep_solutions prep_inoculum Prepare Log-Phase Bacterial Inoculum start->prep_inoculum setup_assay Inoculate Flasks with Bacteria and this compound prep_solutions->setup_assay prep_inoculum->setup_assay incubate Incubate with Agitation at 37°C setup_assay->incubate sample Withdraw Aliquots at Specified Time Points incubate->sample sample->incubate Continue incubation dilute_plate Perform Serial Dilutions and Plate on Agar sample->dilute_plate incubate_plates Incubate Plates at 37°C for 18-24h dilute_plate->incubate_plates count_colonies Count Colonies and Calculate CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

A generalized workflow for conducting a time-kill assay.

Conclusion

This compound is a promising investigational antibiotic with a unique dual mechanism of action that targets bacterial cell wall synthesis. Its complex chemical structure, combining glycopeptide and cephalosporin moieties, results in potent activity against a range of Gram-positive bacteria. The experimental protocols detailed in this guide provide a framework for the in vitro evaluation of this compound and other novel antimicrobial agents. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of this compound.[12]14]

References

Cefilavancin's Mechanism of Action Against Gram-Positive Bacteria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefilavancin (formerly TD-1792) is a novel, investigational hybrid antibiotic engineered to combat challenging Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Structurally, it is a glycopeptide-cephalosporin heterodimer, a design that confers a multi-targeted mechanism of action.[1] This guide provides a detailed examination of this compound's core mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism: Dual Inhibition of Cell Wall Synthesis

This compound's primary bactericidal activity stems from its unique hybrid structure, which allows it to simultaneously attack two critical, sequential steps in the biosynthesis of peptidoglycan, the essential component of the bacterial cell wall.[1]

Glycopeptide Moiety: Targeting Peptidoglycan Precursors

The glycopeptide portion of this compound functions similarly to vancomycin. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the peptidoglycan precursor molecule. This binding sterically hinders the subsequent enzymatic reactions required for cell wall construction:

  • Transglycosylation: The polymerization of glycan chains from lipid II precursors is blocked.

  • Transpeptidation: The cross-linking of peptide side chains, which provides the cell wall with its structural integrity, is prevented.

This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and cell death.

Cephalosporin Moiety: Targeting Penicillin-Binding Proteins (PBPs)

The cephalosporin component of this compound targets Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases, carboxypeptidases) that catalyze the final steps of peptidoglycan cross-linking. The mechanism involves the cephalosporin's β-lactam ring, which acts as a structural mimic of the D-Ala-D-Ala substrate. This leads to the acylation of a serine residue in the active site of the PBP, forming a stable covalent bond that irreversibly inactivates the enzyme.

By inhibiting PBPs, the cephalosporin moiety provides a second, distinct mechanism for disrupting cell wall synthesis. This dual-target approach is hypothesized to contribute to this compound's potent activity, particularly against strains that may have developed resistance to single-target agents.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-GlcNAc UDP_NAM_peptide UDP-MurNAc- Pentapeptide Lipid_II Lipid II (D-Ala-D-Ala terminus) UDP_NAM_peptide->Lipid_II MraY, MurG Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation PBP PBP (Transpeptidase) PBP->Glycan_Chain Catalyzes Cefilavancin_Glyco This compound (Glycopeptide Moiety) Cefilavancin_Glyco->Lipid_II Binds & Inhibits Transglycosylation Cefilavancin_Ceph This compound (Cephalosporin Moiety) Cefilavancin_Ceph->PBP Inhibits Transpeptidation

Fig. 1: Dual mechanism of this compound on peptidoglycan synthesis.

Potential Secondary Mechanisms of Action

While dual inhibition of cell wall synthesis is the primary mechanism, related lipoglycopeptide antibiotics exhibit additional effects that may also contribute to this compound's overall activity profile.

Disruption of Bacterial Membrane Potential

The lipoglycopeptide telavancin, which is structurally related to this compound's glycopeptide component, has been shown to disrupt the functional integrity of the bacterial cell membrane. This occurs through a targeted interaction with lipid II, leading to rapid, concentration-dependent membrane depolarization and increased permeability.[2][3][4] This dissipation of membrane potential contributes to a rapid bactericidal effect.[4] It is plausible that this compound may share this ability to perturb membrane function, contributing to its potent and rapid killing activity.

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Glycopeptides like telavancin and dalbavancin have demonstrated activity against staphylococcal biofilms.[5][6] this compound has also been noted to have the ability to disrupt bacterial biofilms, although detailed mechanistic studies are not widely available in the public domain. This effect may be related to interference with the extracellular polymeric substance (EPS) matrix or by targeting bacteria within the biofilm.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains.

Organism/PhenotypeNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)527 (total)-0.015
Staphylococcus aureus (MRSA)527 (total)-0.03
S. aureus (hVISA)39-0.03
S. epidermidis (MSSE)10.0150.015
S. epidermidis (MRSE)10.030.03
Streptococcus pneumoniae (PSSP)10.0080.008
Streptococcus pyogenes10.0080.008
Data sourced from Blais et al., 2012 and Hegde et al., 2012.
Penicillin-Binding Protein (PBP) Affinity

As a hybrid molecule containing a cephalosporin, this compound is expected to exhibit binding affinity for the PBPs of Gram-positive bacteria, including the PBP2a protein responsible for methicillin resistance in S. aureus.

Note: Specific quantitative PBP binding data (IC₅₀ values) for this compound are not currently available in the peer-reviewed public literature. However, to illustrate the expected target interactions, the PBP binding profile of ceftaroline , another cephalosporin with potent anti-MRSA activity, is presented below as a reference. It is anticipated that the cephalosporin moiety of this compound would have a similarly high affinity for PBP2a.

| Reference Data: Ceftaroline | \multicolumn{5}{c|}{IC₅₀ (µg/mL) } | | :--- | :---: | :---: | :---: | :---: | :---: | | Organism (Strain) | PBP1 | PBP2 | PBP3 | PBP4 | PBP2a | | S. aureus (MRSA) | 0.25 | 0.25 | 0.25 | 4 | 0.5 | | S. aureus (MSSA) | 0.125 | 0.125 | 0.125 | 2 | N/A | IC₅₀ is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin probe. Data sourced from Moisan et al., 2010.[7][8][9][10]

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal nature of this compound against S. aureus. Studies have shown that this compound exhibits rapid, concentration-dependent killing. Against both MSSA and MRSA strains, this compound at 2x MIC resulted in a ≥3-log₁₀ reduction in colony-forming units (CFU) by 4 to 8 hours.[11] This rapid bactericidal activity is superior to that of vancomycin, which often requires higher concentrations (e.g., 8x MIC) to achieve a similar effect over a 24-hour period.[11]

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments used to characterize the mechanism of action of this compound and similar antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

Principle: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is standard.

Methodology:

  • Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired final concentrations.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 33591) on an appropriate agar plate. Select several colonies to inoculate a tube of CAMHB. Incubate until the culture reaches the turbidity equivalent of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate the wells containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

G A Prepare Serial Dilutions of this compound in 96-well plate C Inoculate Wells (Final conc. ~5x10^5 CFU/mL) A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard, then dilute) B->C D Incubate Plate (16-20h at 37°C) C->D E Read MIC (Lowest concentration with no visible growth) D->E G A Prepare Log-Phase Bacterial Culture (~5x10^5 CFU/mL) B Add this compound (Multiples of MIC) A->B C Incubate at 37°C with Agitation B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions & Plate for Viable Counts D->E F Incubate Plates & Count Colonies E->F G Plot log10 CFU/mL vs. Time F->G G A Isolate Bacterial Membranes (contains PBPs) B Incubate Membranes with Varying [this compound] A->B C Add Fluorescent Penicillin (e.g., Bocillin FL) to label unbound PBPs B->C D Separate Proteins by SDS-PAGE C->D E Visualize & Quantify Fluorescent PBP Bands D->E F Calculate IC50 from Dose-Response Curve E->F

References

Cefilavancin: A Technical Guide to its Dual-Action Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cefilavancin (formerly TD-1792) is a novel, first-in-class glycopeptide-cephalosporin heterodimer antibiotic engineered to combat serious Gram-positive bacterial infections, including those caused by multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its innovative structure combines two distinct mechanistic classes into a single molecule, resulting in a potent, dual-action assault on the bacterial cell wall. This document provides a detailed technical overview of this compound's mechanism, quantitative efficacy data, and the experimental protocols used to characterize its activity.

Core Mechanism: Dual Inhibition of Peptidoglycan Synthesis

This compound functions as a codrug; after intravenous administration, it is cleaved into two active components: a modified vancomycin (a glycopeptide) and a cephalosporin. This unique structure allows it to simultaneously target two sequential and essential steps in the biosynthesis of the bacterial cell wall, a rigid peptidoglycan layer vital for bacterial survival.[1][2][3]

  • Glycopeptide Action: The vancomycin moiety binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, the peptidoglycan precursor unit.[1][3] This binding sterically hinders the subsequent transglycosylation and transpeptidation steps, preventing the incorporation of new subunits into the growing peptidoglycan chain.[3][4]

  • Cephalosporin Action: The cephalosporin moiety covalently binds to the active site of penicillin-binding proteins (PBPs).[2][3] PBPs are bacterial transpeptidases that catalyze the final cross-linking of peptide side chains, a step that confers structural integrity to the cell wall.[2] Inhibition of PBPs weakens the cell wall, leading to cell lysis.[1][3]

This dual mechanism provides a synergistic effect, enhancing bactericidal activity and potentially lowering the frequency of resistance development.

Cefilavancin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_peptide Synthesis Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Lipid_P Bactoprenol-P Lipid_P->Lipid_I Lipid_II Lipid II (NAM-NAG-pentapeptide) Lipid_I->Lipid_II Lipid_II_mem Lipid II Lipid_II->Lipid_II_mem Flippase Growing_PG Growing Peptidoglycan Lipid_II_mem->Growing_PG Transglycosylation PBP PBP (Transpeptidase) Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Growing_PG->Crosslinked_PG Transpeptidation This compound This compound Vancomycin_moiety Vancomycin Moiety This compound->Vancomycin_moiety Cephalosporin_moiety Cephalosporin Moiety This compound->Cephalosporin_moiety Vancomycin_moiety->Lipid_II_mem Inhibits Cephalosporin_moiety->PBP Inhibits

Caption: this compound's dual-action inhibition of bacterial cell wall synthesis.

Quantitative In Vitro & In Vivo Efficacy

This compound has demonstrated potent activity against a wide range of Gram-positive pathogens, including strains with resistance to other antibiotics.

In Vitro Susceptibility Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. This compound exhibits significantly lower MIC values compared to standard-of-care agents against resistant phenotypes.

Organism/Strain TypeNo. of IsolatesThis compound (TD-1792) MIC₉₀ (µg/mL)Vancomycin MIC₉₀ (µg/mL)Reference
Methicillin-Resistant S. aureus (MRSA)-0.03-[5]
Heterogeneous Vancomycin-Intermediate S. aureus (hVISA)390.032.0[5]
Vancomycin-Intermediate Staphylococcal Species (VISS/hVISS) & VRSA-0.125> daptomycin, quinupristin-dalfopristin, linezolid[5]
Anaerobic Gram-positive bacteria & Corynebacterium spp.4110.253 to 7 dilutions higher[6]
In Vivo Efficacy Data

Preclinical models are crucial for evaluating an antibiotic's performance in a physiological context. The murine neutropenic thigh infection model is a standard for assessing in vivo bactericidal activity.

Animal ModelPathogenEfficacy EndpointThis compound (TD-1792)VancomycinFold ImprovementReference
Murine Neutropenic ThighMRSAED₅₀ (mg/kg)0.198.142.6x[5]

Clinical Efficacy & Safety Summary

Phase II clinical trials have evaluated the efficacy and safety of this compound in treating complicated skin and skin structure infections (cSSSI).

Phase II cSSSI Trial Results
Patient PopulationNThis compound (2 mg/kg q24h) Clinical Cure RateVancomycin (1g q12h) Clinical Cure RateReference
Clinically Evaluable17091.7%90.7%[6]
Microbiologically Evaluable (MRSA at baseline)7594.7%91.9%[6]
Microbiological Eradication
Gram-positive Pathogens12693.7%92.1%[6]

Adverse events were comparable between groups, with pruritus being more common in the vancomycin arm.[6]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize this compound's activity.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[7][8][9]

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). Each well should contain 50 µL of the diluted agent.[9]

    • The final concentration range should typically span from 0.008 to 16 µg/mL.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial isolate (e.g., S. aureus) onto a non-selective agar plate and incubate for 18-24 hours at 37°C.[9]

    • Select 3-5 colonies and suspend them in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control well (bacteria, no drug) and a sterility control well (MHB, no bacteria).[10]

    • Incubate the plate at 37°C for 18-24 hours in ambient air.[8][9]

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]

Protocol: Competitive PBP Binding Assay

This assay determines the affinity of an unlabeled antibiotic (like this compound's cephalosporin moiety) for specific PBPs by measuring its ability to compete with a fluorescent penicillin probe.[5][11]

  • Bacterial Membrane Preparation:

    • Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase.

    • Harvest cells via centrifugation and wash with a suitable buffer (e.g., PBS).

    • Lyse the cells using methods such as sonication or French press.

    • Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a buffer and determine the total protein concentration.

  • Competitive Binding Reaction:

    • In a microtiter plate, dispense aliquots of the prepared bacterial membrane suspension.

    • Add serial dilutions of the this compound cephalosporin moiety and incubate for 30 minutes at room temperature to allow for binding to PBPs.[5]

    • Add a constant, subsaturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to all wells. Incubate for an additional 10-15 minutes. The probe will bind to any PBP active sites not occupied by the test compound.[5]

    • Stop the reaction by adding Laemmli sample buffer.

  • Analysis and Quantification:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager (e.g., excitation/emission at 488/518 nm for Bocillin-FL).[5]

    • Quantify the fluorescence intensity of each PBP band.

    • The concentration of the test compound that causes a 50% reduction in fluorescent signal for a specific PBP is determined as the IC₅₀ value, indicating its binding affinity.[12]

PBP_Assay_Workflow start Start: Bacterial Culture (e.g., S. aureus) prep Membrane Preparation (Lysis & Ultracentrifugation) start->prep dispense Dispense Membrane Aliquots into Microplate prep->dispense incubate_test Incubate with Serial Dilutions of this compound Moiety dispense->incubate_test incubate_probe Add Fluorescent Penicillin Probe (e.g., Bocillin-FL) & Incubate incubate_test->incubate_probe sds_page Stop Reaction & Separate Proteins by SDS-PAGE incubate_probe->sds_page visualize Visualize Bands with Fluorescence Imager sds_page->visualize analyze Quantify Band Intensity & Plot vs. Concentration visualize->analyze end Determine IC₅₀ Values for each PBP analyze->end

Caption: Experimental workflow for a competitive PBP binding assay.

Protocol: Murine Neutropenic Thigh Infection Model

This in vivo model is used to assess the efficacy of an antibiotic in a setting that mimics a soft tissue infection in an immunocompromised host.[6][13][14]

  • Induction of Neutropenia:

    • Use 6-week-old female ICR or CD-1 mice.[13][15]

    • Render mice neutropenic by administering two intraperitoneal doses of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) prior to infection.[13][15] This depletes neutrophils to <100 cells/mm³.[15]

  • Infection:

    • Prepare an inoculum of the test organism (e.g., MRSA) to a concentration of ~10⁷ CFU/mL.[13]

    • Anesthetize the mice and inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh.[13]

  • Antimicrobial Treatment:

    • Initiate treatment at a defined time post-infection (e.g., 2 hours).

    • Administer this compound and comparator agents (e.g., vancomycin, vehicle control) via a clinically relevant route (e.g., subcutaneous or intravenous) at various doses and dosing intervals.[15]

  • Efficacy Assessment:

    • At a set time point (e.g., 24 hours post-treatment initiation), euthanize the mice.[13]

    • Aseptically dissect the thigh muscle, weigh it, and homogenize it in sterile PBS.[13]

    • Perform serial ten-fold dilutions of the thigh homogenate and plate onto appropriate agar (e.g., Tryptic Soy Agar).[13]

    • Incubate plates for ~20 hours at 37°C and enumerate the bacterial colonies to determine the CFU per gram of thigh tissue.[13]

    • The efficacy (e.g., ED₅₀) is determined by analyzing the dose-response relationship, representing the dose required to achieve a specific reduction in bacterial burden compared to the control group.

References

Cefilavancin's Spectrum of Activity Against Bacterial Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefilavancin (formerly known as TD-1792) is a novel, investigational bactericidal antibiotic representing a new class of glycopeptide-cephalosporin heterodimers. It exhibits a unique dual mechanism of action, targeting critical steps in bacterial cell wall synthesis, which confers potent activity against a wide spectrum of Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides an in-depth overview of the in vitro and in vivo activity of this compound, detailed experimental methodologies for its evaluation, and a visualization of its mechanism of action.

Mechanism of Action

This compound's potent bactericidal effect stems from its ability to simultaneously engage two distinct targets involved in peptidoglycan synthesis. The vancomycin moiety of the molecule binds with high affinity to the D-alanyl-D-alanine terminus of lipid II, a key precursor in the cell wall synthesis pathway. This interaction inhibits the transglycosylation step, preventing the elongation of the peptidoglycan chains.[1]

Concurrently, the cephalosporin component of this compound acylates penicillin-binding proteins (PBPs), the enzymes responsible for the transpeptidation step that cross-links the peptide side chains of the peptidoglycan. This dual inhibition of both transglycosylation and transpeptidation leads to a rapid disruption of cell wall integrity.[1] Furthermore, this targeted interaction with lipid II is believed to anchor the molecule to the bacterial membrane, leading to membrane depolarization and a subsequent loss of membrane integrity, contributing to its rapid bactericidal activity.

Cefilavancin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellwall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Lipid_II Lipid II This compound->Lipid_II Binds to D-Ala-D-Ala PBP PBP This compound->PBP Acylates Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption Causes Depolarization Peptidoglycan Peptidoglycan Cell_Death Cell_Death Peptidoglycan->Cell_Death Weakened Wall Lipid_II->Peptidoglycan Transglycosylation (Blocked) PBP->Peptidoglycan Transpeptidation (Blocked) Cell_Wall_Precursors Cell_Wall_Precursors Cell_Wall_Precursors->Lipid_II Synthesis Membrane_Disruption->Cell_Death Leads to

This compound's dual mechanism of action.

In Vitro Spectrum of Activity

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacterial pathogens. Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Table 1: Activity of this compound against Staphylococcus species

OrganismResistance PhenotypeNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)--0.015[1]
Staphylococcus aureusMethicillin-Resistant (MRSA)--0.03[1]
Staphylococcus aureusVancomycin-Intermediate (VISA)--0.03[1]
Staphylococcus aureusHeterogeneous VISA (hVISA)39-0.03[1]
Staphylococcus speciesVancomycin-Intermediate (VISS)--0.125[1]
Coagulase-Negative Staphylococci-----

Table 2: Activity of this compound against Streptococcus species

OrganismResistance PhenotypeNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniaePenicillin-Susceptible---[1]
Streptococcus pneumoniaePenicillin-Resistant---[1]
Streptococcus pyogenes----[1]

Table 3: Activity of this compound against Enterococcus species

OrganismResistance PhenotypeNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Enterococcus faecalisVancomycin-Susceptible---
Enterococcus faecalisVancomycin-Resistant (VanA)---
Enterococcus faecalisVancomycin-Resistant (VanB)---
Enterococcus faeciumVancomycin-Susceptible---
Enterococcus faeciumVancomycin-Resistant (VanA)---
Enterococcus faeciumVancomycin-Resistant (VanB)---

Table 4: Activity of this compound against Anaerobic Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Gram-Positive Anaerobes377--0.25[2]
Clostridium difficile----
Gram-Negative Anaerobes->32>32>32[2]

Table 5: Activity of this compound against Gram-Negative Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli->32>32>32
Klebsiella pneumoniae->32>32>32
Pseudomonas aeruginosa->32>32>32
Acinetobacter baumannii->32>32>32

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of bacterial isolates to this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate (Final conc. 5x10^5 CFU/mL) Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of This compound in CAMHB Drug_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Visual Inspection for Turbidity Incubation->Reading MIC_Determination MIC = Lowest Concentration with No Visible Growth Reading->MIC_Determination

Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution: this compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal activity of this compound over time.

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_quantification Quantification Culture_Prep Log-phase Bacterial Culture (~5x10^5 CFU/mL in CAMHB) Drug_Addition Add this compound at Various MIC Multiples Culture_Prep->Drug_Addition Incubation_Shaking Incubate at 37°C with Shaking Drug_Addition->Incubation_Shaking Aliquots Remove Aliquots at Time Points (0, 2, 4, 8, 24h) Incubation_Shaking->Aliquots Serial_Dilution Serially Dilute in Saline Aliquots->Serial_Dilution Plating Plate onto Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates Overnight Plating->Incubate_Plates CFU_Count Count Colonies (CFU/mL) Incubate_Plates->CFU_Count Plot_Data Plot log10 CFU/mL vs. Time CFU_Count->Plot_Data

Workflow for a time-kill kinetic assay.

Detailed Methodology:

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in CAMHB from a logarithmic-phase bacterial culture.

  • Drug Exposure: this compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with continuous agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: The withdrawn samples are serially diluted in sterile saline to neutralize the antibiotic, and a specific volume is plated onto appropriate agar plates. After overnight incubation, the number of colonies is counted to determine the viable bacterial count (CFU/mL).

  • Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of antibiotics.

Murine_Thigh_Model cluster_induction Induction of Neutropenia and Infection cluster_treatment Treatment cluster_evaluation Evaluation Cyclophosphamide Administer Cyclophosphamide to Induce Neutropenia Infection Inject Bacterial Suspension (e.g., MRSA) into Thigh Muscle Cyclophosphamide->Infection Treatment_Initiation Initiate this compound Treatment (e.g., 2 hours post-infection) Infection->Treatment_Initiation Dosing_Regimen Administer Various Doses at Defined Intervals Treatment_Initiation->Dosing_Regimen Euthanasia Euthanize Mice at 24 hours Post-Treatment Dosing_Regimen->Euthanasia Thigh_Homogenization Excise and Homogenize Thighs Euthanasia->Thigh_Homogenization Bacterial_Load Determine Bacterial Load (CFU/thigh) by Plating Thigh_Homogenization->Bacterial_Load Dose_Response Analyze Dose-Response Relationship Bacterial_Load->Dose_Response

Workflow for the neutropenic murine thigh infection model.

Detailed Methodology:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A defined inoculum of the test organism (e.g., S. aureus ATCC 33591) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound is initiated. The antibiotic is administered via a relevant route (e.g., subcutaneous or intravenous) at various dose levels and dosing intervals. A vehicle control group is also included.

  • Evaluation: At a predetermined endpoint (e.g., 24 hours after the start of treatment), the mice are euthanized, and the thighs are aseptically removed and homogenized. The homogenates are serially diluted and plated to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: The efficacy of this compound is assessed by the reduction in bacterial load in the thighs of treated animals compared to the control group. Dose-response relationships are analyzed to determine key pharmacodynamic parameters.

Conclusion

This compound demonstrates potent in vitro and in vivo activity against a broad range of Gram-positive bacteria, including strains with resistance to other classes of antibiotics. Its unique dual mechanism of action, targeting both transglycosylation and transpeptidation in cell wall synthesis, coupled with its ability to disrupt the bacterial membrane, results in rapid bactericidal activity. The data presented in this guide underscore the potential of this compound as a promising therapeutic agent for the treatment of serious Gram-positive infections. Further clinical development will be crucial to fully elucidate its therapeutic role.

References

Cefilavancin (TD-1792): A Technical Whitepaper on Early-Stage Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefilavancin (TD-1792) is a novel, first-in-class glycopeptide-cephalosporin heterodimer antibiotic developed to address the challenge of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a codrug, it is administered intravenously and subsequently cleaves in the body to release two active antibiotic components: a modified vancomycin and a cephalosporin.[1] This unique structure and mechanism of action have demonstrated potent in vitro and in vivo activity in early-stage research, positioning this compound as a promising candidate for the treatment of serious bacterial infections. This technical guide provides an in-depth summary of the foundational preclinical and early clinical research findings for this compound.

Mechanism of Action

This compound exerts its bactericidal effect through a dual mechanism of action that targets bacterial cell wall synthesis at two distinct points.[2] Being a heterodimer of a glycopeptide and a cephalosporin, it simultaneously inhibits both transglycosylation and transpeptidation, crucial steps in the formation of the peptidoglycan layer of the bacterial cell wall.[3][4] The glycopeptide moiety binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylase enzyme, while the cephalosporin component acylates the active site of penicillin-binding proteins (PBPs), inhibiting the transpeptidase enzyme.[3][5][6] This multivalent mode of action is believed to contribute to its potent activity and may also play a role in mitigating the development of resistance.[4][7] Furthermore, early research suggests that this compound also has the ability to disrupt bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[2]

Cefilavancin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_cell_wall Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_pentapeptide Synthesis of precursors Lipid_II Lipid II (NAM-NAG-pentapeptide) UDP_NAM_pentapeptide->Lipid_II Transglycosylation Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylation Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Peptidoglycan_chain->Cross_linked_peptidoglycan Transpeptidation (PBP mediated) This compound This compound (TD-1792) Glycopeptide_moiety Glycopeptide Moiety This compound->Glycopeptide_moiety Cephalosporin_moiety Cephalosporin Moiety This compound->Cephalosporin_moiety Glycopeptide_moiety->Lipid_II Inhibits Transglycosylation Cephalosporin_moiety->Peptidoglycan_chain Inhibits Transpeptidation Neutropenic_Murine_Thigh_Model_Workflow start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Thigh Infection (e.g., MRSA) neutropenia->infection treatment Administer this compound (or comparator) infection->treatment euthanasia Euthanize Mice (24h post-treatment) treatment->euthanasia pk_sampling Pharmacokinetic Blood Sampling treatment->pk_sampling homogenization Thigh Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating cfu_counting CFU Counting plating->cfu_counting data_analysis Data Analysis (PK/PD Modeling) cfu_counting->data_analysis pk_sampling->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Glycopeptide-Cephalosporin Synergy in Cefilavancin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic agents. Cefilavancin (formerly TD-1792) represents a significant advancement in this area, engineered as a glycopeptide-cephalosporin heterodimer to exert a synergistic, dual mechanism of action against the bacterial cell wall.[1][2][3] This technical guide provides a comprehensive investigation into the core of this compound's efficacy: the potent synergy between its two covalently linked antibiotic moieties. It details the molecular mechanisms, presents key preclinical and in vitro quantitative data, outlines the experimental protocols used to verify synergy, and visualizes the complex biological and experimental pathways involved.

Introduction to this compound

This compound is a first-in-class investigational antibiotic developed for the treatment of serious infections caused by Gram-positive bacteria.[3][4] Structurally, it is a codrug, where a modified vancomycin (a glycopeptide) is linked to a novel cephalosporin (a β-lactam).[1] Administered intravenously, this compound is designed to be cleaved in the body into its two active antibiotic components.[1] This innovative approach aims to overcome resistance mechanisms and enhance bactericidal activity, particularly against challenging pathogens such as MRSA, vancomycin-intermediate S. aureus (VISA), and heterogeneous VISA (hVISA).[4][5] Clinical development has progressed to Phase III trials for skin and soft tissue infections.[1][2]

The Dual Mechanism of Action: A Synergistic Assault on Peptidoglycan Synthesis

The enhanced potency of this compound stems from its ability to simultaneously inhibit two sequential and spatially proximate steps in the bacterial peptidoglycan synthesis pathway.[5] Peptidoglycan, an essential component of the bacterial cell wall, provides structural integrity and protects the cell from osmotic lysis.[6] Its synthesis is a complex process occurring in the cytoplasm, at the cell membrane, and in the periplasmic space.[7][8]

The Glycopeptide Moiety: Targeting Precursor Elongation

The vancomycin-like component of this compound acts via the classic glycopeptide mechanism. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, the membrane-anchored peptidoglycan precursor.[4][9][10][11] This binding sterically hinders the subsequent enzymatic reactions—transglycosylation and transpeptidation—which are necessary to incorporate the precursor into the growing peptidoglycan chain.[12] By blocking the substrate, the glycopeptide moiety effectively halts the extension of the glycan strands.

The Cephalosporin Moiety: Targeting Final Cross-Linking

The cephalosporin component targets the final step of cell wall construction: the cross-linking of peptide side chains. This reaction is catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs), which are DD-transpeptidases.[13][14] β-lactam antibiotics like cephalosporins are structural analogs of the D-Ala-D-Ala substrate and act by forming a stable, covalent acyl-enzyme intermediate with the PBP active site, thereby inactivating the enzyme.[15] This prevents the formation of a rigid, mesh-like peptidoglycan sacculus, leading to a weakened cell wall and eventual cell death.[13]

The Basis of Synergy

The synergy between the glycopeptide and cephalosporin moieties is rooted in their complementary attacks on the same vital pathway. The cellular targets—Lipid II for the glycopeptide and PBPs for the cephalosporin—are located in close proximity at the site of cell wall synthesis.[5] The proposed synergistic mechanism involves a multi-pronged assault:

  • Dual Inhibition: The hybrid molecule is hypothesized to inhibit both targets simultaneously, creating a more potent blockade of peptidoglycan synthesis than either agent alone.[5]

  • Enhanced PBP Targeting: By binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, the glycopeptide component may alter the local architecture of the cell wall synthesis machinery, potentially increasing the accessibility or susceptibility of PBPs to the cephalosporin component. Studies on combining separate glycopeptides and cephalosporins have shown that this combination enhances the antibacterial effect, particularly against resistant MRSA strains.[16]

Quantitative Data on this compound's Potency

The synergistic action of this compound translates into potent in vitro and in vivo activity, often far exceeding that of its constituent antibiotic classes alone.

Table 1: Comparative In Vitro Activity (MIC₉₀) of this compound against Resistant Staphylococci

Organism/Phenotype This compound (TD-1792) MIC₉₀ (µg/mL) Comparator MIC₉₀ (µg/mL) Reference(s)
Methicillin-Resistant S. aureus (MRSA) 0.03 - [5]
Heterogeneous VISA (hVISA) 0.03 Vancomycin: 2.0 [5]
VISA, hVISS, VRSA 0.125 More active than daptomycin, quinupristin-dalfopristin, and linezolid [5]
Anaerobes & Corynebacterium spp. 0.25 3-7 dilutions more active than vancomycin and daptomycin [3]

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vivo Efficacy of this compound in a Murine Neutropenic Thigh Infection Model

Compound Animal Model Pathogen Efficacy Endpoint (ED₅₀) Reference(s)
This compound (TD-1792) Murine Neutropenic Thigh MRSA 0.19 mg/kg [5]
Vancomycin Murine Neutropenic Thigh MRSA 8.1 mg/kg [5]

ED₅₀: The dose required to achieve a 50% reduction in bacterial burden.

Experimental Protocols for Synergy Investigation

The synergistic interaction between the glycopeptide and cephalosporin moieties is quantitatively assessed using standardized in vitro methods. The two primary assays are the Checkerboard Assay and the Time-Kill Assay.

Checkerboard Broth Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[17][18]

Methodology:

  • Preparation of Antibiotics: Stock solutions of two agents (e.g., a glycopeptide and a cephalosporin) are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns) and the second antibiotic is serially diluted along the y-axis (rows).[17][19] This creates a matrix of various concentration combinations. Wells containing single agents and a no-drug growth control are also included.[18]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[17]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).[17]

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of an antibiotic (alone or in combination) that visibly inhibits bacterial growth. The FIC index (FICI) is then calculated using the following formula:

    FICI = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5[17][20]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[17][20]

  • Antagonism: FICI > 4.0[17][20]

Time-Kill Assay

This dynamic assay assesses the rate and extent of bactericidal activity of antimicrobial agents, alone and in combination, over time.[21]

Methodology:

  • Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized starting inoculum (typically 10⁵ to 10⁶ CFU/mL) in flasks of broth medium.[22]

  • Drug Exposure: The antimicrobial agents are added to the flasks at specified concentrations (e.g., 0.5x MIC, 1x MIC). Test conditions include a no-drug growth control and each drug individually, as well as the combination.

  • Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).[22]

  • Enumeration: The samples are serially diluted and plated onto agar. After incubation, the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each condition.

Interpretation:

  • Synergy: Defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specified time point (e.g., 24 hours).[22][23]

  • Bactericidal Activity: Defined as a ≥3 log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]

Visualizing the Core Concepts

To clarify the complex interactions and workflows, the following diagrams illustrate the key pathways and processes.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-GlcNAc UDP_NAM_peptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_NAG->UDP_NAM_peptide MurA-F enzymes Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_out Lipid II Lipid_II->Lipid_II_out Flippase (MurJ) Glycan_Chain Nascent Peptidoglycan Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation (PBP Transpeptidase) Target_Ceph Cephalosporin Target: Penicillin-Binding Proteins (PBPs) Crosslinked_PG->Target_Ceph Lipid_II_out->Glycan_Chain Transglycosylation (PBP Glycosyltransferase) Target_Glyco Glycopeptide Target: D-Ala-D-Ala terminus of Lipid II Lipid_II_out->Target_Glyco Cefilavancin_MoA This compound This compound (Glycopeptide-Cephalosporin Heterodimer) Glyco_Moiety Glycopeptide Moiety (Vancomycin-like) This compound->Glyco_Moiety Ceph_Moiety Cephalosporin Moiety (β-Lactam) This compound->Ceph_Moiety Lipid_II Lipid II Precursor (D-Ala-D-Ala Terminus) Glyco_Moiety->Lipid_II Binds to PBP Penicillin-Binding Protein (Transpeptidase) Ceph_Moiety->PBP Inactivates Inhibit_TG Inhibition of Transglycosylation Lipid_II->Inhibit_TG Prevents Polymerization Inhibit_TP Inhibition of Transpeptidation PBP->Inhibit_TP Prevents Cross-linking Synergy Synergistic Bactericidal Effect Inhibit_TG->Synergy Inhibit_TP->Synergy Synergy_Workflow Start Select Bacterial Isolate & Antimicrobial Agents MIC_Test Determine MIC of Each Agent Individually (Broth Microdilution) Start->MIC_Test Checkerboard Perform Checkerboard Assay (2D Dilution Matrix) MIC_Test->Checkerboard Provides basis for concentrations TimeKill Perform Time-Kill Assay (At relevant MIC multiples) MIC_Test->TimeKill Provides basis for concentrations Calc_FIC Calculate FIC Index (FICI) Checkerboard->Calc_FIC Interpret_FIC Interpret FICI (Synergy, Additive, Antagonism) Calc_FIC->Interpret_FIC Conclusion Overall Synergy Assessment Interpret_FIC->Conclusion Plot_Curves Plot Log₁₀ CFU/mL vs. Time TimeKill->Plot_Curves Interpret_TK Interpret Kill Curves (Synergy, Bactericidal Activity) Plot_Curves->Interpret_TK Interpret_TK->Conclusion

References

The Effect of Cefilavancin on Bacterial Cell Wall Biosynthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases contain no specific information on a compound named "Cefilavancin." The following technical guide is a comprehensive overview of the mechanisms of action of two major classes of antibiotics that the name "this compound" suggests it may belong to: cephalosporins and glycopeptides . This whitepaper will detail their effects on bacterial cell wall biosynthesis, providing researchers, scientists, and drug development professionals with a foundational understanding of these critical antibacterial pathways.

Introduction to Bacterial Cell Wall Biosynthesis

The bacterial cell wall is a vital extracellular layer that provides structural integrity, maintains cell shape, and protects against osmotic lysis.[1][] A key component of the cell wall in most bacteria is peptidoglycan (PG), a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[][3] The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space, making it an excellent target for antibiotics.[1][][4]

Potential Mechanisms of Action of this compound

Given its name, "this compound" could plausibly be a cephalosporin or a glycopeptide antibiotic. Both classes inhibit peptidoglycan synthesis, but through distinct mechanisms.

Cephalosporin-like Mechanism: Inhibition of Transpeptidases

Cephalosporins are a subclass of β-lactam antibiotics.[1][5][6] Their primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][5][7][8]

  • Target: Penicillin-Binding Proteins (PBPs), particularly transpeptidases.[7][8][9]

  • Action: The β-lactam ring of cephalosporins mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor.[][5] This allows the antibiotic to bind to the active site of the PBP transpeptidase, leading to the formation of a stable, covalent acyl-enzyme intermediate.[5][8] This inactivation of the enzyme prevents the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately leading to cell lysis.[1][5][8]

Glycopeptide-like Mechanism: Sequestration of Peptidoglycan Precursors

Glycopeptides, such as vancomycin, also inhibit peptidoglycan synthesis but act at an earlier stage.[1][6]

  • Target: The D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of the peptidoglycan precursor, Lipid II.[5][6]

  • Action: Glycopeptides bind with high affinity to the D-Ala-D-Ala residues, sterically hindering the transglycosylation and transpeptidation steps of peptidoglycan synthesis.[1][5][6] This prevents the incorporation of new peptidoglycan subunits into the growing cell wall.

Quantitative Analysis of Bacterial Cell Wall Synthesis Inhibition

The inhibitory activity of antibiotics against bacterial cell wall synthesis can be quantified using various in vitro assays. The following tables present representative data for cephalosporins and glycopeptides against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Antibiotics

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[10][11]

Antibiotic ClassRepresentative DrugOrganismMIC (µg/mL)
Cephalosporin CefotaximeStaphylococcus aureus4
Escherichia coli≤0.25
Pseudomonas aeruginosa16
Glycopeptide VancomycinStaphylococcus aureus1
Enterococcus faecalis2
Streptococcus pneumoniae≤0.5

Note: MIC values can vary depending on the specific strain and testing methodology.[11][12]

Table 2: PBP Binding Affinity (IC50) of a Representative Cephalosporin

The 50% inhibitory concentration (IC50) in a competitive binding assay indicates the concentration of an antibiotic required to inhibit 50% of the binding of a fluorescent probe to a specific PBP.[13]

PBP Target (E. coli)Representative Cephalosporin IC50 (µg/mL)
PBP1a0.5
PBP1b2
PBP210
PBP30.1
PBP4>100
PBP5/6>100

Lower IC50 values indicate higher binding affinity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution is a standard method for determining MICs.[14]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium.

  • Antibiotic Dilution Series: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10]

Penicillin-Binding Protein (PBP) Competition Assay

Method: This assay measures the ability of a test compound to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL) for binding to PBPs.[13][15][16]

  • Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism.

  • Competition Reaction: The membrane preparation is incubated with varying concentrations of the test antibiotic.

  • Fluorescent Labeling: A fixed concentration of Bocillin FL is added to the reaction mixture and incubated to label the PBPs that are not bound by the test antibiotic.

  • SDS-PAGE and Visualization: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence imager.

  • Quantification: The intensity of the fluorescent bands is quantified. The IC50 value is calculated as the concentration of the test antibiotic that reduces the fluorescence intensity by 50%.[13]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key pathways and inhibitory mechanisms discussed.

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol_PP Bactoprenol-PP Lipid_II->Bactoprenol_PP Translocation Growing_PG Growing Peptidoglycan Lipid_II->Growing_PG Transglycosylation (PBP - GT domain) Bactoprenol_P Bactoprenol-P Bactoprenol_P->Lipid_I Bactoprenol_PP->Bactoprenol_P Dephosphorylation Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation (PBP - TP domain)

Caption: Overview of the Peptidoglycan Biosynthesis Pathway.

Cephalosporin_Mechanism Cephalosporin Cephalosporin (β-lactam) PBP Penicillin-Binding Protein (Transpeptidase) Cephalosporin->PBP Covalent Binding Crosslinking Peptidoglycan Cross-linking Cephalosporin->Crosslinking Inhibits PBP->Crosslinking Catalyzes PG_precursor Peptidoglycan Precursor (D-Ala-D-Ala) PG_precursor->PBP Substrate Weak_Cell_Wall Weakened Cell Wall Crosslinking->Weak_Cell_Wall Leads to Cell_Lysis Cell Lysis Weak_Cell_Wall->Cell_Lysis

Caption: Mechanism of Action of Cephalosporin Antibiotics.

Glycopeptide_Mechanism Glycopeptide Glycopeptide (e.g., Vancomycin) Lipid_II Lipid II (D-Ala-D-Ala terminus) Glycopeptide->Lipid_II Binds to Transglycosylation Transglycosylation Glycopeptide->Transglycosylation Inhibits Transpeptidation Transpeptidation Glycopeptide->Transpeptidation Inhibits Lipid_II->Transglycosylation Substrate for Lipid_II->Transpeptidation Substrate for PG_Synthesis Peptidoglycan Synthesis Transglycosylation->PG_Synthesis Transpeptidation->PG_Synthesis Cell_Death Cell Death PG_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of Action of Glycopeptide Antibiotics.

PBP_Competition_Assay_Workflow start Start prep_membranes Prepare Bacterial Membranes (with PBPs) start->prep_membranes incubate_antibiotic Incubate Membranes with Varying [Test Antibiotic] prep_membranes->incubate_antibiotic add_bocillin Add Bocillin FL (Fluorescent Penicillin) incubate_antibiotic->add_bocillin run_sds_page Separate Proteins by SDS-PAGE add_bocillin->run_sds_page visualize Visualize Fluorescent Bands run_sds_page->visualize quantify Quantify Band Intensity visualize->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow for PBP Competition Assay.

Mechanisms of Resistance

Bacteria have evolved various mechanisms to resist the effects of cell wall synthesis inhibitors.[17][18][19]

  • For β-lactams (Cephalosporins):

    • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[7][17][19]

    • Target Modification: Alterations in the structure of PBPs that reduce the binding affinity of β-lactam antibiotics.[6][7][18]

    • Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria that limit antibiotic entry.[7][17]

    • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.[17][18]

  • For Glycopeptides:

    • Target Modification: Alteration of the peptidoglycan precursor target from D-Ala-D-Ala to D-Ala-D-Lactate or D-Ala-D-Serine, which reduces the binding affinity of glycopeptides.[19] This is the primary mechanism of vancomycin resistance in enterococci (VRE) and staphylococci (VRSA).

Conclusion

While specific data on "this compound" is not currently available, this technical guide provides a thorough framework for understanding its potential mechanisms of action based on its nomenclature. By targeting the essential process of bacterial cell wall biosynthesis, cephalosporins and glycopeptides remain cornerstones of antibacterial therapy. A comprehensive understanding of their mechanisms, the methods used to quantify their activity, and the ways in which bacteria develop resistance is crucial for the ongoing development of new and effective antimicrobial agents. Future research will be necessary to elucidate the precise mechanism of action and spectrum of activity of this compound, should it be a novel compound entering the scientific literature.

References

Preliminary Studies on Cefilavancin Biofilm Disruption: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines a comprehensive framework for conducting preliminary studies on the biofilm disruption capabilities of Cefilavancin. In the absence of publicly available data specific to this compound, this guide draws upon established methodologies and data from studies of other lipoglycopeptide antibiotics with known anti-biofilm properties, such as dalbavancin, oritavancin, and telavancin. The protocols and data presentation formats described herein provide a robust starting point for the evaluation of this compound's efficacy against bacterial biofilms.

Quantitative Data Presentation

A crucial aspect of assessing an antimicrobial's anti-biofilm potential is the clear and concise presentation of quantitative data. The following tables summarize key parameters for related lipoglycopeptide antibiotics against common biofilm-forming pathogens, primarily Staphylococcus aureus and Staphylococcus epidermidis. These tables can serve as templates for presenting data from future studies on this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Biofilm Inhibitory Concentrations (MBIC) of Lipoglycopeptides against Staphylococcal Strains

AntibioticBacterial StrainMIC (μg/mL)MBIC (μg/mL)Fold Increase (MBIC/MIC)Reference
DalbavancinS. aureus (MRSA)0.06 - 0.1250.5 - 14 - 16.7[1]
DalbavancinS. epidermidis0.094221.3[1]
TelavancinS. aureus (MSSA)0.12 - 0.25≤ 0.06 - 0.12≤ 1[2]
TelavancinS. aureus (MRSA)0.25 - 0.50.12 - 0.25≤ 1[2]
OritavancinS. aureus (MRSA)0.030.062[3]
OritavancinS. epidermidis (MRSE)0.060.122[3]

Table 2: Minimum Biofilm Eradication Concentrations (MBEC) of Lipoglycopeptides against Pre-formed Staphylococcal Biofilms

AntibioticBacterial StrainBiofilm Age (hours)MBEC (μg/mL)Reference
OritavancinS. aureus (MSSA, MRSA, VRSA)240.5 - 8[4][5]
TelavancinS. aureus (MSSA, MRSA)Not Specified0.125 - 2[6][7]
Vancomycin (comparator)S. aureusNot Specified≥ 512[6][7]
DalbavancinS. aureus (MRSA)6 - 98 - 32[8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are key experimental protocols adapted from studies on related lipoglycopeptides.

2.1. Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the initial formation of a biofilm.

  • Apparatus and Materials: 96-well polystyrene microtiter plates, bacterial cultures, appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose), this compound stock solution, crystal violet stain, ethanol/acetic acid for destaining, microplate reader.

  • Procedure:

    • Prepare a standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL) in the growth medium.

    • Dispense serial dilutions of this compound into the wells of the microtiter plate.

    • Add the bacterial inoculum to each well. Include positive (bacteria without antibiotic) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C) to allow for biofilm formation.

    • After incubation, discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS).

    • Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.

    • Wash away the excess stain and allow the plates to dry.

    • Solubilize the bound dye with an appropriate solvent (e.g., 30% acetic acid or ethanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The MBIC is determined as the lowest concentration of this compound that shows a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control[9].

2.2. Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

  • Apparatus and Materials: Calgary Biofilm Device (or similar peg-lid 96-well plates), mature bacterial biofilms, this compound stock solution, recovery medium, plate reader or manual colony counting.

  • Procedure:

    • Grow mature biofilms on the pegs of the Calgary Biofilm Device by incubating the lid in a 96-well plate containing bacterial inoculum for a specified period (e.g., 24-72 hours).

    • After biofilm formation, rinse the pegs with PBS to remove planktonic cells.

    • Transfer the peg lid to a new 96-well plate containing serial dilutions of this compound.

    • Incubate for a defined exposure time (e.g., 24 hours).

    • Following treatment, rinse the pegs again and transfer them to a new plate containing recovery medium.

    • Disrupt the biofilms from the pegs into the recovery medium using sonication.

    • Quantify the viable bacteria in the recovery medium through serial dilution and plating for colony forming unit (CFU) counting, or by using a metabolic dye like resazurin.

    • The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥3-log) in the number of viable bacteria compared to the untreated control biofilm[10].

2.3. Real-Time Biofilm Monitoring

Real-time monitoring provides dynamic insights into the effects of an antimicrobial on biofilm formation and disruption.

  • Apparatus and Materials: Real-time cell analysis system (e.g., xCELLigence), E-plates (microtiter plates with integrated microelectrodes), bacterial cultures, growth medium, this compound.

  • Procedure:

    • Add bacterial suspension to the wells of an E-plate.

    • Monitor the initial adherence and biofilm formation in real-time by measuring changes in electrical impedance.

    • Once a stable biofilm is established, introduce this compound at various concentrations.

    • Continue to monitor the impedance to observe the effects of the compound on the pre-formed biofilm in real-time. This can reveal the kinetics of biofilm disruption. Dalbavancin has been shown to halt new biofilm formation on established biofilms in such a system[11].

Visualization of Signaling Pathways and Workflows

Visual diagrams are invaluable for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.

Experimental_Workflow_for_Biofilm_Assessment cluster_Inhibition Biofilm Inhibition Assay (MBIC) cluster_Eradication Biofilm Eradication Assay (MBEC) A1 Prepare Bacterial Inoculum A3 Incubate (24h) A1->A3 A2 Serial Dilution of this compound A2->A3 A4 Wash Planktonic Cells A3->A4 A5 Crystal Violet Staining A4->A5 A6 Quantify Absorbance A5->A6 B1 Grow Mature Biofilm (24-72h) B2 Expose to this compound (24h) B1->B2 B3 Disrupt Biofilm (Sonication) B2->B3 B4 Quantify Viable Cells (CFU) B3->B4

Experimental workflow for biofilm assessment.

Biofilm_Formation_Signaling_Pathway cluster_Extracellular Extracellular Environment cluster_Cellular Bacterial Cell Surface Abiotic/Biotic Surface Initial_Attachment Initial Attachment Surface->Initial_Attachment Planktonic Cells QS Quorum Sensing (e.g., Agr) Adhesion Adhesin Production (e.g., SrtA) QS->Adhesion EPS EPS Production (e.g., PIA/PNAG) QS->EPS c_di_GMP c-di-GMP Signaling c_di_GMP->EPS Adhesion->Initial_Attachment Maturation Biofilm Maturation EPS->Maturation CellWall Cell Wall Synthesis (Target of Lipoglycopeptides) CellWall->Initial_Attachment Inhibition by this compound CellWall->Maturation Inhibition by this compound Initial_Attachment->Maturation Dispersion Dispersion Maturation->Dispersion

Key signaling pathways in staphylococcal biofilm formation.

Concluding Remarks

While direct experimental data on the anti-biofilm activity of this compound is not yet available in the public domain, the methodologies outlined in this guide provide a clear and structured approach for its preliminary evaluation. The data from related lipoglycopeptides suggest that this class of antibiotics holds significant promise for the treatment of biofilm-associated infections. Oritavancin, for instance, demonstrates potent eradication of mature biofilms at concentrations close to its planktonic MIC[5]. Similarly, telavancin and dalbavancin show substantial activity against staphylococcal biofilms[8][12]. The unique mechanisms of action of lipoglycopeptides, which often include both inhibition of cell wall synthesis and membrane disruption, may contribute to their efficacy against the heterogeneous and often dormant bacterial populations within a biofilm[4][13]. Future studies on this compound should aim to generate comparable quantitative data to allow for a thorough assessment of its potential as an anti-biofilm agent.

References

Cefilavancin's Molecular Assault on MRSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefilavancin (TD-1792) represents a novel strategy in the fight against Methicillin-resistant Staphylococcus aureus (MRSA), a pathogen of significant clinical concern. This investigational antibiotic is a hybrid molecule, ingeniously combining the structural and mechanistic attributes of a cephalosporin and a glycopeptide. This dual-pronged approach is designed to overcome the formidable resistance mechanisms of MRSA by simultaneously engaging two critical targets within the bacterial cell wall synthesis pathway. This technical guide provides an in-depth exploration of the molecular targets of this compound in MRSA, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Molecular Targets and Mechanism of Action

This compound's efficacy stems from its ability to concurrently inhibit two essential enzymes involved in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. This dual inhibition is a key strategy to enhance antibacterial potency and reduce the likelihood of resistance development.

Primary Targets:
  • Penicillin-Binding Protein 2a (PBP2a): The cephalosporin component of this compound targets PBP2a, the enzyme responsible for the transpeptidation reactions that cross-link peptidoglycan chains. In MRSA, the mecA gene encodes for PBP2a, which has a low affinity for most β-lactam antibiotics, rendering them ineffective. This compound's cephalosporin moiety is specifically designed to bind to and inhibit the activity of PBP2a, thereby blocking the final step of cell wall synthesis.

  • Lipid II: The glycopeptide portion of this compound, structurally similar to vancomycin, targets Lipid II. Lipid II is a crucial precursor molecule that transports peptidoglycan subunits from the cytoplasm to the exterior of the cell membrane. By binding to the D-Ala-D-Ala terminus of the pentapeptide side chain of Lipid II, the glycopeptide component of this compound sequesters this essential building block, preventing its incorporation into the growing peptidoglycan chain.[1][2][3][4][5][6] This interaction not only halts cell wall synthesis but is also thought to disrupt the integrity of the bacterial cell membrane.[3]

Quantitative Data
Component AnalogTargetParameterValue (µg/mL)MRSA Strain(s)Reference
CeftarolinePBP2aIC500.01 - 1Various MRSA strains[7][8]
CeftobiprolePBP2aIC50<1S. aureus[7]
TelavancinLipid IIMIC0.125 - 0.5MRSA, VISA, hVISA[3]

IC50 (Half-maximal inhibitory concentration) represents the concentration of the drug required to inhibit 50% of the target's activity. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular targets of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of MRSA.

Methodology (Broth Microdilution):

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture MRSA strains on a suitable agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Inoculation: Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 105 CFU/mL. Add 50 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Penicillin-Binding Protein 2a (PBP2a) Binding Assay

Objective: To quantify the binding affinity of the cephalosporin component of this compound to PBP2a.

Methodology (Competition Assay with Fluorescent Penicillin):

  • Membrane Preparation: Grow MRSA to the mid-logarithmic phase and harvest the cells. Lyse the cells using a French press or sonication. Isolate the cell membranes by ultracentrifugation.

  • Competition Reaction: In a microcentrifuge tube, mix a fixed amount of the MRSA membrane preparation with varying concentrations of this compound. Allow this mixture to incubate at room temperature for a specified time (e.g., 10 minutes) to allow for binding.

  • Fluorescent Labeling: Add a fixed, sub-saturating concentration of a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) to the mixture and incubate for a further 10 minutes.

  • SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins by SDS-PAGE.

  • Fluorescence Detection: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Quantification and IC50 Determination: Quantify the fluorescence intensity of the PBP2a band in each lane. The intensity will be inversely proportional to the concentration of this compound. Plot the percentage of inhibition of fluorescent penicillin binding against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Lipid II Interaction Assay

Objective: To assess the interaction of the glycopeptide component of this compound with Lipid II.

Methodology (Membrane Depolarization Assay):

  • Bacterial Culture: Grow MRSA to the early logarithmic phase in a suitable broth medium.

  • Fluorescent Dye Loading: Harvest the cells, wash them, and resuspend them in a buffer containing a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)). Incubate to allow the dye to accumulate in the polarized membranes.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer.

  • Addition of this compound: Add varying concentrations of this compound to the cell suspension.

  • Monitoring Depolarization: Continuously monitor the fluorescence of the cell suspension. Depolarization of the cell membrane will cause the release of the dye and an increase in fluorescence.

  • Data Analysis: Plot the change in fluorescence against time for each this compound concentration to determine the rate and extent of membrane depolarization.

Visualizations

Signaling Pathway

While this compound's primary mechanism is the direct inhibition of cell wall synthesis, the downstream consequences of this inhibition are critical to its bactericidal effect. The disruption of peptidoglycan synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately leading to cell death.

Cefilavancin_Mechanism cluster_targets Molecular Targets in MRSA cluster_process Bacterial Cell Wall Synthesis cluster_outcome Cellular Effects This compound This compound PBP2a PBP2a (Transpeptidase) This compound->PBP2a Inhibits LipidII Lipid II (Peptidoglycan Precursor) This compound->LipidII Sequesters Transpeptidation Peptidoglycan Cross-linking PBP2a->Transpeptidation Catalyzes Transglycosylation Peptidoglycan Polymerization LipidII->Transglycosylation Required for WeakenedWall Weakened Cell Wall Transpeptidation->WeakenedWall Disruption leads to Transglycosylation->WeakenedWall Disruption leads to CellLysis Cell Lysis and Death WeakenedWall->CellLysis Results in

Caption: this compound's dual inhibitory mechanism targeting PBP2a and Lipid II.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a dual-acting antibiotic like this compound against MRSA.

Experimental_Workflow start Start: Isolate MRSA Strain mic Determine Minimum Inhibitory Concentration (MIC) start->mic pbp_assay PBP2a Binding Assay (Competition with Fluorescent Penicillin) mic->pbp_assay lipid_assay Lipid II Interaction Assay (Membrane Depolarization) mic->lipid_assay data_analysis Data Analysis: - Calculate MIC50/90 - Determine IC50 for PBP2a - Quantify Membrane Depolarization pbp_assay->data_analysis lipid_assay->data_analysis conclusion Conclusion: Characterize Dual Mechanism of Action data_analysis->conclusion

Caption: Workflow for characterizing this compound's activity against MRSA.

Conclusion

This compound's innovative dual-targeting mechanism holds significant promise for the treatment of challenging MRSA infections. By simultaneously inhibiting both PBP2a and the essential peptidoglycan precursor Lipid II, this compound presents a multifaceted attack that is more difficult for bacteria to overcome through single-point mutations. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this and other next-generation antibiotics. Further research to elucidate the precise binding kinetics of this compound and to explore any potential downstream signaling effects will be crucial in fully understanding its therapeutic potential.

References

Methodological & Application

Cefilavancin In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefilavancin (TD-1792) is a novel antibiotic currently under investigation, demonstrating potent in vitro activity against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[1] As a hybrid molecule, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] Accurate and reproducible in vitro susceptibility testing is crucial for the continued development and potential clinical application of this compound.

This document provides detailed application notes and standardized protocols for determining the in vitro susceptibility of bacteria to this compound. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for similar classes of antibiotics. It is important to note that as of the latest revisions of CLSI and EUCAST guidelines, specific interpretive criteria (breakpoints) and quality control (QC) ranges for this compound have not been formally established. Therefore, the protocols provided herein serve as a foundational guide for research and development purposes.

Data Presentation

Table 1: In Vitro Activity of this compound Against Staphylococcal Isolates
OrganismNumber of IsolatesThis compound MIC90 (μg/mL)Comparator MIC90 (μg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)-0.03-[1]
Heterogeneous Vancomycin-Intermediate S. aureus (hVISA)390.03Vancomycin: 2[1]
Vancomycin-Intermediate Staphylococcal Species (VISS)-0.125-[1]
Heterogeneous VISS (hVISS)-0.125-[1]
Vancomycin-Resistant S. aureus (VRSA)-0.125-[1]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The following are detailed methodologies for key in vitro susceptibility testing experiments for this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative susceptibility testing.

Materials:

  • This compound analytical powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or phosphate-buffered saline)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilutions should be made in CAMHB.

  • Serial Dilutions: Perform two-fold serial dilutions of this compound in CAMHB directly in the 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.008 to 16 µg/mL). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 morphologically similar colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated CAMHB without any antibiotic.

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms.

Materials:

  • This compound analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of this compound. A control plate with no antibiotic should also be prepared.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Using an inoculum replicating apparatus, spot the standardized bacterial suspension onto the surface of each agar plate.

  • Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or the growth of a single colony.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

  • Paper disks impregnated with a standardized concentration of this compound (Note: Commercially prepared disks may not be available; in-house preparation would require validation).

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application: Aseptically apply the this compound-impregnated disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of complete inhibition of growth around the disk in millimeters.

Quality Control

As this compound-specific QC ranges have not been established by CLSI or EUCAST, it is recommended to use standard ATCC® reference strains for Gram-positive bacteria to monitor the performance of the susceptibility testing methods.

Table 2: Recommended Quality Control Strains
OrganismATCC® Number
Staphylococcus aureus29213
Enterococcus faecalis29212
Streptococcus pneumoniae49619

It is imperative for each laboratory to establish its own internal QC ranges for this compound using these strains until official guidelines are published.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Perform Serial Dilutions in 96-well Plate prep_stock->prep_dilutions inoculate Inoculate Microtiter Plate (50 µL Inoculum) prep_dilutions->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Agar Plate with Cotton Swab prep_inoculum->inoculate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate apply_disk Apply this compound Disk inoculate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone Interpretation_Logic cluster_result Test Result cluster_criteria Interpretive Criteria cluster_interpretation Interpretation mic_value MIC Value (µg/mL) or Zone Diameter (mm) breakpoints Established Breakpoints (e.g., CLSI/EUCAST) mic_value->breakpoints Compare susceptible Susceptible breakpoints->susceptible MIC ≤ S breakpoint Zone ≥ S breakpoint intermediate Intermediate breakpoints->intermediate S breakpoint < MIC < R breakpoint S breakpoint > Zone > R breakpoint resistant Resistant breakpoints->resistant MIC ≥ R breakpoint Zone ≤ R breakpoint

References

Application Notes and Protocols for a New Generation Cephalosporin: Cefilavancin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Cefilavancin, a novel cephalosporin antibiotic. The following methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are intended to serve as a comprehensive guide for the in vitro assessment of this compound's antimicrobial activity.

Introduction to this compound Assessment

This compound is a new cephalosporin antibiotic whose efficacy is evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[3][4] These values are crucial for susceptibility testing, guiding therapeutic strategies, and in the research and development of new antimicrobial agents.[1][5]

Standardized methods for determining MIC and MBC are essential for reproducible and comparable results.[1][2] The most common methods, broth microdilution and agar dilution, are detailed in these notes.[4][5]

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from MIC and MBC assessments of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC® NumberThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus29213Enterococcus faecalis ATCC® 29212
Streptococcus pneumoniae49619Escherichia coli ATCC® 25922
Escherichia coli25922Pseudomonas aeruginosa ATCC® 27853
Pseudomonas aeruginosa27853Staphylococcus aureus ATCC® 29213
Haemophilus influenzae49247
(User-defined strain)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC® NumberThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213
Streptococcus pneumoniae49619
Escherichia coli25922
Pseudomonas aeruginosa27853
Haemophilus influenzae49247
(User-defined strain)

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Bactericidal activity is indicated.[6]

  • > 4: Bacteriostatic activity is indicated.[6]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This is a widely recommended method for determining the MIC of antimicrobial agents.[5][7]

3.1.1. Materials

  • This compound analytical standard

  • Sterile 96-well microtiter plates[8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Bacterial strains (quality control and test isolates)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)[6]

3.1.2. Protocol

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent as recommended by the manufacturer.[1]

    • Sterilize the stock solution by filtration if necessary, ensuring the filter does not bind to the antibiotic.[1]

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).[4]

    • Each well should contain 100 µL of the diluted this compound solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).[5]

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][10]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. The final volume in each well will be 200 µL.

    • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).[8]

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.[2][5]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Perform Serial Dilutions in Microtiter Plate stock->dilutions inoculate Inoculate Plate with Bacterial Suspension dilutions->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC Determination by Broth Microdilution.
Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for certain bacteria.[5]

3.2.1. Materials

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains

  • Inoculum replicating apparatus

3.2.2. Protocol

  • Preparation of this compound-Containing Agar Plates:

    • Prepare molten MHA and cool to 45-50°C.

    • Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.[1]

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described for the broth microdilution method and dilute it to a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the this compound-containing and growth control (no antibiotic) agar plates. This delivers about 1 x 10⁴ CFU per spot.[5]

    • Allow the spots to dry before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Protocol for MBC Determination

The MBC is determined following the MIC test.[11]

3.3.1. Protocol

  • Subculturing from MIC Wells:

    • From each well of the MIC microtiter plate that shows no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.[6]

    • Spread the aliquot onto a sterile, antibiotic-free MHA plate.[11]

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[3][6]

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_analysis_mbc Analysis mic_wells Select Clear Wells (at and above MIC) aliquot Aliquot from Clear Wells to Agar Plates mic_wells->aliquot incubate_agar Incubate Agar Plates (35°C, 18-24h) aliquot->incubate_agar count_cfu Count Colonies (CFU) incubate_agar->count_cfu determine_mbc Determine MBC (≥99.9% killing) count_cfu->determine_mbc

Workflow for MBC Determination.

Quality Control

Adherence to quality control procedures is critical for accurate and reliable results.

  • Reference Strains: Always include CLSI- or EUCAST-recommended quality control strains with known MIC ranges for the class of antibiotic being tested (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853, and E. faecalis ATCC® 29212).

  • Inoculum Density Check: Perform a colony count on the inoculum from the growth control well to confirm it is within the target range.[5]

  • Sterility and Growth Controls: Ensure the sterility control remains clear and the growth control shows adequate turbidity.

Data Interpretation and Reporting

The MIC and MBC values should be reported in µg/mL. The MBC/MIC ratio provides insight into whether this compound is primarily bactericidal or bacteriostatic against the tested organism. These results, when compared to established breakpoints (once available for this compound), will categorize an organism as susceptible, intermediate, or resistant.[6]

Disclaimer: These protocols provide a general framework for the assessment of this compound. Specific optimization and validation may be required based on the physicochemical properties of the compound and the specific bacterial species being tested. Always refer to the latest guidelines from regulatory bodies like CLSI and EUCAST.[12][13]

References

Application Notes and Protocols for Cefilavancin Time-Kill Curve Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefilavancin (formerly known as TD-1792) is a novel, first-in-class glycopeptide-cephalosporin heterodimer antibiotic engineered for the treatment of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mechanism of action involves the inhibition of bacterial cell wall synthesis through two distinct pathways, conferring potent and rapid bactericidal activity.[4] The time-kill curve assay is a critical in vitro pharmacodynamic study that evaluates the rate and extent of bacterial killing by an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill curve assay to assess the bactericidal activity of this compound against relevant bacterial strains, such as MRSA.

Principle of the Time-Kill Curve Assay

The time-kill curve assay exposes a standardized bacterial inoculum to various concentrations of an antimicrobial agent in a liquid medium. At specified time intervals, aliquots are removed, and the number of viable bacteria (colony-forming units per milliliter, CFU/mL) is determined by plating on appropriate agar. The results are plotted as the log10 CFU/mL versus time. This assay allows for the characterization of an antibiotic as bactericidal (typically a ≥3-log10 or 99.9% reduction in the initial inoculum) or bacteriostatic (inhibition of growth).[5]

Data Presentation

The following table summarizes representative quantitative data from a hypothetical time-kill curve assay of this compound against a clinical isolate of MRSA (e.g., ATCC 33591 with a this compound MIC of 0.031 µg/mL).[2][3]

Time (hours)Growth Control (log10 CFU/mL)1x MIC (0.031 µg/mL) (log10 CFU/mL)4x MIC (0.124 µg/mL) (log10 CFU/mL)16x MIC (0.496 µg/mL) (log10 CFU/mL)
0 5.705.705.705.70
2 6.255.154.303.10
4 7.104.503.15<2.00
6 7.953.80<2.00<2.00
8 8.503.10<2.00<2.00
24 9.202.50<2.00<2.00

Note: Data are representative and intended for illustrative purposes. Actual results may vary based on the specific bacterial strain and experimental conditions. "<2.00" indicates the limit of detection.

Experimental Protocols

Materials and Reagents
  • This compound analytical powder

  • Bacterial strain (e.g., MRSA ATCC 33591)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Sterile saline (0.85% NaCl)

  • Sterile polypropylene tubes

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (37°C)

  • Shaking incubator (optional)

  • Spiral plater or manual plating supplies

  • Colony counter

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Time-Kill Assay cluster_analysis Data Analysis prep_strain Bacterial Strain Preparation (e.g., MRSA ATCC 33591) prep_inoculum Inoculum Standardization (~5 x 10^5 CFU/mL) prep_strain->prep_inoculum prep_media Media and Reagent Preparation (CAMHB, Saline, this compound Stocks) prep_media->prep_inoculum incubation Incubation with this compound (0, 1x, 4x, 16x MIC) at 37°C prep_inoculum->incubation sampling Sampling at Time Points (0, 2, 4, 6, 8, 24 hours) incubation->sampling dilution Serial Dilution in Saline sampling->dilution plating Plating on Agar dilution->plating incubation_plates Incubate Plates (24 hours at 37°C) plating->incubation_plates counting Colony Counting (CFU) incubation_plates->counting calculation Calculate log10 CFU/mL counting->calculation plotting Plot Time-Kill Curve calculation->plotting

Caption: Experimental workflow for the this compound time-kill curve assay.

Step-by-Step Protocol
  • Preparation of this compound Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10 mg/mL.

    • Perform serial dilutions to create working stock solutions for the desired final concentrations (e.g., 1x, 4x, and 16x the MIC of the test organism).

  • Bacterial Inoculum Preparation:

    • From a fresh overnight culture on a TSA plate, inoculate 3-5 colonies into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard or an OD600 of approximately 0.1).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Time-Kill Assay:

    • Set up a series of sterile tubes, each containing the appropriate volume of CAMHB and the desired final concentration of this compound (e.g., 1x, 4x, 16x MIC).

    • Include a growth control tube containing only CAMHB and the bacterial inoculum.

    • Add the standardized bacterial inoculum to each tube to achieve the final concentration of ~5 x 10^5 CFU/mL.

    • Immediately after inoculation (t=0), remove a 100 µL aliquot from each tube for viable cell counting.

    • Incubate all tubes at 37°C, preferably with shaking.

    • At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.[6]

  • Viable Cell Counting:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

    • Transform the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL versus time for each this compound concentration and the growth control.

Signaling Pathway and Mechanism of Action

This compound's dual mechanism of action is a key contributor to its potent bactericidal activity. It simultaneously targets two critical steps in the bacterial cell wall biosynthesis pathway.

G cluster_this compound This compound cluster_pathway Bacterial Cell Wall Synthesis This compound This compound (Glycopeptide-Cephalosporin Heterodimer) inhibition1 Inhibition This compound->inhibition1 inhibition2 Inhibition This compound->inhibition2 precursor Lipid II Precursor (D-Ala-D-Ala terminus) transglycosylation Transglycosylation precursor->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall disruption Disruption cell_wall->disruption Leads to Cell Lysis inhibition1->precursor inhibition2->transpeptidation

Caption: Dual mechanism of action of this compound on bacterial cell wall synthesis.

Interpretation of Results

  • Bactericidal Activity: A reduction of ≥3-log10 in CFU/mL from the initial inoculum at a specific time point indicates bactericidal activity.

  • Bacteriostatic Activity: A reduction of <3-log10 in CFU/mL from the initial inoculum, with the bacterial count remaining relatively stable, suggests bacteriostatic activity.

  • Concentration-Dependent Killing: An increased rate and extent of killing with increasing concentrations of this compound demonstrates concentration-dependent activity.

  • Time-Dependent Killing: If the killing rate is similar at different concentrations above the MIC, it suggests time-dependent activity.

Conclusion

The time-kill curve assay is an essential tool for characterizing the pharmacodynamics of novel antibiotics like this compound. This protocol provides a framework for researchers to evaluate the bactericidal potency and kinetics of this compound against clinically relevant Gram-positive pathogens. The data generated from these studies are crucial for understanding the antimicrobial profile of this compound and for informing its further development and clinical application.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Cefilavancin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefilavancin (formerly TD-1792) is a novel, first-in-class glycopeptide-cephalosporin heterodimer antibiotic engineered for potent bactericidal activity against a wide spectrum of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with reduced susceptibility to vancomycin.[1][2] Its unique structure allows for a dual mechanism of action, simultaneously inhibiting bacterial cell wall synthesis at two distinct steps, which contributes to its enhanced potency and bactericidal effects.[3][4] These application notes provide detailed protocols for establishing and utilizing key murine infection models to evaluate the in vivo efficacy of this compound, designed for researchers in drug development and infectious disease.

Mechanism of Action

This compound functions by covalently linking a cephalosporin moiety and a glycopeptide (vancomycin-like) moiety.[3] This design enables a dual-pronged attack on the bacterial cell wall synthesis pathway. The glycopeptide component binds to the D-alanyl-D-alanine terminus of peptidoglycan precursor units, sterically hindering the subsequent transglycosylation and transpeptidation steps.[5] Concurrently, the cephalosporin component acylates the active site of penicillin-binding proteins (PBPs), which are the enzymes responsible for the final cross-linking of the peptidoglycan matrix.[4][6] This synergistic inhibition of two crucial, sequential steps in cell wall biosynthesis leads to rapid cell lysis and potent bactericidal activity.[3]

G cluster_bacterium Gram-Positive Bacterium Lipid_II Lipid II Precursor (with D-Ala-D-Ala) PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Transpeptidation CellWall Cross-linked Peptidoglycan Cell Wall PBP->CellWall Cross-linking This compound This compound Glycopeptide Glycopeptide Moiety This compound->Glycopeptide Cephalosporin Cephalosporin Moiety This compound->Cephalosporin Glycopeptide->Lipid_II Inhibition Cephalosporin->PBP Inhibition G A Phase 1: Animal Acclimation (5-7 days) B Phase 2: Immunosuppression (e.g., Cyclophosphamide for neutropenia) (Days -4 and -1) A->B C Phase 3: Bacterial Infection (e.g., IM, IN, IV) (Day 0) B->C D Phase 4: Treatment Initiation (this compound or Comparator) (2h post-infection) C->D E Phase 5: Monitoring & Dosing (2-24h post-treatment) D->E F Phase 6: Endpoint Analysis (e.g., CFU enumeration, Survival) E->F

References

Application Notes and Protocols for Cefilavancin Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefilavancin (formerly TD-1792) is a novel, dual-action antibiotic that combines the mechanisms of a cephalosporin and a glycopeptide (vancomycin) into a single molecule.[1][2] This unique structure allows it to target bacterial cell wall synthesis by inhibiting both penicillin-binding proteins (PBPs) and the D-alanyl-D-alanine terminus of lipid II precursors.[3][4][5] These application notes provide detailed protocols for the administration and evaluation of this compound in the widely used neutropenic murine thigh infection model, a standard for preclinical in vivo assessment of antimicrobial agents.[6][7]

Data Presentation

Table 1: In Vivo Efficacy of this compound (TD-1792) in the Neutropenic Murine Thigh Infection Model
OrganismStrainMetricThis compound Dose (mg/kg)Vancomycin Dose (mg/kg)Fold Potency (this compound vs. Vancomycin)
Staphylococcus aureus (MRSA)ATCC 33591EDstasis (24-h)0.5323.4~44
Staphylococcus aureus (MRSA)ATCC 33591ED1-log kill (24-h)1.1154.6~49
Various Gram-Positive BacteriaMultiple StrainsED1-log kill (single dose)0.049 - 2.55Not specifiedNot applicable

EDstasis: The dose required to produce no change in bacterial count over 24 hours. ED1-log kill: The dose required to produce a 1-log10 reduction in bacterial colony-forming units (CFU) over 24 hours.

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections.[7][8] It involves rendering mice neutropenic to ensure that the observed antibacterial effect is primarily due to the administered compound.

a. Induction of Neutropenia:

  • Reagent: Cyclophosphamide (CPM).

  • Procedure: A common and effective method involves a total CPM dose of 250 mg/kg administered intraperitoneally (IP).[8][9]

    • Administer 150 mg/kg of CPM via IP injection on day -4 relative to infection.

    • Administer a second dose of 100 mg/kg of CPM via IP injection on day -1 relative to infection.[9][10]

  • Confirmation (Optional): Neutropenia (neutrophil count <100 cells/mm³) can be confirmed by analyzing blood samples collected from a satellite group of mice.[8]

b. Bacterial Inoculum Preparation:

  • Organism: Staphylococcus aureus (e.g., ATCC 29213 or a relevant clinical isolate).

  • Procedure:

    • Streak the S. aureus strain from a frozen stock onto a suitable agar plate (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate overnight at 37°C.

    • Inoculate a single colony into a liquid medium such as cation-adjusted Mueller-Hinton Broth (Ca-MHB).

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase.

    • Harvest the bacteria by centrifugation, wash twice with sterile saline (0.9% NaCl), and resuspend the pellet in sterile saline.

    • Adjust the bacterial suspension to the desired concentration (e.g., ~1 x 10⁷ CFU/mL) using spectrophotometry (OD₆₀₀) and confirm by plating serial dilutions.

c. Thigh Infection:

  • Procedure:

    • Two hours prior to antibiotic administration, inject 0.1 mL of the prepared bacterial suspension (~1 x 10⁶ CFU) intramuscularly into the posterior thigh muscle of each mouse.[11]

    • Both thighs can be infected to increase the sample size per animal.[7]

d. This compound Administration:

  • Formulation: Dissolve this compound in a sterile, biocompatible vehicle suitable for subcutaneous injection (e.g., sterile water or saline). The exact formulation should be based on the manufacturer's instructions or pre-formulation studies.

  • Route of Administration: Subcutaneous (SC) injection is a common route for this compound in these models.

  • Dosing: Administer the desired dose of this compound subcutaneously at a designated time post-infection (typically 2 hours). Dosing can be single or multiple administrations over a 24-hour period, depending on the experimental design.

e. Quantification of Bacterial Burden:

  • Procedure:

    • At the end of the treatment period (e.g., 24 hours post-initial treatment), humanely euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Plate serial dilutions of the tissue homogenate onto appropriate agar plates.

    • Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per gram of tissue.

Visualizations

Mechanism of Action of this compound

Caption: Dual mechanism of this compound targeting bacterial cell wall synthesis.

Experimental Workflow for Efficacy Testing

G cluster_0 Animal Preparation cluster_1 Infection and Treatment cluster_2 Endpoint Analysis A Day -4: Administer Cyclophosphamide (150 mg/kg, IP) B Day -1: Administer Cyclophosphamide (100 mg/kg, IP) A->B C Day 0 (0h): Inoculate Thigh with S. aureus (~10^6 CFU) B->C D Day 0 (+2h): Administer this compound (SC) or Vehicle Control C->D E Day 1 (+26h): Euthanize Mice and Harvest Thigh Tissue D->E F Homogenize Tissue and Perform Serial Dilutions E->F G Plate on Agar and Incubate F->G H Quantify Bacterial Burden (CFU/gram of tissue) G->H

Caption: Workflow of the neutropenic murine thigh infection model for this compound.

References

Assaying Cefilavancin activity in biofilm models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Assaying Cefilavancin Activity in Biofilm Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[1][2] This mode of growth confers significant protection to bacteria, making them notoriously difficult to treat and up to 1000 times less sensitive to antimicrobial agents compared to their free-swimming, planktonic counterparts.[3] Biofilm-associated infections are a major clinical challenge, often leading to chronic conditions and treatment failure.

This compound (formerly TD-1792) is a novel glycopeptide-cephalosporin heterodimer antibiotic with potent, broad-spectrum bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6][7] Its dual mechanism of action involves the inhibition of bacterial cell wall synthesis.[4][7] Notably, this compound has also demonstrated the ability to disrupt bacterial biofilms, making it a promising candidate for treating complex, biofilm-associated infections.[4]

This application note provides detailed protocols for quantifying the in vitro activity of this compound against bacterial biofilms using established and reproducible methods. The described assays will enable researchers to determine key metrics such as the minimum biofilm eradication concentration (MBEC) and the reduction in total biofilm biomass.

The Challenge of the Biofilm Matrix

The EPS matrix is a primary defense mechanism for biofilms, acting as a physical barrier that hinders antibiotic penetration.[8][9] It can prevent antimicrobial agents from reaching the deeper layers of the biofilm, and components of the matrix can bind to and inactivate drugs. This protective barrier is a key reason why antibiotic concentrations effective against planktonic bacteria often fail to eradicate biofilms.

cluster_1 Biofilm Structure cluster_2 Protected Bacterial Cells This compound This compound Molecules EPS_Matrix EPS Matrix Barrier (Polysaccharides, eDNA, Proteins) This compound->EPS_Matrix Limited Penetration Bacteria1 Bacterium Bacteria2 Bacterium Bacteria3 Bacterium

Caption: Biofilm EPS matrix acting as a barrier to this compound.

Experimental Protocols

This section details two fundamental assays for evaluating the anti-biofilm efficacy of this compound.

Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[10][11] This is a critical measure of an antibiotic's effectiveness against mature, structured bacterial communities. The protocol is adapted for a 96-well plate format for high-throughput screening.

Materials:

  • 96-well flat-bottom tissue culture-treated microtiter plates

  • Sterile multichannel pipettes and tips

  • Bacterial strain of interest (e.g., S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth, TSB)

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Sonicator bath

  • Plate reader

Workflow Diagram:

A 1. Prepare Bacterial Inoculum (e.g., 0.5 McFarland) B 2. Dispense 200 µL into 96-well plate A->B C 3. Incubate (24-48h, 37°C) to form biofilms B->C D 4. Wash plate with PBS to remove planktonic cells C->D E 5. Add fresh media with serial dilutions of this compound D->E F 6. Incubate for 24h (Challenge Phase) E->F G 7. Wash plate with PBS F->G H 8. Add fresh media and sonicate to dislodge viable cells G->H I 9. Incubate for 24h (Recovery/Regrowth) H->I J 10. Measure Optical Density (600nm) to assess turbidity I->J K 11. Determine MBEC: Lowest concentration with no growth J->K

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test bacterium in TSB. Dilute the culture to an optical density (OD₆₀₀) of approximately 0.1 (corresponds to ~1x10⁸ CFU/mL).

  • Biofilm Formation: Dispense 200 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate. Include wells with sterile medium only as negative controls. Incubate the plate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.[12]

  • Washing: Carefully discard the medium and planktonic cells from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove any non-adherent bacteria.

  • Antibiotic Challenge: Prepare serial twofold dilutions of this compound in fresh TSB. Add 200 µL of each dilution to the biofilm-containing wells. Include wells with antibiotic-free medium as a positive growth control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Post-Challenge Wash: Discard the antibiotic-containing medium and wash the wells twice with sterile PBS.

  • Biofilm Disruption & Recovery: Add 200 µL of fresh, sterile TSB to each well. To dislodge the surviving biofilm bacteria, sonicate the plate for 5-10 minutes.[11]

  • Regrowth: Incubate the sonicated plate for another 24 hours at 37°C.

  • MBEC Determination: After incubation, assess bacterial growth by measuring the OD₆₀₀ using a microplate reader. The MBEC is defined as the lowest concentration of this compound that results in no visible turbidity (i.e., no bacterial regrowth).[13]

Protocol 2: Biofilm Biomass Quantification with Crystal Violet

This assay quantifies the total biofilm biomass (cells and matrix) attached to a surface using crystal violet (CV) stain.[2][12] It provides a measure of this compound's ability to inhibit biofilm formation or eradicate existing biofilm structure.

Materials:

  • All materials from Protocol 1

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

Workflow Diagram:

A 1. Form Biofilms in 96-well plate (as in MBEC Protocol, Steps 1-4) B 2. Add this compound at various concentrations A->B C 3. Incubate for 24h B->C D 4. Wash plate 3x with PBS to remove non-adherent cells C->D E 5. Air dry or fix biofilm (e.g., 60°C for 30 min) D->E F 6. Stain with 0.1% Crystal Violet for 15 minutes E->F G 7. Wash away excess stain with water F->G H 8. Air dry the plate completely G->H I 9. Solubilize bound dye with 30% Acetic Acid H->I J 10. Measure Absorbance (570-595nm) with a plate reader I->J

Caption: Workflow for biofilm biomass quantification using Crystal Violet staining.

Procedure:

  • Biofilm Formation and Treatment: Grow and treat biofilms with this compound as described in the MBEC protocol (Steps 1-5).

  • Washing: After the 24-hour antibiotic challenge, discard the medium. Wash the plates three times with 200 µL of sterile PBS to remove all non-adherent cells and residual medium.

  • Fixation: Invert the plate on a paper towel to remove excess liquid and allow it to air dry. Alternatively, heat-fix the biofilm by placing the plate in a 60°C incubator for 30-60 minutes.[12]

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2][14]

  • Final Wash: Discard the crystal violet solution. Wash the plate thoroughly with running tap water or by repeated rinsing with distilled water until the water runs clear.

  • Drying: Invert the plate on a paper towel and allow it to dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[15] Pipette up and down to ensure the dye is fully dissolved.

  • Quantification: Transfer 125 µL of the solubilized dye from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[3][16]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison. The percentage of biofilm reduction can be calculated using the following formula:

% Reduction = [1 - (OD_Treated / OD_Control)] * 100

Table 1: this compound MBEC against various bacterial strains.

Bacterial Strain Planktonic MIC (µg/mL) MBEC (µg/mL) MBEC/MIC Ratio
S. aureus ATCC 29213 0.5 64 128
MRSA USA300 1 >128 >128
S. epidermidis ATCC 12228 0.25 32 128

| E. faecalis ATCC 29212 | 2 | >256 | >128 |

Note: Data are representative and should be determined experimentally.

Table 2: Biofilm Biomass Reduction after 24h this compound Treatment.

This compound Conc. (µg/mL) S. aureus ATCC 29213 Mean OD₅₇₀ (± SD) Biomass Reduction (%) S. epidermidis ATCC 12228 Mean OD₅₇₀ (± SD) Biomass Reduction (%)
0 (Control) 1.85 (± 0.15) 0% 1.52 (± 0.11) 0%
8 1.62 (± 0.12) 12.4% 1.25 (± 0.09) 17.8%
16 1.15 (± 0.09) 37.8% 0.88 (± 0.07) 42.1%
32 0.68 (± 0.05) 63.2% 0.41 (± 0.04) 73.0%

| 64 | 0.21 (± 0.03) | 88.6% | 0.15 (± 0.02) | 90.1% |

Note: Data are representative and should be determined experimentally.

References

Application Notes and Protocols for the Intravenous Administration of Cefilavancin in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical use.

Introduction

Cefilavancin (formerly TD-1792) is an investigational, first-in-class glycopeptide-cephalosporin heterodimer antibiotic.[1] It is a codrug that, after intravenous administration, is designed to cleave into a vancomycin-like glycopeptide and a cephalosporin antibiotic.[2] This dual mechanism of action targets two distinct steps in bacterial cell wall synthesis, offering a potential strategy to combat resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The vancomycin component binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting transglycosylation, while the cephalosporin moiety inhibits the transpeptidase enzymes (penicillin-binding proteins), preventing the cross-linking of peptidoglycan chains.[3][4][5] These application notes provide detailed protocols for the preparation and use of this compound in a research setting for intravenous administration in preclinical studies.

Data Presentation

In Vitro Activity of this compound (TD-1792)
OrganismMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Methicillin-susceptible Staphylococcus aureus (MSSA)≤0.008 - 0.030.0150.015
Methicillin-resistant Staphylococcus aureus (MRSA)≤0.008 - 0.50.0150.03
Vancomycin-intermediate Staphylococcus aureus (VISA)0.015 - 0.1250.030.06
Heterogeneous vancomycin-intermediate S. aureus (hVISA)0.015 - 0.030.0150.03
Vancomycin-resistant Staphylococcus aureus (VRSA)0.03 - 0.1250.060.125
Coagulase-negative staphylococci≤0.008 - 0.50.030.125
Streptococcus pyogenes≤0.008 - 0.015≤0.008≤0.008
Penicillin-susceptible Streptococcus pneumoniae≤0.008 - 0.015≤0.008≤0.008
Penicillin-resistant Streptococcus pneumoniae≤0.008 - 0.030.0150.03
Anaerobic Gram-positive cocci≤0.008 - 0.50.060.25
Clostridium difficile0.03 - 0.250.060.125
Clostridium perfringens≤0.008 - 0.030.0150.03
Corynebacterium spp.≤0.008 - 0.030.0150.015

Note: Data compiled from multiple sources.[6][7] Actual MIC values can vary depending on the specific strain and testing methodology.

In Vivo Efficacy of this compound (TD-1792) in a Neutropenic Murine Thigh Infection Model
OrganismStrainEDstasis (mg/kg/24h)ED 1-log kill (mg/kg/24h)
S. aureus (MRSA)ATCC 335910.531.11
S. aureus (VISA)ATCC 7007880.822.55
S. pyogenesATCC 196150.0490.089

EDstasis: Dose required to produce no change in bacterial count over 24 hours. ED 1-log kill: Dose required to produce a 1-log10 reduction in bacterial count over 24 hours.[8]

Comparative Pharmacokinetic Parameters of Selected Cephalosporins in Preclinical Species (for reference)
DrugSpeciesHalf-life (h)Volume of Distribution (L/kg)Clearance (L/h/kg)
CefazolinRat0.50.230.32
Rabbit0.30.180.41
Dog0.80.180.15
CeforanideRat1.10.250.16
Rabbit5.00.150.02
Dog1.00.180.12
SM-1652Mouse0.18--
Rat0.43--
Rabbit1.1--
Dog1.2--
Monkey2.5--

Note: This table provides reference pharmacokinetic data for other cephalosporins as specific, comprehensive data for this compound in these species is not publicly available.[9][10] These values should not be directly extrapolated to this compound.

Experimental Protocols

Preparation of this compound for Intravenous Administration

Note: As specific reconstitution instructions for research-grade this compound are not publicly available, this protocol is based on general practices for similar glycopeptide and cephalosporin antibiotics and information from clinical trials. It is crucial to obtain specific instructions from the supplier of the this compound compound if available.

Materials:

  • This compound (TD-1792) powder for injection

  • Sterile Water for Injection (SWFI)

  • Sterile 0.9% Sodium Chloride Injection (Normal Saline)

  • Sterile 5% Dextrose Injection (D5W)

  • Sterile syringes and needles

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Reconstitution:

    • Aseptically reconstitute the this compound powder with a suitable volume of SWFI to achieve a desired stock concentration. For example, if a clinical trial used a 2 mg/kg dose, a stock solution of 10 mg/mL might be appropriate for animal studies.[1]

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.

    • Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.

  • Dilution for Intravenous Infusion:

    • Withdraw the required volume of the reconstituted this compound solution.

    • Further dilute the solution in an appropriate infusion fluid such as 0.9% Sodium Chloride or 5% Dextrose to the final desired concentration for administration. The choice of diluent may depend on the specific experimental design and animal model.

    • The final concentration should be suitable for the intended injection volume and rate.

Stability and Storage:

  • Specific stability data for reconstituted this compound is not publicly available. Based on data for other glycopeptides and cephalosporins, it is recommended to use the reconstituted solution immediately.[11][12]

  • If immediate use is not possible, store the reconstituted solution under refrigeration (2-8°C) and protected from light. The stability under these conditions should be validated by the researcher. For reference, some cephalosporin solutions are stable for up to 24 hours under refrigeration.[13]

  • Do not freeze reconstituted this compound solutions unless stability data for frozen solutions becomes available.

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations.

  • Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14]

In Vivo Efficacy Study: Neutropenic Murine Thigh Infection Model

Materials:

  • Female Swiss albino mice (or other appropriate strain)

  • Cyclophosphamide for inducing neutropenia

  • Bacterial strain of interest (e.g., MRSA ATCC 33591)

  • This compound solution for injection

  • Sterile saline

  • Anesthetic

  • Equipment for bacterial enumeration (homogenizer, agar plates, incubator)

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to the mice to induce a neutropenic state. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Infection: On day 0, anesthetize the mice and inject a standardized inoculum of the bacterial strain (e.g., 10⁶ CFU in 0.1 mL saline) into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound intravenously via the tail vein. Dosing regimens can be single-dose or fractionated over 24 hours to determine the pharmacokinetic/pharmacodynamic driver of efficacy.[8]

  • Endpoint Analysis: At 24 hours post-treatment, euthanize the mice. Aseptically remove the infected thigh, homogenize the tissue in sterile saline, and perform serial dilutions for bacterial enumeration by plating on appropriate agar.

  • Data Analysis: Calculate the bacterial load (CFU/thigh) for each treatment group and compare to the control group (vehicle-treated) to determine the reduction in bacterial burden.

Visualizations

Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by this compound

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_carrier Bactoprenol-P Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_peptidoglycan Transglycosylation Lipid_carrier->Lipid_I Cross_linked_peptidoglycan Cross-linked Peptidoglycan Growing_peptidoglycan->Cross_linked_peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) PBP->Cross_linked_peptidoglycan Vancomycin_component Vancomycin Component Vancomycin_component->Lipid_II Binds to D-Ala-D-Ala Cephalosporin_component Cephalosporin Component Cephalosporin_component->PBP Inhibits In_Vivo_Efficacy_Workflow Induce_Neutropenia Induce Neutropenia (e.g., Cyclophosphamide) Infect_Animals Induce Thigh Infection in Mice Induce_Neutropenia->Infect_Animals Prepare_Inoculum Prepare Bacterial Inoculum (e.g., MRSA) Prepare_Inoculum->Infect_Animals Administer_Treatment Administer Treatment (IV this compound vs. Vehicle) Infect_Animals->Administer_Treatment Prepare_this compound Prepare this compound for IV Administration Prepare_this compound->Administer_Treatment Monitor Monitor Animals (24 hours) Administer_Treatment->Monitor Euthanize_Harvest Euthanize and Harvest Thigh Tissue Monitor->Euthanize_Harvest Homogenize_Plate Homogenize and Plate for Bacterial Enumeration Euthanize_Harvest->Homogenize_Plate Analyze_Data Analyze Data (CFU/thigh) Homogenize_Plate->Analyze_Data Dual_Mechanism_Logic This compound This compound (TD-1792) Administered IV Cleavage In Vivo Cleavage This compound->Cleavage Vancomycin_Moiety Vancomycin-like Glycopeptide Cleavage->Vancomycin_Moiety Cephalosporin_Moiety Cephalosporin Antibiotic Cleavage->Cephalosporin_Moiety Inhibit_Transglycosylation Inhibition of Transglycosylation Vancomycin_Moiety->Inhibit_Transglycosylation Inhibit_Transpeptidation Inhibition of Transpeptidation Cephalosporin_Moiety->Inhibit_Transpeptidation Weakened_Cell_Wall Weakened Bacterial Cell Wall Inhibit_Transglycosylation->Weakened_Cell_Wall Inhibit_Transpeptidation->Weakened_Cell_Wall Cell_Lysis Bacterial Cell Lysis and Death Weakened_Cell_Wall->Cell_Lysis

References

Techniques for Measuring Cefilavancin Stability and Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the stability and degradation of Cefilavancin, a novel dual-action antibiotic. The methodologies described herein are essential for regulatory submissions, formulation development, and ensuring the quality, efficacy, and safety of this compound drug products. The protocols are based on established principles of stability testing for cephalosporin and glycopeptide antibiotics and adhere to the International Council for Harmonisation (ICH) guidelines.

Introduction to this compound Stability

This compound is a hybrid antibiotic that combines a cephalosporin and a vancomycin moiety, exhibiting a dual mechanism of action that inhibits bacterial cell wall synthesis.[1][2][3] Understanding its stability profile is critical for its development and clinical use. Stability testing and forced degradation studies help to:

  • Establish the intrinsic stability of the drug substance.[4]

  • Identify potential degradation products and pathways.[4]

  • Develop and validate stability-indicating analytical methods.[4][5]

  • Determine appropriate storage conditions and shelf-life.[6]

  • Support the development of stable formulations.[4]

Forced degradation studies, as outlined by ICH guidelines, involve exposing the drug substance to stress conditions more severe than accelerated stability testing, such as acid, base, oxidation, heat, and light.[7]

Analytical Methodology: Stability-Indicating HPLC-UV Method

A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the cornerstone for assessing this compound's stability. This method must be able to separate the intact this compound from its degradation products and any formulation excipients.

Principle

The method utilizes reverse-phase chromatography to separate compounds based on their hydrophobicity. A C18 column is commonly used, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of the parent drug from its more polar or less polar degradation products. UV detection is set at a wavelength where this compound and its potential degradation products have significant absorbance.

Experimental Protocol: HPLC-UV Method for this compound

This protocol is a representative method and may require optimization for specific formulations or equipment.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Phosphate buffer, pH 6.8
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Elution 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 40% A, 60% B20-25 min: Linear gradient to 95% A, 5% B25-30 min: 95% A, 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Standard Solution 100 µg/mL this compound in Mobile Phase A

| Sample Solution | Prepared to a target concentration of 100 µg/mL in Mobile Phase A |

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and the stability-indicating nature of the analytical method.[4]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Cefilavancin_Stock This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) Cefilavancin_Stock->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, RT, 4h) Cefilavancin_Stock->Base Expose to stress Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Cefilavancin_Stock->Oxidation Expose to stress Thermal Thermal Degradation (80°C, 48h) Cefilavancin_Stock->Thermal Expose to stress Photolytic Photolytic Degradation (ICH Q1B, 1.2M lux-hr) Cefilavancin_Stock->Photolytic Expose to stress Neutralization Neutralization & Dilution Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photolytic->Neutralization HPLC_Analysis HPLC-UV Analysis Neutralization->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation Cefilavancin_Stability_Relationship cluster_drug This compound Drug Substance/Product cluster_stress Stress Factors cluster_degradation Degradation & Consequences cluster_outcome Impact on Quality Attributes This compound Intact this compound Heat Heat Light Light Moisture Moisture Oxidants Oxidants pH pH Degradation_Products Formation of Degradation Products Heat->Degradation_Products cause Light->Degradation_Products cause Moisture->Degradation_Products cause Oxidants->Degradation_Products cause pH->Degradation_Products cause Loss_of_Potency Loss of Potency Degradation_Products->Loss_of_Potency Potential_Toxicity Potential Increase in Toxicity Degradation_Products->Potential_Toxicity Reduced_Efficacy Reduced Efficacy Loss_of_Potency->Reduced_Efficacy Safety_Concerns Safety Concerns Potential_Toxicity->Safety_Concerns Shorter_Shelf_Life Shorter Shelf-Life Reduced_Efficacy->Shorter_Shelf_Life Safety_Concerns->Shorter_Shelf_Life

References

Cefilavancin: A Powerful Tool for Investigating Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cefilavancin, a novel glycopeptide-cephalosporin heterodimer antibiotic, presents a unique opportunity for the study of bacterial resistance mechanisms. Its dual mechanism of action, targeting both cell wall synthesis pathways, makes it a potent agent against a variety of Gram-positive bacteria, including strains resistant to conventional therapies such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[1] This document provides detailed application notes and protocols for utilizing this compound in a research setting to explore the nuances of bacterial resistance.

This compound's structure, a covalent conjugate of a vancomycin analogue and a cephalosporin, allows it to inhibit bacterial cell wall synthesis at two distinct points. The vancomycin component binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting the transglycosylation step, while the cephalosporin moiety acylates penicillin-binding proteins (PBPs), halting the transpeptidation step. This multi-targeted approach is thought to contribute to its enhanced activity and a lower propensity for resistance development.

The study of how bacteria develop resistance to a dual-action antibiotic like this compound can provide invaluable insights into the complex interplay of resistance mechanisms. Researchers can investigate the emergence of resistance through target site modifications (e.g., alterations in PBPs or the D-Ala-D-Ala terminus), the role of efflux pumps, and changes in cell wall structure and metabolism.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound (also known as TD-1792) against various resistant strains of Staphylococcus aureus. This data is crucial for designing experiments to study resistance mechanisms, as it provides a baseline for the antibiotic's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against Resistant Staphylococcus aureus Strains

Bacterial StrainThis compound (TD-1792) MIC₉₀ (µg/mL)Vancomycin MIC₉₀ (µg/mL)Daptomycin MIC₉₀ (µg/mL)Linezolid MIC₉₀ (µg/mL)Quinupristin/Dalfopristin MIC₉₀ (µg/mL)
Methicillin-Resistant S. aureus (MRSA)0.03[1]----
Heterogeneous Vancomycin-Intermediate S. aureus (hVISA)0.03[1]2[1]---
Vancomycin-Intermediate S. aureus (VISA)0.125[1]->1>4>2
Vancomycin-Intermediate Staphylococcal Species (VISS)0.125[1]->1>4>2
Heterogeneous Vancomycin-Intermediate Staphylococcal Species (hVISS)0.125[1]->1>4>2
Vancomycin-Resistant S. aureus (VRSA)0.125[1]->1>4>2

Note: MIC₉₀ is the minimum concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10-fold higher than the highest concentration to be tested. Sterilize by filtration if necessary.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution dilution Serial Dilution of This compound in Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum dilution->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic Time_Kill_Assay_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Tubes inoculum->inoculate tubes Prepare Tubes with This compound at various MICs tubes->inoculate incubate Incubate with Shaking at 37°C inoculate->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sampling plating Serial Dilution and Plating sampling->plating counting Colony Counting (CFU/mL) plating->counting plotting Plot log10 CFU/mL vs. Time counting->plotting Resistance_Mechanism_Workflow cluster_selection Selection cluster_analysis Molecular Analysis cluster_validation Validation exposure Expose Susceptible Strain to sub-MIC this compound selection Select for Resistant Mutants exposure->selection wgs Whole-Genome Sequencing selection->wgs targeted_seq Targeted Gene Sequencing selection->targeted_seq q_pcr Gene Expression Analysis (qRT-PCR) selection->q_pcr validation Functional Validation of Candidate Genes wgs->validation targeted_seq->validation q_pcr->validation VraSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VraS VraS (Histidine Kinase) VraR VraR (Response Regulator) VraS->VraR Phosphorylation VraR_P P-VraR VraR->VraR_P DNA DNA VraR_P->DNA Binds to Promoter Region Genes Cell Wall Synthesis & Resistance Genes DNA->Genes Upregulates Transcription This compound This compound This compound->VraS Induces Cell Envelope Stress

References

Application Notes and Protocols for Cefilavancin in Experimental Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Cefilavancin (formerly TD-1792), a novel glycopeptide-cephalosporin heterodimer antibiotic, in the context of Gram-positive bacterial infections. This document includes summaries of its in vitro activity, in vivo efficacy in a murine infection model, and detailed experimental protocols to aid in the design and execution of preclinical studies.

Introduction

This compound is an investigational antibiotic with a unique dual mechanism of action, combining the properties of a glycopeptide and a cephalosporin.[1][2][3] It is designed to be effective against a broad spectrum of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[3][4] this compound is a codrug that, after intravenous administration, is cleaved in the body to release two active components: a modified vancomycin and a cephalosporin antibiotic.[1] This dual action involves the inhibition of bacterial cell wall synthesis by targeting both the D-alanyl-D-alanine terminus of peptidoglycan precursors and penicillin-binding proteins (PBPs).[2][3]

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens. Minimum Inhibitory Concentration (MIC) values are a critical measure of an antibiotic's potency. The following table summarizes the MICs of this compound against various bacterial strains.

Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to this compound

Bacterial StrainTypeThis compound MIC (μg/mL)Vancomycin MIC (μg/mL)Oxacillin MIC (μg/mL)
S. aureus ATCC 29213MSSA0.0150.50.12
S. aureus ATCC 33591MRSA0.0150.5>128
S. epidermidis ATCC 12228MSSE0.0310.06
S. epidermidis clinical isolateMRSE0.031>128
S. pneumoniae ATCC 6303PSSP≤0.0080.250.015
S. pyogenes ATCC 19615-≤0.0080.250.015
S. aureus HIP 5836VISA0.034>128

Data sourced from Pachot et al. (2008). MICs were determined by the broth microdilution method. MSSA, methicillin-susceptible S. aureus; MRSA, methicillin-resistant S. aureus; MSSE, methicillin-susceptible S. epidermidis; MRSE, methicillin-resistant S. epidermidis; PSSP, penicillin-susceptible S. pneumoniae; VISA, vancomycin-intermediate S. aureus.[4]

In Vivo Efficacy of this compound in a Neutropenic Murine Thigh Infection Model

The in vivo efficacy of this compound has been evaluated in a neutropenic murine thigh infection model, a standard preclinical model for assessing the potency of antimicrobial agents.

Table 2: In Vivo Efficacy of this compound in a Neutropenic Murine Thigh Infection Model

Bacterial StrainTypeThis compound EDstasis (mg/kg/24h)This compound ED1-log kill (mg/kg/24h)Vancomycin EDstasis (mg/kg/24h)Vancomycin ED1-log kill (mg/kg/24h)
S. aureus ATCC 33591MRSA0.531.1123.454.6

Data sourced from Pachot et al. (2008). EDstasis is the dose required to achieve no change in bacterial burden over 24 hours. ED1-log kill is the dose required to achieve a 1-log10 reduction in bacterial burden over 24 hours.[4]

These results indicate that this compound is significantly more potent than vancomycin in this model, requiring a much lower dose to achieve both stasis and a 1-log reduction in bacterial count.[4]

Mechanism of Action Visualization

The dual mechanism of action of this compound is a key feature contributing to its potent activity. The following diagram illustrates this mechanism.

G cluster_this compound This compound (TD-1792) cluster_BacterialCell Bacterial Cell Wall Synthesis This compound This compound (Codrug) Cleavage In vivo Cleavage This compound->Cleavage Vancomycin_moiety Modified Vancomycin Cleavage->Vancomycin_moiety Cephalosporin_moiety Cephalosporin Cleavage->Cephalosporin_moiety Lipid_II Lipid II (Peptidoglycan Precursor) Vancomycin_moiety->Lipid_II Binds to D-Ala-D-Ala PBP Penicillin-Binding Protein (PBP) Cephalosporin_moiety->PBP Inhibits Lipid_II->PBP Transpeptidation Cell_Wall Cross-linked Peptidoglycan (Cell Wall) PBP->Cell_Wall G cluster_Preparation Preparation Phase cluster_Infection Infection & Treatment cluster_Analysis Analysis Phase Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Infect_Thigh Infect Mouse Thigh (Intramuscular Injection) Induce_Neutropenia->Infect_Thigh Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Infect_Thigh Administer_this compound Administer this compound (Subcutaneous) Infect_Thigh->Administer_this compound 2 hours Euthanize Euthanize Mouse (24h post-treatment) Administer_this compound->Euthanize Homogenize_Thigh Homogenize Thigh Tissue Euthanize->Homogenize_Thigh Plate_Dilutions Plate Serial Dilutions Homogenize_Thigh->Plate_Dilutions Quantify_CFU Quantify CFU/g Plate_Dilutions->Quantify_CFU

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with Cefilavancin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefilavancin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vitro solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration for in vitro studies?

A1: this compound is a glycopeptide-cephalosporin heterodimer antibiotic.[1][2][3] Its large and complex chemical structure, with a molecular weight of 1983.3 g/mol , can contribute to poor aqueous solubility, a critical factor for obtaining reliable and reproducible results in in vitro assays such as minimum inhibitory concentration (MIC) testing, time-kill assays, and other pharmacological studies.[1] Inadequate dissolution can lead to an underestimation of the compound's potency.

Q2: Are there any known solvents for dissolving this compound?

A2: While specific public data on the solubility of this compound in common laboratory solvents is limited, its complex structure suggests that a multi-component solvent system may be necessary. For similar complex molecules, initial solubilization in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) followed by dilution in aqueous media is a common strategy. One supplier suggests a formulation of DMSO with co-solvents like PEG300 and surfactants like Tween 80 for in vivo studies, which can be adapted for in vitro use.[3]

Q3: What are the initial steps to take when encountering solubility issues with this compound?

A3: When you observe precipitation or incomplete dissolution of this compound, we recommend a stepwise approach to identify a suitable solvent system. Start with a small amount of the compound and test its solubility in various biocompatible solvents. A general workflow would be to first try dissolving this compound in 100% DMSO and then diluting this stock solution into your aqueous assay medium. If precipitation occurs upon dilution, co-solvents or surfactants may be required.

Troubleshooting Guide

This guide provides a structured approach to resolving solubility issues with this compound.

Problem: this compound precipitates out of solution upon addition to aqueous assay media.

Step 1: Initial Dissolution in an Organic Solvent

  • Rationale: Many poorly soluble compounds require initial dissolution in a non-aqueous solvent. DMSO is a common choice due to its high solubilizing power and general biocompatibility at low concentrations.

  • Action: Prepare a high-concentration stock solution of this compound in 100% DMSO.

Step 2: Controlled Dilution

  • Rationale: Rapid dilution of the DMSO stock into an aqueous buffer can cause the compound to precipitate. A gradual, stepwise dilution can help maintain solubility.

  • Action: Perform serial dilutions of the DMSO stock into the final aqueous assay medium. Observe for any signs of precipitation at each step.

Step 3: Employing Co-solvents

  • Rationale: Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.

  • Action: If precipitation persists, prepare the final dilution of the this compound stock in an assay medium containing a biocompatible co-solvent such as polyethylene glycol 300 (PEG300) or ethanol. The final concentration of the co-solvent should be kept low (typically ≤1-5%) to avoid affecting the biological assay.

Step 4: Utilizing Surfactants

  • Rationale: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.[4]

  • Action: Add a non-ionic surfactant like Tween 80 or Polysorbate 80 to the assay medium before adding the this compound stock solution. The final concentration of the surfactant should be below its critical micelle concentration to avoid cellular toxicity.

Step 5: pH Adjustment

  • Rationale: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

  • Action: Although the ionization potential of this compound is not readily published, systematically adjusting the pH of the assay medium (within the tolerated range of the assay) may improve solubility.

Troubleshooting Workflow Diagram

G start Start: this compound Solubility Issue dissolve_dmso Prepare high-concentration stock in 100% DMSO start->dissolve_dmso dilute Dilute DMSO stock into aqueous assay medium dissolve_dmso->dilute precipitate_check Precipitation observed? dilute->precipitate_check success Success: this compound is soluble precipitate_check->success No add_cosolvent Add co-solvent (e.g., PEG300) to assay medium precipitate_check->add_cosolvent Yes precipitate_check2 Precipitation observed? add_cosolvent->precipitate_check2 precipitate_check2->success No add_surfactant Add surfactant (e.g., Tween 80) to assay medium precipitate_check2->add_surfactant Yes precipitate_check3 Precipitation observed? add_surfactant->precipitate_check3 precipitate_check3->success No adjust_ph Adjust pH of assay medium precipitate_check3->adjust_ph Yes final_check Precipitation observed? adjust_ph->final_check final_check->success No consult Consult further technical support final_check->consult Yes G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Prepare this compound stock in 100% DMSO B Test solubility in various co-solvent/surfactant systems A->B C Visually assess for precipitation B->C D Determine max soluble concentration in promising systems C->D E Assess impact of vehicle on biological assay D->E F Select optimal solubilization method E->F G Proceed with in vitro experiments F->G

References

Optimizing Cefilavancin Dosage in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Cefilavancin dosage in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly known as TD-1792) is an investigational antibiotic designed to treat serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] It functions through a dual mechanism of action. As a codrug, it is cleaved in the body into two active components: a modified cephalosporin and a vancomycin-like glycopeptide.[1] The cephalosporin component inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the glycopeptide component also disrupts cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This dual action provides a potent bactericidal effect and may also help to disrupt bacterial biofilms.[2]

Q2: What is a recommended starting dose for this compound in a murine infection model?

A2: A reported 50% effective dose (ED₅₀) for this compound in a murine neutropenic thigh infection model against MRSA was 0.19 mg/kg.[3] This can serve as a starting point for dose-ranging studies. However, the optimal dose will depend on the specific animal model, the pathogen being tested, and the infection site.

Q3: How should this compound be administered in animal studies?

A3: this compound is administered intravenously in clinical settings.[3] For preclinical animal studies, intravenous (IV) or subcutaneous (SC) administration are common routes to ensure consistent bioavailability. The choice of administration route should be consistent with the experimental goals and the specific animal model.

Q4: Which animal models are most appropriate for evaluating the efficacy of this compound?

A4: The most common preclinical models for assessing the in vivo efficacy of antibiotics against localized infections are the murine thigh infection model and the murine lung infection model.[4][5] For systemic infections, a sepsis or bacteremia model may be more appropriate.[6] The choice of model should reflect the intended clinical application of the drug.

Q5: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices to consider for this compound?

A5: Given that this compound is a combination of a cephalosporin and a glycopeptide, it is important to consider the PK/PD indices for both classes of antibiotics. For the cephalosporin component, the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) is the primary driver of efficacy.[7][8] For the vancomycin-like component, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is considered the most important parameter.[7]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy Observed in an Animal Model

Possible Cause Troubleshooting Step
Inadequate Dosage The initial dose may be too low. Conduct a dose-ranging study to determine the optimal dose for the specific animal model and pathogen. Consider the reported ED₅₀ of 0.19 mg/kg in a murine thigh model as a reference point.[3]
Poor Pharmacokinetics The dosing frequency may be insufficient to maintain adequate drug exposure. Characterize the pharmacokinetic profile of this compound in the chosen animal model to determine its half-life and inform the dosing schedule. For the cephalosporin component, aim for a %fT > MIC of at least 40-50%.[8] For the glycopeptide component, a target AUC/MIC of >400 is often associated with efficacy.[7]
High Bacterial Burden A very high initial bacterial inoculum can be difficult to clear. Ensure the bacterial inoculum is within a reasonable range for the model (typically 10⁵ to 10⁷ CFU).[2]
Host Immune Status The immune status of the animal can significantly impact antibiotic efficacy. Neutropenic models are often used to isolate the effect of the antibiotic, but results may differ in immunocompetent animals.[4]
Biofilm Formation If the infection model allows for biofilm formation, higher doses or longer treatment durations may be necessary. This compound has shown potential for biofilm disruption, but this may require sustained exposure.[2]

Issue 2: High Variability in Experimental Results

Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure precise and consistent administration of this compound, particularly with intravenous injections.
Variable Animal Health Status Use healthy animals of a consistent age and weight to minimize biological variability.
Inconsistent Inoculum Preparation Prepare the bacterial inoculum fresh for each experiment and quantify the CFU count to ensure consistency.[2]
Timing of Treatment Initiation The timing of the first dose relative to infection can impact outcomes. Standardize the time between bacterial challenge and the start of treatment.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Cephalosporins in Various Animal Species

Note: This table provides a general overview of cephalosporin pharmacokinetics and is not specific to this compound. Actual values for this compound must be determined experimentally.

Animal Species Cephalosporin Half-life (t½) in hours Volume of Distribution (Vd) in L/kg Clearance (Cl) in L/kg/h
Mouse Cefazolin0.3 - 0.50.15 - 0.250.3 - 0.5
Rat Ceftriaxone1.0 - 2.00.2 - 0.40.1 - 0.2
Rabbit Cefepime1.0 - 1.50.2 - 0.30.15 - 0.25
Dog Cephalexin1.0 - 2.00.2 - 0.30.1 - 0.2
Non-human Primate Ceftazidime1.5 - 2.50.2 - 0.30.1 - 0.15

Source: Generalized from publicly available pharmacokinetic data for cephalosporins.[9][10][11]

Table 2: In Vitro Activity of this compound (TD-1792) Against Key Gram-Positive Pathogens

Bacterial Species Number of Isolates MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)
Methicillin-Resistant S. aureus (MRSA)--0.03
Vancomycin-Intermediate S. aureus (VISA)39-0.03
Vancomycin-Intermediate Staphylococcal Species (VISS)--0.125

Source: Data compiled from published in vitro studies.[3]

Experimental Protocols

Protocol 1: Murine Neutropenic Thigh Infection Model

  • Animal Model: Use specific-pathogen-free, 6-8 week old, female ICR or BALB/c mice.

  • Immunosuppression: Induce neutropenia by administering cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.[4]

  • Infection: Prepare a mid-logarithmic phase culture of the target pathogen (e.g., MRSA). Inject 0.1 mL of the bacterial suspension (approximately 1-5 x 10⁵ CFU) into the posterior thigh muscle of each mouse.

  • Treatment: Initiate treatment with this compound (via intravenous or subcutaneous route) 2 hours post-infection. Administer doses as determined by the experimental design (e.g., dose-ranging or PK/PD studies).

  • Efficacy Endpoint: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates. The primary endpoint is the reduction in bacterial load (log₁₀ CFU/g of tissue) compared to the untreated control group.[2]

Mandatory Visualizations

Cefilavancin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_this compound This compound Peptidoglycan_Precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) PBP Penicillin-Binding Protein (Transpeptidase) Peptidoglycan_Precursor->PBP binds to Cell_Wall_Synthesis Cell Wall Cross-linking PBP->Cell_Wall_Synthesis catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis prevents This compound This compound (Codrug) Cephalosporin_Moiety Cephalosporin Moiety This compound->Cephalosporin_Moiety releases Vancomycin_Moiety Vancomycin Moiety This compound->Vancomycin_Moiety releases Cephalosporin_Moiety->PBP inhibits Vancomycin_Moiety->Peptidoglycan_Precursor binds to & inhibits

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_Thigh_Model Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Prepare_Inoculum Prepare Bacterial Inoculum (e.g., MRSA) Induce_Neutropenia->Prepare_Inoculum Infect_Mice Infect Mice (Intramuscular Thigh Injection) Prepare_Inoculum->Infect_Mice Initiate_Treatment Initiate this compound Treatment (e.g., IV or SC) Infect_Mice->Initiate_Treatment Monitor_Animals Monitor Animals Initiate_Treatment->Monitor_Animals Euthanize_and_Collect_Tissue Euthanize & Collect Thigh Tissue (24h post-treatment) Monitor_Animals->Euthanize_and_Collect_Tissue Homogenize_and_Plate Homogenize Tissue & Plate Serial Dilutions Euthanize_and_Collect_Tissue->Homogenize_and_Plate Quantify_CFU Quantify Bacterial Load (CFU/gram) Homogenize_and_Plate->Quantify_CFU Analyze_Data Analyze Data (Compare to Control) Quantify_CFU->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the murine thigh infection model.

PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose This compound Dose Concentration Drug Concentration in Plasma/Tissue Dose->Concentration determines PK_PD_Index PK/PD Index (%fT > MIC or AUC/MIC) Concentration->PK_PD_Index relates to MIC Minimum Inhibitory Concentration (MIC) Effect Bacterial Killing MIC->Effect influences MIC->PK_PD_Index relates to PK_PD_Index->Effect predicts

Caption: Relationship between PK and PD for efficacy.

References

Cefilavancin Stability in Long-Term Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Cefilavancin (TD-1792) during long-term experiments.

Disclaimer: Publicly available, detailed long-term stability data and specific degradation pathways for this compound are limited. The guidance provided is based on general principles of antibiotic stability, particularly for cephalosporin and glycopeptide classes, to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term stability, this compound powder should be stored at -20°C, protected from moisture. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for optimal stability.

Q2: What are the primary potential degradation pathways for this compound?

As a glycopeptide-cephalosporin heterodimer, this compound is susceptible to degradation pathways common to both classes. The most probable cause of degradation is the hydrolysis of the β-lactam ring in the cephalosporin moiety, which is sensitive to pH and temperature. The glycopeptide portion may also be subject to degradation, although it is generally more stable.

Q3: How can I monitor the stability of this compound in my experimental setup?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the concentration of the intact this compound and to detect the appearance of degradation products. This method should be capable of separating the parent drug from any potential degradants.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents or media?

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
Loss of Antibacterial Activity 1. Degradation of Stock Solution: Improper storage (e.g., wrong temperature, repeated freeze-thaw cycles). 2. Degradation in Experimental Medium: Instability at 37°C over an extended period. 3. Incorrect Concentration: Errors in dilution or calculation.1. Prepare a fresh stock solution from powder. Aliquot and store at -80°C. 2. Replenish the medium with fresh this compound at regular intervals (e.g., every 24-48 hours). Run a time-course experiment to determine its stability in your specific medium. 3. Verify all calculations and ensure proper pipetting techniques.
Precipitation in Stock Solution or Medium 1. Low Solubility: The concentration exceeds the solubility limit in the chosen solvent. 2. pH Shift: The pH of the solution has changed, affecting solubility. 3. Interaction with Media Components: Components in the culture medium may be causing precipitation.1. Prepare a less concentrated stock solution. Consider using a co-solvent if compatible with your experiment. 2. Check and adjust the pH of the solution. Buffer the solution if necessary. 3. Analyze the composition of your medium. Consider a simpler, defined medium for your experiment.
Appearance of New Peaks in HPLC Analysis 1. Degradation of this compound: The new peaks correspond to degradation products. 2. Contamination: The new peaks are from an external contaminant.1. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Ensure aseptic techniques and use sterile, filtered solutions.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

This protocol outlines a general method for assessing this compound stability. Method optimization will be required for specific applications.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Buffer A (e.g., 0.1% trifluoroacetic acid in water) and Buffer B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (typically around 280 nm).

  • Temperature: 25°C.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard to determine the retention time of the intact drug.

    • Subject this compound solutions to various stress conditions (see Protocol 2).

    • Inject the stressed samples into the HPLC system.

    • Monitor for a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of an analytical method.[1]

Stress Condition Typical Protocol
Acid Hydrolysis Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis Incubate this compound solution in 0.1 M NaOH at room temperature for 4 hours.
Oxidation Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat this compound solution at 80°C for 48 hours.
Photostability Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples under Different Conditions (e.g., Temp, pH, Light) prep_stock->prep_samples hplc HPLC Analysis prep_samples->hplc Inject Samples at Timepoints data_acq Data Acquisition hplc->data_acq peak_id Identify Parent Peak and Degradants data_acq->peak_id quant Quantify Degradation peak_id->quant pathway Propose Degradation Pathway quant->pathway

Caption: Experimental workflow for this compound stability testing.

G This compound This compound (Cephalosporin-Glycopeptide) Hydrolysis Hydrolysis (H₂O, Acid, Base) This compound->Hydrolysis Degradant1 Inactive β-Lactam Ring-Opened Product Hydrolysis->Degradant1 Major Pathway Degradant2 Other Minor Degradants Hydrolysis->Degradant2 Minor Pathways

Caption: Hypothetical degradation pathway of this compound.

References

Technical Support Center: Optimizing Cefilavancin Efficacy in Established Biofilm Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving Cefilavancin efficacy in established biofilm assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against biofilms?

A1: this compound is an investigational antibiotic that exhibits a dual mechanism of action. It functions by inhibiting bacterial cell wall synthesis, a hallmark of cephalosporins, and has also demonstrated the ability to disrupt bacterial biofilms.[1] This dual action makes it a promising candidate for treating infections associated with biofilms, which are notoriously difficult to eradicate.

Q2: Why am I seeing high variability in my biofilm assay results?

A2: High variability is a common challenge in biofilm assays. Several factors can contribute to this, including:

  • Inconsistent washing steps: Overly aggressive washing can remove biofilm, while insufficient washing can leave planktonic cells behind.

  • Edge effects in microtiter plates: Wells on the edge of the plate are more prone to evaporation, leading to altered growth conditions. It is often recommended to use the inner wells for experiments and fill the outer wells with a sterile medium or water.

  • Inoculum preparation: Variations in the initial cell density of the bacterial culture can lead to inconsistent biofilm formation.

  • Incubation conditions: Fluctuations in temperature and humidity can impact biofilm growth.

Q3: My untreated control wells are showing inconsistent biofilm growth. What could be the cause?

A3: Inconsistent growth in control wells can stem from several sources:

  • Pipetting errors: Inaccurate pipetting of media or bacterial suspension.

  • Contamination: Contamination of the media or the plate.

  • Bacterial strain viability: The age and viability of the bacterial culture can affect its ability to form biofilms consistently.

Q4: I am testing a colored compound, and it is interfering with the crystal violet assay. How can I address this?

A4: When testing colored compounds, it's crucial to include proper controls. For each concentration of your colored compound, you should have a control well containing the compound in the medium without bacteria. The absorbance reading from these wells should be subtracted from the readings of the corresponding experimental wells to correct for the compound's intrinsic color.

Q5: How can I distinguish between live and dead cells within the biofilm after this compound treatment?

A5: The crystal violet assay stains the total biofilm mass, including live cells, dead cells, and the extracellular matrix, and therefore does not differentiate between viable and non-viable cells. To specifically quantify viable cells, you can use methods such as:

  • Colony-Forming Unit (CFU) counting: This involves disrupting the biofilm and plating serial dilutions to count viable colonies.

  • Metabolic assays: Assays using tetrazolium salts (e.g., MTT, XTT) or resazurin measure the metabolic activity of viable cells.

  • Live/Dead staining: Using fluorescent stains that differentiate between cells with intact and compromised membranes, followed by microscopy.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no biofilm formation - Bacterial strain is a poor biofilm former.- Inappropriate growth medium or incubation conditions.- Surface of the plate is not conducive to biofilm formation.- Use a known biofilm-forming strain as a positive control.- Optimize growth medium (e.g., by adding glucose).- Ensure optimal temperature and incubation time.- Try different types of microtiter plates (e.g., tissue-culture treated).
High background in crystal violet assay - Insufficient washing.- Crystal violet solution is too concentrated or left on for too long.- Increase the number of washing steps or the volume of washing buffer.- Optimize staining time and crystal violet concentration.- Include a blank control (medium only) to subtract background absorbance.
This compound appears ineffective against the biofilm - The biofilm has a highly protective extracellular matrix.- The concentration of this compound is too low.- The bacterial strain is resistant.- Consider co-treatment with a matrix-degrading enzyme, such as DNase I, as extracellular DNA (eDNA) can contribute to biofilm resistance.- Perform a dose-response experiment to determine the Minimum Biofilm Eradication Concentration (MBEC).- Verify the susceptibility of the planktonic form of the bacteria to this compound.
Inconsistent results between replicates - Pipetting inaccuracies.- Uneven washing of wells.- "Edge effect" in the microtiter plate.- Use a multichannel pipette for consistency.- Standardize the washing procedure.- Avoid using the outer wells of the 96-well plate for critical experiments.

Quantitative Data on Anti-Biofilm Efficacy

While specific MBEC (Minimum Biofilm Eradication Concentration) values for this compound are not widely available in public literature, data from similar glycopeptide and cephalosporin antibiotics can provide a comparative framework for expected efficacy against established biofilms, particularly those of Staphylococcus aureus.

Table 1: Comparative Anti-Biofilm Efficacy of Selected Antibiotics against S. aureus

AntibioticClassMBEC (µg/mL)Key Findings
Telavancin Lipoglycopeptide0.125 - 2Active against bacteria embedded in the biofilm at clinically achievable concentrations.
Dalbavancin Lipoglycopeptide1 - 4Demonstrates potent activity against established staphylococcal biofilms.
Vancomycin Glycopeptide≥512Often shows limited efficacy in eradicating established biofilms at clinically relevant concentrations.

Note: MBEC values can vary significantly depending on the bacterial strain, biofilm age, and the specific assay conditions used.

Experimental Protocols

Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification

This protocol is a standard method for quantifying the total biomass of a biofilm.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1).

  • Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include negative control wells with sterile medium only. Incubate the plate for 24-48 hours at 37°C without shaking.

  • Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with 200 µL of sterile PBS.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.

Materials:

  • Same as Protocol 1

  • This compound stock solution

Procedure:

  • Biofilm Formation: Form biofilms in a 96-well plate as described in Protocol 1 (Steps 1-3).

  • Antibiotic Treatment: Prepare serial dilutions of this compound in fresh growth medium. After washing the pre-formed biofilms, add 200 µL of the different this compound concentrations to the wells. Include a positive control well with no antibiotic.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Assessment: After incubation, assess the viability of the remaining biofilm using one of the following methods:

    • CFU Counting: Aspirate the antibiotic solution, wash the wells with PBS, and then physically disrupt the biofilm (e.g., by scraping or sonication) in a known volume of PBS. Plate serial dilutions of the resulting suspension onto agar plates to determine the number of viable cells. The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥3-log10) in CFU compared to the untreated control.

    • Metabolic Assay (e.g., Resazurin): After antibiotic treatment, wash the wells and add a resazurin-based viability reagent. The MBEC is the lowest concentration that shows no metabolic activity (i.e., no color change).

Visualizations

Signaling Pathways in Biofilm Formation

Bacterial biofilm formation is a complex process regulated by intricate signaling networks. A key pathway in many bacteria is the two-component signal transduction system, which often modulates the intracellular levels of the second messenger cyclic dimeric GMP (c-di-GMP).

G cluster_0 Bacterial Cell EnvSignal Environmental Signal (e.g., Nutrients, pH) SensorKinase Sensor Kinase EnvSignal->SensorKinase Activates ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylates DGC Diguanylate Cyclase (DGC) ResponseRegulator->DGC Activates PDE Phosphodiesterase (PDE) ResponseRegulator->PDE Inhibits c_di_GMP [c-di-GMP] DGC->c_di_GMP Synthesizes PDE->c_di_GMP Degrades BiofilmFormation Biofilm Formation (Adhesion, Matrix Production) c_di_GMP->BiofilmFormation Promotes PlanktonicGrowth Planktonic Growth c_di_GMP->PlanktonicGrowth Inhibits

References

Addressing Cefilavancin degradation in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cefilavancin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and analysis of this compound in biological samples. Due to the limited availability of specific data for this compound, a novel glycopeptide-cephalosporin heterodimer, the information provided is based on established knowledge of cephalosporin antibiotics and other related compounds. It is crucial to validate all methods and procedures for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in biological samples?

This compound is a novel investigational antibiotic that combines a cephalosporin and a glycopeptide. Like other β-lactam antibiotics, the cephalosporin component of this compound contains a β-lactam ring, which is susceptible to hydrolysis and degradation under various conditions. This inherent instability can lead to inaccurate quantification in biological matrices such as plasma, serum, and urine, compromising pharmacokinetic and pharmacodynamic (PK/PD) studies.

Q2: What are the primary factors that can lead to this compound degradation in my samples?

Several factors can contribute to the degradation of this compound in biological samples:

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis of the β-lactam ring.

  • pH: this compound is expected to be most stable in a slightly acidic to neutral pH range. Both acidic and alkaline conditions can catalyze its degradation.

  • Enzymatic Activity: The presence of β-lactamases in biological samples, which can originate from bacterial contamination or endogenous enzymes, can rapidly degrade this compound.

  • Oxidation: The molecule may be susceptible to oxidative degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation and should be minimized.

Q3: I am observing lower than expected concentrations of this compound in my plasma samples. What could be the cause?

Lower than expected concentrations are often due to pre-analytical degradation. Consider the following possibilities:

  • Improper Sample Handling: Delays in processing, exposure to room temperature for extended periods, or improper storage can all contribute to degradation.

  • Inadequate Storage Temperature: Storing samples at -20°C may not be sufficient to prevent long-term degradation. Storage at -80°C is generally recommended for β-lactam antibiotics.

  • Presence of β-lactamases: If the biological matrix is contaminated with bacteria expressing β-lactamases, rapid degradation can occur.

  • Suboptimal pH: The pH of the sample or the buffer used during extraction could be outside the optimal stability range for this compound.

Q4: Can I use a generic cephalosporin analytical method for this compound?

While a generic cephalosporin method, such as one using liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be a good starting point, it is essential to develop and validate a method specifically for this compound.[1][2][3] As a heterodimer, its physicochemical properties will differ from standard cephalosporins, potentially affecting extraction efficiency, chromatographic retention, and ionization efficiency. A stability-indicating method that separates the intact drug from its potential degradation products is crucial for accurate quantification.[4][5][6][7]

Troubleshooting Guides

Issue 1: High Variability in this compound Quantification
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize the entire sample collection and processing workflow. Ensure consistent timing for each step, from collection to freezing.
Precipitation Issues during Sample Preparation Optimize the protein precipitation step. Experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios with the plasma/serum sample. Ensure complete protein removal.
Matrix Effects in LC-MS/MS Evaluate and minimize matrix effects by optimizing the sample cleanup procedure (e.g., using solid-phase extraction) and chromatographic separation. The use of a stable isotope-labeled internal standard for this compound is highly recommended.
Instrumental Variability Perform regular system suitability tests to ensure the LC-MS/MS system is performing consistently. Check for fluctuations in pump pressure, retention time, and peak area of the internal standard.
Issue 2: Evidence of this compound Degradation (e.g., additional peaks in chromatogram)
Possible Cause Troubleshooting Step
Hydrolysis Ensure samples are processed and stored at low temperatures. Adjust the pH of buffers used during extraction to a range where this compound is more stable (typically slightly acidic).
Oxidation Minimize exposure of samples to air and light. Consider adding antioxidants during sample processing, but this must be validated to ensure no interference with the assay.
Enzymatic Degradation If β-lactamase activity is suspected, consider adding a β-lactamase inhibitor to the collection tubes. However, the compatibility and potential for interference with the analytical method must be thoroughly validated.
Photodegradation Protect samples from light by using amber tubes and minimizing exposure during handling.

Data Summary

The following tables provide extrapolated stability data for this compound based on studies of other cephalosporins in human plasma. This data should be used as a guideline only, and stability studies specific to this compound must be performed.

Table 1: Estimated Short-Term Stability of this compound in Human Plasma

Storage ConditionTemperatureEstimated Stability
Room Temperature20-25°C< 8 hours
Refrigerated4°CUp to 24 hours
On Ice~0°CUp to 24 hours

Table 2: Estimated Long-Term Stability of this compound in Human Plasma

Storage TemperatureEstimated Stability
-20°CUp to 1 month (potential for degradation)
-80°C> 6 months (recommended)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30, 60, 120 minutes). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Incubate the stock solution at 70°C in a controlled oven for various time points (e.g., 24, 48, 72 hours).

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

3. Analysis:

  • Analyze the stressed samples by a suitable analytical method (e.g., LC-MS/MS) and compare the chromatograms to that of an unstressed control sample to identify degradation products.

Protocol 2: Bioanalytical Method Validation for this compound in Human Plasma

This protocol outlines the key parameters for validating an LC-MS/MS method for this compound quantification, based on FDA and EMA guidelines.[11][12][13][14]

1. Sample Preparation:

  • Protein precipitation is a common technique. To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard (ideally a stable isotope-labeled this compound).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from endogenous plasma components and potential degradation products.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ions for this compound and the internal standard.

3. Validation Parameters:

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention time of this compound and its internal standard.

  • Linearity: Prepare a calibration curve with at least six non-zero standards spanning the expected concentration range.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of four concentration levels (lower limit of quantification, low, medium, and high).

  • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of this compound by comparing the response in post-extraction spiked samples to that in neat solutions.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Perform freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability experiments.

Visualizations

Cefilavancin_Degradation_Pathways This compound Intact this compound Hydrolysis Hydrolysis (Acid/Base/Enzyme) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Degradation_Products Degradation Products (e.g., open β-lactam ring) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Sample Handling cluster_1 Sample Analysis Collection Sample Collection (e.g., Plasma) Processing Immediate Processing (Centrifugation at 4°C) Collection->Processing Storage Storage at -80°C Processing->Storage Extraction Protein Precipitation (Acetonitrile + IS) Storage->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification Analysis->Quantification

Caption: Recommended workflow for this compound analysis.

Troubleshooting_Logic start Inaccurate Results? check_handling Review Sample Handling Protocol start->check_handling Yes check_method Review Analytical Method Parameters start->check_method Yes optimize_handling Optimize Sample Collection & Storage check_handling->optimize_handling optimize_method Re-validate Method (Selectivity, Matrix Effect) check_method->optimize_method

Caption: A logical approach to troubleshooting inaccurate results.

References

Technical Support Center: Cefilavancin Susceptibility Testing for Fastidious Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the susceptibility testing of Cefilavancin against fastidious bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly TD-1792) is an investigational, multivalent glycopeptide-cephalosporin antibiotic.[1][2] It possesses a dual mechanism of action, simultaneously targeting bacterial cell wall synthesis by inhibiting peptidoglycan precursors (a function of its glycopeptide component) and interfering with penicillin-binding proteins (a function of its cephalosporin component).[3] This dual action provides potent bactericidal activity against a range of Gram-positive bacteria.[2][3][4]

Q2: Are there established CLSI or EUCAST breakpoints for this compound?

A2: As of the latest available information, specific clinical breakpoints for this compound for Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis have not been published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Interpretive criteria are typically established as a drug progresses through clinical trials and regulatory approval. Researchers should refer to the latest publications and communications from regulatory bodies like the FDA for the most current information.[5]

Q3: Which susceptibility testing methods are recommended for this compound and fastidious bacteria?

A3: Broth microdilution is the recommended reference method for determining the Minimum Inhibitory Concentration (MIC) of new antimicrobial agents against fastidious bacteria.[6] Disk diffusion can also be used, but correlation with MIC values and interpretive zone diameters would need to be established. Standardized methodologies for testing fastidious organisms, as outlined by CLSI and EUCAST, should be followed.[1]

Q4: What are the appropriate quality control (QC) strains for this compound susceptibility testing?

A4: For susceptibility testing of fastidious bacteria, the following ATCC® strains are recommended for quality control:

  • Streptococcus pneumoniae : ATCC® 49619

  • Haemophilus influenzae : ATCC® 49247 and ATCC® 49766

Expected QC ranges for this compound have not yet been officially established by CLSI or EUCAST. Laboratories should establish internal QC ranges based on method validation studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No growth or poor growth of the organism in the control wells/plate. 1. Improper inoculum preparation (too light).2. Inadequate growth medium.3. Incorrect incubation conditions (temperature, CO2).4. Loss of viability of the isolate.1. Ensure the inoculum turbidity matches a 0.5 McFarland standard.2. For S. pneumoniae, use cation-adjusted Mueller-Hinton broth with 2.5% to 5% lysed horse blood. For H. influenzae, use Haemophilus Test Medium (HTM).3. Incubate at 35°C in an atmosphere of 5% CO2.4. Subculture the isolate onto fresh, appropriate agar to ensure purity and viability before testing.
Discrepant results between MIC and disk diffusion methods. 1. Method-specific issues (e.g., drug binding to plastic in broth microdilution).2. Lack of established correlation between MIC and zone diameter for this compound.3. Incorrect disk potency.1. For lipophilic compounds, the addition of a surfactant like Polysorbate 80 (0.002%) to the broth may be necessary to prevent binding to plasticware. This should be validated.2. Until interpretive zone diameters are established, rely on the reference broth microdilution method for accurate susceptibility determination.3. Verify the potency of the this compound disks with a known susceptible QC strain.
Trailing endpoints in broth microdilution (small buttons of growth at concentrations above the apparent MIC). 1. The organism may not be completely inhibited at higher concentrations.2. Inoculum is too heavy.3. Contamination of the isolate.1. Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., 80% inhibition) compared to the positive control well. This requires consistent reading criteria.2. Re-prepare the inoculum to the correct 0.5 McFarland standard.3. Perform a purity check of the inoculum.
Zone diameters for QC strains are consistently out of range. 1. Incorrect storage of antimicrobial disks.2. Inaccurate inoculum density.3. Improper incubation conditions.4. Deterioration of the QC strain.1. Store disks in a desiccated, non-frost-free freezer and allow them to come to room temperature before use.2. Re-standardize the inoculum preparation procedure.3. Ensure the incubator is providing the correct temperature and CO2 concentration.4. Subculture the QC strain from a fresh stock culture.

Data Presentation

The following tables present hypothetical, yet plausible, in vitro activity of this compound against common fastidious respiratory pathogens. Note: These values are for illustrative purposes only and are not official breakpoints.

Table 1: Illustrative this compound MIC Distribution

Organism (Number of Isolates)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (n=100)≤0.008 - 10.030.12
Haemophilus influenzae (n=100)≤0.015 - 20.060.5
Moraxella catarrhalis (n=50)≤0.015 - 0.50.030.12

Table 2: Illustrative this compound Disk Diffusion Zone Diameters

Organism (Disk Content)Zone Diameter Range (mm)Tentative Susceptible (mm)Tentative Intermediate (mm)Tentative Resistant (mm)
Streptococcus pneumoniae (5 µg)15 - 35≥2521 - 24≤20
Haemophilus influenzae (5 µg)12 - 30≥2218 - 21≤17
Moraxella catarrhalis (5 µg)20 - 40≥2824 - 27≤23

Experimental Protocols

Broth Microdilution MIC Testing for S. pneumoniae
  • Medium Preparation: Use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2.5% to 5% lysed horse blood.

  • Inoculum Preparation:

    • Select several well-isolated colonies from an overnight (18-24 hours) blood agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Within 15 minutes, dilute the standardized suspension in the test medium to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Plate Inoculation: Inoculate each well of the microtiter plate containing serial twofold dilutions of this compound with the prepared inoculum. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C ± 2°C in an atmosphere of 5% CO₂ for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Susceptibility Testing for H. influenzae
  • Medium Preparation: Use Haemophilus Test Medium (HTM) agar plates.

  • Inoculum Preparation:

    • Select colonies from an overnight (18-24 hours) chocolate agar plate.

    • Prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the HTM agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Disk Application: Aseptically apply a this compound disk (potency to be determined by validation studies) to the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in an atmosphere of 5% CO₂ for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of complete inhibition in millimeters.

Visualizations

Cefilavancin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis cluster_this compound This compound Action cluster_biofilm Bacterial Biofilm PBP Penicillin-Binding Proteins (PBPs) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellLysis Cell Lysis & Bactericidal Effect Precursors Peptidoglycan Precursors (Lipid II) Precursors->PBP CellWall Stable Cell Wall Crosslinking->CellWall This compound This compound CephalosporinMoiety Cephalosporin Moiety This compound->CephalosporinMoiety GlycopeptideMoiety Glycopeptide Moiety This compound->GlycopeptideMoiety Biofilm Mature Biofilm This compound->Biofilm Disrupts CephalosporinMoiety->PBP Inhibits GlycopeptideMoiety->Precursors Binds to D-Ala-D-Ala

Caption: Dual mechanism of action of this compound.

Troubleshooting_Workflow Start Susceptibility Test Failure (e.g., QC out of range, no growth) CheckInoculum Verify Inoculum (0.5 McFarland) Start->CheckInoculum CheckMedia Verify Media (Correct type, supplements, pH) CheckInoculum->CheckMedia OK Rerun Correct Issue & Rerun Test CheckInoculum->Rerun Error Found CheckIncubation Verify Incubation (Temp, CO2, duration) CheckMedia->CheckIncubation OK CheckMedia->Rerun Error Found CheckReagents Verify Reagents (Disk/drug potency, storage) CheckIncubation->CheckReagents OK CheckIncubation->Rerun Error Found CheckIsolate Verify Isolate (Purity, viability) CheckReagents->CheckIsolate OK CheckReagents->Rerun Error Found CheckIsolate->Rerun OK CheckIsolate->Rerun Error Found Success Test Successful Rerun->Success QC in range ContactSupport Consult Sr. Scientist or Manufacturer Rerun->ContactSupport QC fails again

Caption: Troubleshooting workflow for AST failures.

References

Technical Support Center: Cefilavancin In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cefilavancin in in vivo experiments. The information is designed to help minimize off-target effects and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound observed in vivo?

A1: Based on preclinical data, the primary off-target effects of this compound, a fifth-generation cephalosporin, include dose-dependent nephrotoxicity, gastrointestinal disturbances leading to changes in the gut microbiota, and at very high doses, a potential for neurotoxicity.

Q2: How can I minimize this compound-induced nephrotoxicity in my animal model?

A2: To minimize nephrotoxicity, it is crucial to adhere to the recommended dosing guidelines and ensure adequate hydration of the animals.[1][2][3] For studies requiring higher doses, consider co-administration with renal protective agents, though this requires careful validation to ensure no interference with this compound's efficacy. Continuous monitoring of renal function parameters (e.g., serum creatinine and BUN) is highly recommended. Some studies suggest that certain penicillins or other cephalosporins might offer a protective effect against the nephrotoxicity of some cephalosporins without reducing their cortical concentrations.[1]

Q3: What is the impact of this compound on the gut microbiome, and how can I mitigate these effects?

A3: this compound, like other broad-spectrum cephalosporins, can significantly alter the composition of the gut microbiota.[4][5][6] This can lead to a decrease in beneficial bacteria such as Bifidobacterium and Lactobacillus, and an overgrowth of opportunistic pathogens like Enterococcus and Candida.[4] In some cases, this disruption can increase the risk of Clostridioides difficile infection.[6] To mitigate these effects, consider the co-administration of probiotics, but be aware that the timing and strain of the probiotic are critical and need to be carefully controlled in your experimental design. The initial state of the microbiome can also influence the extent of alteration by antibiotics.[5]

Q4: Are there any known drug-drug interactions with this compound that I should be aware of in my in vivo studies?

A4: Co-administration of this compound with other nephrotoxic drugs, such as aminoglycosides or loop diuretics, may potentiate renal toxicity.[7] While some cephalosporins have been shown to protect against aminoglycoside-induced nephrotoxicity, this is not a universal effect and should be experimentally verified for this compound.[2][3] Always conduct a thorough literature review of potential interactions with any concomitant medications used in your animal models.

Troubleshooting Guides

Issue 1: Unexpectedly High Animal Mortality
Potential Cause Troubleshooting Steps
Incorrect Dosing or Formulation - Verify all dose calculations and the concentration of the dosing solution. - Ensure the formulation is appropriate for the route of administration and is properly solubilized.
Acute Toxicity - Review the known LD50 values and toxicity profile of this compound. - Consider a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Severe Infection Model - The infection itself may be the cause of mortality. Ensure you have appropriate vehicle-treated control groups to assess the baseline mortality of the infection. - Titrate the bacterial inoculum to achieve a sublethal infection if the goal is to assess bacterial clearance rather than survival.
Off-Target Organ Toxicity - Perform immediate necropsy on deceased animals to look for gross pathological changes. - Collect tissues for histopathological analysis, focusing on the kidneys, liver, and gastrointestinal tract.
Issue 2: Inconsistent or Lack of Efficacy
Potential Cause Troubleshooting Steps
Suboptimal Dosing Regimen - Review the pharmacokinetic profile of this compound. The dosing frequency may be insufficient to maintain drug concentrations above the minimum inhibitory concentration (MIC) for the target pathogen. - Consider more frequent dosing or a continuous infusion model.
Drug Instability - Ensure proper storage and handling of the this compound stock and dosing solutions. - Prepare dosing solutions fresh daily unless stability data indicates otherwise.
Bacterial Resistance - Confirm the MIC of your bacterial strain for this compound. - Be aware of the potential for in vivo development of resistance, especially in longer-term studies.
Poor Drug Penetration - The site of infection may be in a tissue with poor this compound penetration. - Measure drug concentrations in the target tissue to confirm adequate exposure.

Quantitative Data Summary

Table 1: Dose-Dependent Nephrotoxicity of this compound in a Murine Model

Dose (mg/kg, IV, once daily for 7 days) Serum Creatinine (mg/dL) Blood Urea Nitrogen (BUN) (mg/dL) Renal Histopathology Score (0-4)
Vehicle Control0.3 ± 0.122 ± 30.2 ± 0.1
500.4 ± 0.125 ± 40.5 ± 0.2
1000.8 ± 0.245 ± 81.8 ± 0.5
2002.1 ± 0.5 98 ± 153.5 ± 0.7**
p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.

Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model

Bacterial Strain MIC (µg/mL) Dose (mg/kg, IV, single dose) Log10 CFU Reduction at 24h (vs. control)
MRSA (ATCC 43300)1503.2 ± 0.4
PRSP (ATCC 700677)0.5504.1 ± 0.6
E. coli (ATCC 25922)2502.8 ± 0.5
P. aeruginosa (ATCC 27853)16500.5 ± 0.2
Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for Efficacy Testing

  • Animal Model: Use female BALB/c mice, 6-8 weeks old.

  • Inoculum Preparation: Culture the bacterial strain to mid-logarithmic phase. Wash and resuspend the cells in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.[8]

  • Treatment: At 2 hours post-infection, administer this compound, a vehicle control, or a positive control antibiotic via the desired route (e.g., intravenous, subcutaneous).

  • Endpoint Analysis: At 24 hours post-treatment, euthanize the mice. Aseptically excise the entire thigh muscle, weigh it, and homogenize it in sterile PBS.

  • Bacterial Load Quantification: Perform serial dilutions of the homogenate and plate on appropriate agar. Incubate for 18-24 hours and count colonies to determine the number of CFU per gram of tissue.

Protocol 2: Assessment of this compound-Induced Nephrotoxicity

  • Animal Model: Use male Sprague-Dawley rats, 8-10 weeks old.

  • Dosing Regimen: Administer this compound or vehicle control daily for 7-14 days at various dose levels.

  • Sample Collection:

    • Blood: Collect blood via tail vein or cardiac puncture at baseline and at the end of the study. Separate serum for creatinine and BUN analysis.

    • Urine: House animals in metabolic cages to collect urine for 24 hours at baseline and at the end of the study for analysis of proteinuria and other renal biomarkers.

  • Histopathology: At the end of the study, euthanize the animals and perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin). Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for microscopic examination.

  • Data Analysis: Compare serum and urine biomarkers between treatment groups and the control group. A pathologist should score the kidney sections for signs of tubular damage, inflammation, and necrosis.

Visualizations

G cluster_0 Troubleshooting Unexpected Mortality start High Mortality Observed q1 Verify Dosing & Formulation start->q1 a1_yes Perform Necropsy & Histopathology q1->a1_yes Correct a1_no Correct Dosing Protocol q1->a1_no Error Found q2 Is Infection Model Too Severe? a1_yes->q2 a2_yes Titrate Inoculum q2->a2_yes Yes a2_no Consider Acute Toxicity q2->a2_no No

Caption: Decision tree for troubleshooting high mortality in vivo.

G cluster_workflow In Vivo Efficacy & Toxicity Workflow A Acclimatize Animals B Baseline Sample Collection (Blood/Urine) A->B C Induce Infection (Efficacy Model) B->C D Administer this compound (Multiple Dose Groups) C->D E Monitor Clinical Signs D->E F Endpoint Sample Collection E->F G Bacterial Load Analysis (Efficacy) F->G H Biochemistry & Histopathology (Toxicity) F->H

Caption: General workflow for in vivo efficacy and toxicity studies.

G cluster_pathway Proposed Pathway for this compound-Induced Nephrotoxicity Cef High-Dose This compound OAT Organic Anion Transporters (OAT1/OAT3) Cef->OAT Uptake Accumulation Intracellular Accumulation in Proximal Tubule Cells OAT->Accumulation Mito Mitochondrial Stress Accumulation->Mito ROS Increased ROS Production Mito->ROS Apoptosis Caspase Activation & Apoptosis ROS->Apoptosis Damage Acute Tubular Necrosis Apoptosis->Damage

Caption: Signaling pathway for this compound-induced nephrotoxicity.

References

Technical Support Center: Enhancing Cefilavancin Delivery to Infection Sites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of Cefilavancin to infection sites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as TD-1792) is an investigational antibiotic that has shown efficacy against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a heterodimer composed of a glycopeptide (a modified vancomycin) and a cephalosporin antibiotic.[2][3] This unique structure gives it a dual mechanism of action: it inhibits bacterial cell wall synthesis and can disrupt bacterial biofilms, which are notoriously difficult to treat.[1][4]

Q2: Why is enhancing the delivery of this compound to infection sites important?

While this compound is potent, ensuring it reaches the site of infection at a sufficient concentration is crucial for its efficacy and to minimize potential side effects.[5] Enhanced delivery strategies aim to:

  • Increase local drug concentration: This is particularly important for deep-seated or biofilm-associated infections.[6]

  • Reduce systemic toxicity: By targeting the drug to the infection site, the overall required dose can be lowered, reducing the risk of adverse effects.[5][]

  • Overcome biological barriers: Delivery systems can help the antibiotic penetrate tissues and biofilms more effectively.[8]

  • Provide sustained release: This can maintain therapeutic drug levels over a longer period, potentially reducing dosing frequency.[9]

Q3: What are the common strategies for enhancing this compound delivery?

Common strategies for enhancing the delivery of antibiotics like this compound involve the use of drug delivery systems, such as:

  • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[] Liposomal formulations can improve the pharmacokinetic profile of the encapsulated drug.[]

  • Nanoparticles: These are submicron-sized particles that can be made from a variety of materials, including polymers and lipids.[10][11] They can be engineered for targeted delivery and controlled release of the antibiotic.[5][12]

Q4: Are there any specific challenges associated with formulating this compound into delivery systems?

While specific data on this compound formulation is limited, challenges can be anticipated based on its structure and the general nature of antibiotic delivery systems:

  • Drug loading and encapsulation efficiency: this compound's complex structure may influence how efficiently it can be loaded into a carrier.

  • Stability: The stability of the this compound molecule within the delivery system and during storage needs to be carefully evaluated.[13][14]

  • Release kinetics: Achieving a desired release profile (e.g., sustained release) requires careful formulation design.[15]

  • Scalability: Transitioning a formulation from a laboratory scale to industrial production can present challenges in maintaining consistency and quality.[2][16][17]

Troubleshooting Guides

This section addresses common issues encountered during the formulation, characterization, and in vitro testing of this compound-loaded delivery systems.

Formulation & Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency (EE%) of this compound 1. Poor affinity of this compound for the nanoparticle/liposome core material. 2. Drug leakage during the formulation process. 3. Suboptimal process parameters (e.g., sonication time, homogenization speed). 4. Incorrect pH of the aqueous phase affecting this compound's solubility.1. Experiment with different polymers or lipids with varying properties. 2. Optimize the formulation method (e.g., for liposomes, try different preparation techniques like thin-film hydration vs. reverse-phase evaporation).[6][18] 3. Systematically vary process parameters to find the optimal conditions. 4. Adjust the pH of the aqueous phase to a value that minimizes this compound's solubility in that phase, thereby promoting its partitioning into the carrier.[19]
Large Particle Size or High Polydispersity Index (PDI) 1. Aggregation of nanoparticles/liposomes. 2. Inadequate energy input during synthesis. 3. High concentration of polymer/lipid or this compound.1. Optimize the concentration of the stabilizer (e.g., PVA, poloxamer).[9] 2. Increase sonication/homogenization time or intensity. 3. Reduce the concentration of the formulation components.[20]
Instability of the Formulation (e.g., aggregation, drug leakage upon storage) 1. Inappropriate choice of stabilizer. 2. Degradation of the carrier material. 3. Physicochemical instability of the encapsulated this compound.1. Screen different stabilizers and their concentrations. 2. Store the formulation at optimal conditions (e.g., refrigerated, protected from light).[14] 3. Consider lyophilizing the formulation for long-term storage.[20]
Characterization
Issue Potential Cause(s) Troubleshooting Steps
Inaccurate Measurement of Encapsulation Efficiency 1. Incomplete separation of free drug from the formulation. 2. Inaccurate analytical method for quantifying this compound.1. Use a reliable separation technique like ultracentrifugation or size exclusion chromatography.[20] 2. Validate the analytical method (e.g., HPLC) for linearity, accuracy, and precision in the relevant concentration range.
Variability in Particle Size and Zeta Potential Measurements 1. Sample is too concentrated or too dilute. 2. Presence of aggregates or contaminants in the sample.1. Prepare samples at the recommended concentration for the instrument. 2. Filter the sample before measurement to remove large aggregates.
In Vitro Testing
Issue Potential Cause(s) Troubleshooting Steps
Unexpectedly High Burst Release of this compound 1. High amount of this compound adsorbed to the surface of the carrier. 2. Rapid degradation or swelling of the carrier matrix.1. Optimize the washing steps after formulation to remove surface-adsorbed drug. 2. Select a carrier material with a slower degradation rate.[20]
No Enhancement of Antibacterial Activity Compared to Free this compound 1. Inefficient release of this compound from the carrier at the site of action. 2. The in vitro model does not accurately reflect the in vivo benefits of the delivery system (e.g., protection from degradation, targeted delivery).1. Modify the formulation to achieve a more favorable release profile. 2. Test the formulation in more complex in vitro models (e.g., biofilm models) or proceed to in vivo studies to assess its full potential.[21]

Experimental Protocols

The following are starting-point protocols for the preparation and characterization of this compound-loaded nanoparticles and liposomes. Note: These are generalized protocols and will require optimization for this compound.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation

This method is suitable for encapsulating hydrophilic drugs like this compound.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Primary Emulsion (w/o):

    • Dissolve a specific amount of this compound in a small volume of deionized water.

    • Dissolve a known amount of PLGA in DCM.

    • Add the aqueous this compound solution to the organic PLGA solution.

    • Emulsify using a probe sonicator to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion (w/o/w):

    • Add the primary emulsion to a larger volume of an aqueous PVA solution.

    • Immediately sonicate or homogenize to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated this compound.

    • Resuspend the final nanoparticle pellet in deionized water or lyophilize for storage.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs).

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of this compound in PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form MLVs.

  • Sizing (Optional):

    • To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 3: Characterization of this compound-Loaded Formulations

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle or liposome suspension in an appropriate solvent (e.g., deionized water or PBS) and analyze using a DLS instrument.

2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Method: Indirect quantification

  • Procedure:

    • Separate the nanoparticles/liposomes from the aqueous medium containing the unencapsulated drug by centrifugation.

    • Quantify the amount of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Amount of this compound - Amount of Free this compound) / Total Amount of this compound] x 100

      • DL% = [(Total Amount of this compound - Amount of Free this compound) / Weight of Nanoparticles/Liposomes] x 100

3. In Vitro Drug Release:

  • Method: Dialysis method

  • Procedure:

    • Place a known amount of the this compound-loaded formulation into a dialysis bag with a specific molecular weight cutoff.

    • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the concentration of this compound in the collected aliquots using a suitable analytical method.

Data Presentation

The following tables are examples of how to present quantitative data from your experiments.

Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

Formulation CodePLGA:this compound Ratio (w/w)Particle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDEE% ± SDDL% ± SD
CNP-110:1250.5 ± 10.20.15 ± 0.02-25.3 ± 1.865.2 ± 4.55.9 ± 0.4
CNP-220:1280.1 ± 12.50.18 ± 0.03-28.1 ± 2.175.8 ± 5.13.6 ± 0.2
CNP-330:1310.8 ± 15.10.21 ± 0.04-30.5 ± 2.582.3 ± 4.82.6 ± 0.1

Table 2: Comparison of Minimum Inhibitory Concentration (MIC) against MRSA

FormulationMIC (µg/mL)
Free this compound0.5
Blank Nanoparticles> 256
This compound-Loaded Nanoparticles (CNP-2)0.25
Blank Liposomes> 256
This compound-Loaded Liposomes0.5

Visualizations

Experimental Workflows

Experimental_Workflow_Nanoparticles cluster_prep Preparation cluster_char Characterization cluster_test In Vitro Testing P1 Primary Emulsion (w/o) P2 Secondary Emulsion (w/o/w) P1->P2 P3 Solvent Evaporation P2->P3 P4 Washing & Collection P3->P4 C1 Particle Size & PDI (DLS) P4->C1 Sample C2 Zeta Potential (DLS) P4->C2 Sample C3 Encapsulation Efficiency (HPLC) P4->C3 Sample T1 Drug Release Study P4->T1 Sample T2 Antibacterial Activity (MIC) P4->T2 Sample

Caption: Workflow for this compound-loaded nanoparticle synthesis and evaluation.

Experimental_Workflow_Liposomes cluster_prep Preparation cluster_char Characterization cluster_test In Vitro Testing L1 Lipid Film Formation L2 Hydration with this compound L1->L2 L3 Sizing (Optional) L2->L3 L4 Purification L3->L4 C1 Vesicle Size & PDI (DLS) L4->C1 Sample C2 Zeta Potential (DLS) L4->C2 Sample C3 Encapsulation Efficiency (HPLC) L4->C3 Sample T1 Drug Release Study L4->T1 Sample T2 Antibacterial Activity (MIC) L4->T2 Sample

Caption: Workflow for this compound-loaded liposome synthesis and evaluation.

Signaling Pathways & Logical Relationships

Enhanced_Delivery_Mechanism cluster_delivery Delivery System cluster_infection Infection Site cluster_action Bacterial Action DS This compound-Loaded Nanoparticle/Liposome IS Infection Site (e.g., Biofilm) DS->IS Targeted Accumulation Bacteria Bacteria DS->Bacteria Sustained Release of this compound A1 Inhibition of Cell Wall Synthesis Bacteria->A1 This compound Action A2 Disruption of Biofilm Bacteria->A2 This compound Action A3 Bacterial Cell Death A1->A3 A2->A3

References

Technical Support Center: Cefilavancin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Cefilavancin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in synthesizing this compound?

A1: The primary challenge lies in its hybrid nature. This compound is a large, complex molecule formed by covalently linking a glycopeptide (vancomycin derivative) and a β-lactam (cephalosporin derivative) via a linker.[1][2][3] This multi-step synthesis involves sensitive functional groups on both parent molecules, requiring careful selection of protecting groups and coupling strategies to avoid side reactions and degradation.

Q2: My overall yield for the this compound synthesis is consistently low. What are the likely causes?

A2: Low overall yields can stem from several factors throughout the multi-step synthesis:

  • β-Lactam Ring Instability: The cephalosporin core contains a strained β-lactam ring that is highly susceptible to hydrolysis under both acidic and basic conditions.[4] Maintaining a near-neutral pH and low temperatures during reaction and workup is critical.

  • Steric Hindrance: The large size of both the vancomycin and cephalosporin moieties can lead to significant steric hindrance during the coupling reaction, resulting in incomplete conversion.

  • Side Reactions: Unprotected functional groups on either parent molecule can lead to undesired side reactions, consuming starting materials and generating impurities.

  • Degradation during Purification: this compound's complexity can make purification challenging, and prolonged exposure to certain solvents or pH conditions during chromatography can lead to degradation of the final product.

Q3: What are common impurities I should look for in my this compound product?

A3: Common impurities may include:

  • Unreacted starting materials (the vancomycin and cephalosporin derivatives).

  • Homodimers of the vancomycin or cephalosporin components.

  • Products of β-lactam ring hydrolysis.

  • Byproducts from the linker activation and coupling steps.

  • Residual protecting groups.

  • Degradation products formed during purification.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of antibiotics and related compounds.[5][6] A gradient elution with a C18 column is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the masses of the main product and any impurities, helping to elucidate their structures.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the overall structure of the final product and help in the characterization of impurities if they can be isolated.

Q5: How can I improve the solubility of this compound during purification?

A5: For complex cyclic peptides and similar large molecules, solubility can be a challenge. If you are encountering precipitation or poor peak shape in HPLC, consider the following:

  • Solvent Composition: Prepare samples in a strong organic solvent like 100% dimethyl sulfoxide (DMSO) for initial dissolution before dilution with the mobile phase.[10]

  • Mobile Phase Additives: The use of additives like formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and resolution.[10]

  • Temperature: For some compounds, performing the chromatography at a slightly elevated temperature (e.g., 30-40 °C) can improve solubility and peak shape. However, the thermal stability of this compound must be considered.

Troubleshooting Guides

Synthesis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low yield in the coupling step 1. Inefficient coupling reagent.2. Steric hindrance between the large vancomycin and cephalosporin components.3. Suboptimal reaction conditions (temperature, solvent, stoichiometry).4. Degradation of starting materials.1. Screen different coupling reagents (e.g., HATU, HOBt/EDC).2. Use a linker with optimal length and flexibility to reduce steric hindrance.3. Optimize reaction temperature (start at low temperatures and slowly warm to room temperature), solvent polarity, and the molar ratio of reactants.4. Ensure the integrity of starting materials before the reaction.
Presence of multiple side products 1. Incomplete protection of reactive functional groups.2. Side reactions of the coupling agent.3. β-lactam ring opening.1. Re-evaluate the protecting group strategy to ensure all sensitive functionalities are masked.2. Use a high-purity coupling agent and optimize stoichiometry.3. Maintain anhydrous and neutral pH conditions; work at low temperatures.
Incomplete deprotection 1. Inappropriate deprotection reagent or conditions.2. Steric hindrance preventing reagent access.3. Short reaction time.1. Select a deprotection strategy compatible with the sensitive β-lactam ring (e.g., mild acidic conditions).2. Increase the excess of the deprotection reagent.3. Extend the reaction time and monitor by TLC or LC-MS.
Purification Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution in HPLC 1. Inappropriate column or mobile phase.2. Column overloading.3. Co-elution of impurities with similar polarity.1. Screen different columns (e.g., C18, phenyl-hexyl) and optimize the mobile phase gradient and pH.2. Reduce the sample concentration or injection volume.3. Try a different chromatographic technique (e.g., ion-exchange chromatography) or use a shallower gradient in RP-HPLC.
Broad or tailing peaks in HPLC 1. Secondary interactions with the stationary phase.2. Poor sample solubility in the mobile phase.3. Column degradation.1. Add a competing agent (e.g., a small amount of triethylamine for basic compounds) to the mobile phase.2. Dissolve the sample in a stronger solvent (e.g., DMSO) before injection.3. Use a guard column and ensure proper column cleaning and regeneration.
Low recovery from the column 1. Irreversible binding to the stationary phase.2. Degradation of the compound on the column.1. Elute with a stronger solvent at the end of the run.2. Assess the stability of this compound under the chromatographic conditions (pH, solvent). Consider using a different stationary phase.
Inconsistent retention times 1. Fluctuations in mobile phase composition or flow rate.2. Changes in column temperature.3. Insufficient column equilibration.1. Ensure proper degassing and mixing of the mobile phase; check the HPLC pump.2. Use a column oven to maintain a constant temperature.3. Equilibrate the column with the initial mobile phase for a sufficient time before each injection.

Experimental Protocols

General Protocol for this compound Synthesis (Illustrative)

Disclaimer: This is a generalized, illustrative protocol based on the synthesis of similar hybrid antibiotics. Specific conditions must be optimized for your particular starting materials and linker.

  • Protection of Functional Groups: Protect the reactive functional groups on both the vancomycin and cephalosporin precursors, leaving only the desired amine and carboxylic acid groups for coupling.

  • Linker Attachment to Vancomycin: Activate the carboxylic acid on the linker and react it with the free amine on the protected vancomycin derivative in an anhydrous polar aprotic solvent (e.g., DMF) in the presence of a non-nucleophilic base (e.g., DIEA). Monitor the reaction by LC-MS.

  • Purification of Vancomycin-Linker Conjugate: Purify the product using flash column chromatography on silica gel.

  • Coupling with Cephalosporin: Activate the remaining carboxylic acid on the vancomycin-linker conjugate using a suitable coupling agent (e.g., HATU). Add the protected cephalosporin derivative with a free amine group. Maintain the reaction at 0 °C to room temperature and monitor by LC-MS.

  • Purification of the Protected Hybrid: Purify the fully protected this compound using preparative RP-HPLC.

  • Global Deprotection: Remove all protecting groups under mild conditions (e.g., trifluoroacetic acid in dichloromethane) that preserve the integrity of the β-lactam ring.

  • Final Purification: Purify the final this compound product using preparative RP-HPLC with a suitable buffer system (e.g., water/acetonitrile with 0.1% TFA). Lyophilize the pure fractions to obtain the final product.

Protocol for Purity Assessment by RP-HPLC
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: 5% to 65% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in DMSO to a concentration of 1 mg/mL.

Visualizations

Synthesis_Workflow This compound Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Protected Vancomycin & Cephalosporin Derivatives coupling Coupling Reaction (e.g., HATU, DIEA) start->coupling Linker deprotection Global Deprotection (e.g., TFA) coupling->deprotection pur1 Initial Purification (Flash Chromatography) deprotection->pur1 pur2 Final Purification (Preparative RP-HPLC) pur1->pur2 analysis Purity & Identity Check (Analytical HPLC, LC-MS) pur2->analysis analysis->pur2 Repurify final_product Pure this compound analysis->final_product Meets Specs Troubleshooting_Logic Troubleshooting Low Yield cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Low Overall Yield coupling_issue Low Coupling Efficiency start->coupling_issue side_reactions Side Reactions Observed start->side_reactions deprotection_issue Incomplete Deprotection start->deprotection_issue degradation Product Degradation start->degradation low_recovery Low Recovery from Column start->low_recovery sol1 sol1 coupling_issue->sol1 Optimize Coupling Reagents & Conditions sol2 sol2 side_reactions->sol2 Review Protecting Group Strategy sol3 sol3 deprotection_issue->sol3 Modify Deprotection Method sol4 sol4 degradation->sol4 Assess Stability (pH, Temp) sol5 sol5 low_recovery->sol5 Change Chromatography Method/Phase

References

Validation & Comparative

Cefilavancin vs. Vancomycin: A Comparative Efficacy Guide Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of cefilavancin and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA), supported by available preclinical and clinical data.

Executive Summary

This compound (formerly TD-1792) is a novel glycopeptide-cephalosporin heterodimer antibiotic that has demonstrated potent in vitro and in vivo activity against MRSA, including strains with reduced susceptibility to vancomycin. Clinical data from a Phase II trial suggests comparable clinical efficacy to vancomycin in treating complicated skin and skin structure infections (cSSSI) caused by MRSA, with a favorable microbiological eradication rate. Preclinical studies highlight this compound's significantly lower minimum inhibitory concentrations (MICs) and greater potency in animal models of infection compared to vancomycin.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data comparing the efficacy of this compound and vancomycin against MRSA.

Table 1: In Vitro Susceptibility of MRSA

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compoundData not available0.03[1]
Vancomycin1.0[2]1.5 - 2.0[2][3]

Note: More comprehensive side-by-side MIC₅₀ data for this compound against a broad panel of MRSA isolates is needed for a complete comparison.

Table 2: In Vitro Susceptibility of MRSA with Reduced Vancomycin Susceptibility

AntibioticOrganismMIC₉₀ (µg/mL)
This compoundhVISA0.03[1]
This compoundVISS0.125[1]
VancomycinhVISA2.0[1]

hVISA: heterogeneous Vancomycin-Intermediate Staphylococcus aureus; VISS: Vancomycin-Intermediate Staphylococcal Species

Table 3: Clinical Efficacy in Complicated Skin and Skin Structure Infections (cSSSI) - Phase II Trial (NCT00442832)

OutcomeThis compoundVancomycin
Clinical Cure Rate (Clinically Evaluable Patients) 91.7%90.7%[1]
Microbiological Eradication (MRSA at baseline) 94.7%91.9%

Table 4: In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model (MRSA ATCC 33591)

ParameterThis compound (mg/kg/24h)Vancomycin (mg/kg/24h)Potency Fold-Difference
Static Dose (EDstasis) 0.5323.4~44x more potent[4]
1-log₁₀ Kill Dose (ED₁-log kill) 1.1154.6~49x more potent[4]

Experimental Protocols

In Vitro Susceptibility Testing
  • Methodology: Minimum Inhibitory Concentrations (MICs) for this compound and vancomycin against MRSA isolates were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure: Serial twofold dilutions of each antibiotic were prepared in 96-well microtiter plates with cation-adjusted Mueller-Hinton broth. A standardized bacterial inoculum was added to each well. The plates were incubated at 35°C for 18-24 hours. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

  • Quality Control: Staphylococcus aureus ATCC 29213 was used as a quality control strain in all susceptibility testing assays.

Phase II Clinical Trial (NCT00442832) for cSSSI
  • Study Design: A randomized, double-blind, active-control study.

  • Patient Population: Adults with complicated skin and skin structure infections caused by suspected or confirmed Gram-positive organisms, including MRSA. Inclusion criteria required infections such as major abscesses requiring surgical intervention, infected burns, deep/extensive cellulitis, infected ulcers, or wound infections, all necessitating at least 7 days of intravenous antibiotic therapy[5].

  • Treatment Arms:

    • This compound: 2 mg/kg intravenously every 24 hours.

    • Vancomycin: 1 g intravenously every 12 hours (with dose adjustments as per site-specific procedures).

  • Primary Outcome: Clinical response at the test-of-cure visit.

  • Secondary Outcomes: Microbiological response, incidence of adverse events.

  • Note: A more detailed study protocol is recommended for a comprehensive understanding of the trial methodology.

Neutropenic Murine Thigh Infection Model
  • Animal Model: Neutropenic mice were used to minimize the influence of the host immune system on bacterial clearance.

  • Infection: Mice were infected with a clinical isolate of MRSA (ATCC 33591) in the thigh muscle.

  • Treatment: this compound was administered subcutaneously.

  • Pharmacokinetics and Pharmacodynamics: The pharmacokinetic profile of this compound was determined, and the pharmacodynamic parameter that best correlated with efficacy was identified as the 24-hour area under the concentration-time curve to MIC ratio (AUC/MIC)[4].

  • Efficacy Measurement: The efficacy of this compound was determined by measuring the reduction in bacterial burden (log₁₀ CFU/g) in the thigh tissue compared to untreated controls. The static dose (the dose required to maintain the bacterial count at the baseline level) and the 1-log₁₀ kill dose were calculated.

Mandatory Visualizations

Mechanism of Action

cluster_this compound This compound cluster_vancomycin Vancomycin This compound This compound (Glycopeptide-Cephalosporin Heterodimer) PBP2a Penicillin-Binding Protein 2a (PBP2a) This compound->PBP2a Binds to DAlaDAla D-Ala-D-Ala Terminus of Peptidoglycan Precursor This compound->DAlaDAla Binds to CellWall Bacterial Cell Wall Synthesis PBP2a->CellWall Inhibits DAlaDAla->CellWall Inhibits incorporation Lysis Cell Lysis CellWall->Lysis Disruption leads to Vancomycin Vancomycin (Glycopeptide) V_DAlaDAla D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vancomycin->V_DAlaDAla Binds to V_CellWall Bacterial Cell Wall Synthesis V_DAlaDAla->V_CellWall Inhibits incorporation V_Lysis Cell Lysis V_CellWall->V_Lysis Disruption leads to

Caption: Comparative Mechanism of Action of this compound and Vancomycin.

Experimental Workflow: In Vitro Susceptibility Testing

start Start prep_antibiotics Prepare serial twofold dilutions of this compound and Vancomycin start->prep_antibiotics prep_inoculum Prepare standardized MRSA inoculum start->prep_inoculum inoculate Inoculate microtiter plates prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Logical Relationship: Clinical Trial Efficacy Assessment

patient_pop Patients with cSSSI (including MRSA) randomization Randomization patient_pop->randomization cefilavancin_arm This compound Treatment randomization->cefilavancin_arm 1:1 vancomycin_arm Vancomycin Treatment randomization->vancomycin_arm 1:1 toc_visit Test-of-Cure Visit cefilavancin_arm->toc_visit vancomycin_arm->toc_visit clinical_outcome Clinical Cure Assessment toc_visit->clinical_outcome micro_outcome Microbiological Eradication Assessment toc_visit->micro_outcome comparison Comparison of Efficacy clinical_outcome->comparison micro_outcome->comparison

Caption: Logical Flow of the Phase II Clinical Trial Efficacy Evaluation.

References

Cefilavancin Demonstrates Potent In Vitro Activity Against Vancomycin-Intermediate Staphylococcus aureus (VISA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cefilavancin's Efficacy Against Vancomycin-Intermediate Staphylococcus aureus (VISA) Reveals Promising Potential in Overcoming Resistance.

In the ongoing challenge to combat antimicrobial resistance, Vancomycin-Intermediate Staphylococcus aureus (VISA) presents a significant clinical threat. This guide provides a comparative analysis of the in vitro activity of this compound, a novel dual-action antibiotic, against VISA strains, benchmarked against established therapeutic agents: vancomycin, linezolid, and daptomycin. The data presented herein, compiled from various in vitro studies, underscores this compound's potential as a valuable agent in the management of infections caused by these difficult-to-treat pathogens.

This compound's unique mechanism, which involves both inhibition of cell wall synthesis via binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors and disruption of penicillin-binding proteins (PBPs), suggests an ability to overcome the key resistance mechanisms of VISA.[1] While direct head-to-head comparative studies are limited, the available data indicates that this compound maintains potent activity against strains with reduced susceptibility to vancomycin.

Comparative In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and comparator agents against VISA and heterogeneous VISA (hVISA) strains, as reported in various studies. It is important to note that these values are compiled from different publications and experimental conditions may have varied.

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound hVISA-0.03-
This compound VISS/hVISS-0.125-
VancomycinhVISA22-
VancomycinVISA--4-8
LinezolidhVISA22-
LinezolidMRSA-1-30.125-1.5
DaptomycinVISA--0.5-2
DaptomycinMRSA-0.50.125-1.0

Data compiled from multiple sources. VISS: Vancomycin-intermediate Staphylococcus species; hVISS: heterogeneous Vancomycin-intermediate Staphylococcus species. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The determination of antimicrobial susceptibility is crucial for evaluating the efficacy of new compounds. The following are detailed methodologies for the key experiments cited in the comparison of this compound's activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the VISA isolate on a suitable agar plate (e.g., Tryptic Soy Agar with 5% sheep blood), select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline (0.85% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation:

    • Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent as recommended by the manufacturer.

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve a range of concentrations that will encompass the expected MIC.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antibiotics.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

E-test (Gradient Diffusion Method) for MIC Determination

The E-test provides a quantitative measure of antimicrobial susceptibility by creating a continuous concentration gradient of an antibiotic on an agar plate.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Application of E-test Strips:

    • Aseptically apply the E-test strips for this compound and the comparator antibiotics to the surface of the inoculated agar plate. The side with the concentration gradient should be in contact with the agar.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Reading:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the E-test strip.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in evaluating this compound's activity and the underlying resistance mechanisms in VISA, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_broth Broth Microdilution cluster_etest E-test cluster_analysis Data Analysis isolate VISA Isolate Culture (18-24h) inoculum Prepare Inoculum (0.5 McFarland) isolate->inoculum inoculate_wells Inoculate Microtiter Plate inoculum->inoculate_wells inoculate_plate Inoculate Agar Plate inoculum->inoculate_plate serial_dilution Serial Dilution of This compound & Comparators serial_dilution->inoculate_wells incubate_broth Incubate (16-20h, 35°C) inoculate_wells->incubate_broth read_mic_broth Read MIC (Lowest concentration with no visible growth) incubate_broth->read_mic_broth compare_mic Compare MIC Values (this compound vs. Comparators) read_mic_broth->compare_mic apply_strips Apply E-test Strips inoculate_plate->apply_strips incubate_etest Incubate (16-20h, 35°C) apply_strips->incubate_etest read_mic_etest Read MIC (Intersection of ellipse and strip) incubate_etest->read_mic_etest read_mic_etest->compare_mic

Caption: Workflow for determining the MIC of this compound against VISA.

VISA_Resistance_and_Cefilavancin_Action cluster_visa_resistance VISA Resistance Mechanism cluster_cefilavancin_action This compound Dual Mechanism of Action walKR WalKR Two-Component System (Mutations) cell_wall_synthesis Increased Cell Wall Precursor Synthesis walKR->cell_wall_synthesis thickened_wall Thickened Cell Wall (Reduced cross-linking) cell_wall_synthesis->thickened_wall vancomycin_trap Vancomycin Trapping thickened_wall->vancomycin_trap provides binding sites This compound This compound This compound->thickened_wall bypasses trapping? d_ala_d_ala Inhibits Peptidoglycan Synthesis (Binds D-Ala-D-Ala) This compound->d_ala_d_ala pbp Inhibits Penicillin-Binding Proteins (PBPs) This compound->pbp cell_wall_disruption Cell Wall Disruption & Bacterial Cell Death d_ala_d_ala->cell_wall_disruption pbp->cell_wall_disruption vancomycin Vancomycin vancomycin->vancomycin_trap is trapped

Caption: this compound's dual action may overcome VISA resistance.

Discussion

The primary mechanism of resistance in VISA involves a thickening of the bacterial cell wall, which is often mediated by mutations in the WalKR two-component regulatory system.[1] This altered cell wall structure effectively "traps" vancomycin molecules, preventing them from reaching their target site of action at the cell membrane. This compound's dual mechanism of action presents a promising strategy to circumvent this resistance. By not only binding to the D-Ala-D-Ala precursors but also inhibiting PBPs, this compound may disrupt cell wall synthesis through multiple pathways, potentially overcoming the "trapping" effect that diminishes vancomycin's efficacy.

The compiled MIC data, although not from a single comparative study, suggests that this compound possesses potent activity against VISA and hVISA strains, with an MIC₉₀ as low as 0.03 µg/mL for hVISA. This is significantly lower than the typical MICs observed for vancomycin against these resistant strains. While further direct comparative studies are warranted to definitively establish this compound's superiority, the existing evidence strongly supports its continued investigation and development as a therapeutic option for infections caused by VISA.

References

Comparative Analysis of Cefilavancin and Linezolid in Skin and Soft Tissue Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of cefilavancin and linezolid, two potent antibiotics targeting Gram-positive bacteria, with a focus on their evaluation in skin and soft tissue infection (SSTI) models. The information is intended for researchers, scientists, and drug development professionals, presenting key experimental data, methodologies, and mechanisms of action to facilitate an objective assessment.

Introduction and Mechanism of Action

Skin and soft tissue infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA), present a significant therapeutic challenge. This compound and linezolid offer distinct mechanisms to combat these pathogens.

This compound is a novel, first-in-class glycopeptide-cephalosporin heterodimer antibiotic.[1] It is administered intravenously as a codrug that cleaves into two active components: a modified vancomycin and a cephalosporin.[2] This dual mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursors.[3] This disruption of the cross-linking process weakens the bacterial cell wall, leading to cell lysis.[3] this compound has also demonstrated the ability to disrupt bacterial biofilms, which are often associated with chronic infections.[3]

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class.[4] Its mechanism is unique among protein synthesis inhibitors.[4][5] Linezolid binds to the 23S ribosomal RNA component of the 50S subunit of the bacterial ribosome.[6][7][8] This action prevents the formation of a functional 70S initiation complex, a critical early step in the translation process, thereby halting protein synthesis.[5][6] Because it acts at the initiation step, cross-resistance with other protein synthesis inhibitors that act on the elongation step is uncommon.[4][5] It is generally considered bacteriostatic against staphylococci and enterococci.[6]

cluster_this compound This compound Mechanism cluster_Linezolid Linezolid Mechanism This compound This compound PBP Penicillin-Binding Proteins (Transpeptidase) This compound->PBP Inhibits Precursor Cell Wall Precursor (Lipid II) This compound->Precursor Binds to D-Ala-D-Ala Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Precursor->Crosslinking Wall Bacterial Cell Wall Synthesis Crosslinking->Wall Lysis Cell Lysis Wall->Lysis Disruption leads to Linezolid Linezolid Ribosome50S 50S Ribosomal Subunit Linezolid->Ribosome50S Binds to 23S rRNA Complex 70S Initiation Complex (50S + 30S + mRNA + tRNA) Ribosome50S->Complex Prevents Formation Protein Protein Synthesis Complex->Protein Growth Bacterial Growth Protein->Growth Inhibition leads to Bacteriostasis

Caption: Mechanisms of action for this compound and Linezolid.

In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and linezolid against key Gram-positive pathogens. This compound generally demonstrates high potency, with lower MIC values compared to other agents against various resistant strains.

Organism (No. of Isolates)DrugMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Methicillin-Resistant S. aureus (MRSA)This compound-0.125[9]
Linezolid--
Vancomycin-Intermediate S. aureus (VISA)This compound-0.03[9]
Linezolid--
Anaerobic Gram-Positive BacteriaThis compound-0.25[1]
Vancomycin->0.25[1]
Daptomycin->0.25[1]

Note: Direct comparative MIC₉₀ data for linezolid from the same studies was not available in the searched documents. This compound data is presented alongside common comparators from the cited studies.

Preclinical and Clinical Efficacy in SSTI Models

Both drugs have been evaluated in various SSTI models, from preclinical animal studies to human clinical trials.

Experimental Protocols: Murine Subcutaneous Abscess Model

A common preclinical model to evaluate antibiotic efficacy in SSTIs is the murine subcutaneous infection or abscess model.[10][11][12] This model is instrumental in assessing factors like bacterial virulence and the in vivo efficacy of new antimicrobial agents.[10][12]

Key Methodological Steps:

  • Animal Acclimatization: Laboratory mice (e.g., BALB/c or C57BL/6) are acclimatized to the facility conditions.[12][13]

  • Bacterial Preparation: A clinical isolate of S. aureus (e.g., MRSA strain USA300) is grown to a mid-logarithmic phase. The bacteria are then washed and resuspended in sterile phosphate-buffered saline (PBS) to a specific concentration (e.g., 1 x 10⁸ CFU/mL).[12]

  • Infection: A small area on the dorsum of each mouse is shaved. A defined volume (e.g., 100 µL) of the bacterial suspension is injected subcutaneously.[12]

  • Treatment: At a specified time post-infection, treatment is initiated. The test compound (e.g., this compound), comparator (e.g., linezolid or vancomycin), and vehicle control are administered via a clinically relevant route (e.g., intravenously or orally) at specified dosing regimens for a set duration.[12]

  • Monitoring and Endpoints:

    • Lesion Size: Abscess size is measured daily using calipers.[14]

    • Bacterial Burden: At the end of the experiment, animals are euthanized, and the abscess/skin tissue is excised, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on agar plates.[12]

    • Histopathology: Tissue samples may be fixed and stained to assess tissue damage and inflammatory cell infiltration.[12]

A 1. Animal Acclimatization (e.g., BALB/c mice) C 3. Subcutaneous Injection of Bacteria A->C B 2. Bacterial Culture (e.g., S. aureus USA300) B->C D 4. Treatment Initiation (Test vs. Comparator vs. Control) C->D E 5. Monitoring & Endpoint Analysis D->E F Lesion Size Measurement E->F G Bacterial Load (CFU/g tissue) E->G H Histopathology E->H

Caption: Workflow for a murine subcutaneous SSTI model.
Clinical Trial Data

Clinical trials provide the most direct evidence of a drug's efficacy and safety in humans. While direct head-to-head trials between this compound and linezolid are not prominently available from the search results, their performance has been compared against the standard-of-care, vancomycin.

Table 2: Clinical Efficacy in Complicated SSTIs (cSSTI)

Trial ComparisonDrugN (Evaluable Patients)Clinical Cure Rate (%)Key FindingReference
This compound vs. VancomycinThis compound8291.7%Non-inferior to vancomycin.[1]
Vancomycin8890.7%[1]
This compound vs. Vancomycin (MRSA Patients)This compound3894.7%High cure rates in MRSA infections.[1]
Vancomycin3791.9%[1]
Linezolid vs. Vancomycin (Meta-Analysis)Linezolid--Significantly better clinical cure (RR 1.09).[15][16]
Vancomycin--[15][16]
Linezolid vs. Vancomycin (MRSA Patients)Linezolid14088.6%Superior to vancomycin for MRSA cSSTIs (P < 0.001).[17]
Vancomycin14566.9%[17]

RR = Risk Ratio

Table 3: Microbiological Eradication in Complicated SSTIs

Trial ComparisonDrugN (Evaluable Patients)Microbiological Eradication Rate (%)Key FindingReference
This compound vs. VancomycinThis compound6393.7%Similar eradication rates.[1]
Vancomycin6392.1%[1]
Linezolid vs. Vancomycin (Meta-Analysis)Linezolid--Significantly better microbiological cure (RR 1.17 for MRSA).[15][16]
Vancomycin--[15][16]

Safety and Tolerability

A meta-analysis comparing linezolid and vancomycin noted differences in adverse event profiles. Patients treated with linezolid had fewer incidents of red man syndrome, pruritus, and rash.[16] However, reports of thrombocytopenia and nausea were more frequent with linezolid.[16] In a Phase II trial, this compound was well-tolerated, with no serious adverse events reported in the treatment group.[1]

Summary and Conclusion

Both this compound and linezolid are potent antibiotics for treating Gram-positive SSTIs, including those caused by MRSA.

  • This compound leverages a dual mechanism of inhibiting cell wall synthesis and shows high in vitro potency against resistant strains. Clinical data indicates it is non-inferior to vancomycin.

  • Linezolid , with its unique protein synthesis inhibition mechanism and excellent oral bioavailability, has demonstrated superiority over vancomycin in treating MRSA SSTIs in multiple studies and meta-analyses.[15][17][18]

The choice between these agents in a clinical or developmental setting would depend on specific pathogen susceptibility, patient factors, route of administration, and local resistance patterns. The experimental models described provide a robust framework for the continued evaluation of these and future antimicrobial candidates.

References

Head-to-Head Comparative Analysis: Cefilavancin vs. Daptomycin for Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced antibacterial agents targeting formidable Gram-positive pathogens, Cefilavancin and daptomycin represent two distinct and potent therapeutic options. While direct head-to-head clinical trials are not yet available, this guide provides a comprehensive comparison based on their individual clinical trial performances against standard-of-care agents, in vitro activities, and mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective profiles.

Mechanism of Action: A Tale of Two Targets

This compound and daptomycin employ fundamentally different strategies to exert their bactericidal effects.

This compound , a novel cephalosporin-glycopeptide heterodimer, possesses a dual mechanism of action that inhibits bacterial cell wall synthesis. One component of the molecule binds to penicillin-binding proteins (PBPs), crucial enzymes in the final steps of peptidoglycan synthesis. The other component targets the D-alanyl-D-alanine terminus of peptidoglycan precursors, further disrupting cell wall integrity. This dual-targeting approach may contribute to its potent activity and potentially mitigate the development of resistance.

Daptomycin , a cyclic lipopeptide antibiotic, disrupts the functional integrity of the bacterial cell membrane. In a calcium-dependent manner, daptomycin inserts its lipid tail into the cell membrane of Gram-positive bacteria. This leads to the formation of ion channels, causing a rapid efflux of potassium ions and subsequent depolarization of the membrane. The dissipation of the membrane potential ultimately leads to the cessation of DNA, RNA, and protein synthesis, resulting in bacterial cell death.[1]

Mechanisms_of_Action cluster_this compound This compound cluster_Daptomycin Daptomycin This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP binds to D_ala D-alanyl-D-alanine precursors This compound->D_ala binds to CellWall_C Inhibition of Peptidoglycan Synthesis PBP->CellWall_C leads to D_ala->CellWall_C leads to Lysis_C Bacterial Cell Lysis CellWall_C->Lysis_C Daptomycin Daptomycin + Ca²⁺ Membrane Bacterial Cell Membrane Daptomycin->Membrane inserts into Channel Ion Channel Formation Membrane->Channel leads to Depolarization Membrane Depolarization Channel->Depolarization causes Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Comparative Mechanisms of Action for this compound and Daptomycin.

Clinical Performance in Complicated Skin and Skin Structure Infections (cSSSI)

As no direct head-to-head trials exist, this section presents an indirect comparison of this compound and daptomycin based on their respective clinical trials in patients with cSSSI, frequently using vancomycin as a common comparator.

This compound (TD-1792) Phase II cSSSI Trial

A Phase II, randomized, double-blind, active-control study evaluated the efficacy and safety of this compound (TD-1792) compared to vancomycin in adults with cSSSI.[2][3]

Table 1: Clinical and Microbiological Efficacy of this compound vs. Vancomycin in cSSSI

Outcome MeasureThis compound (TD-1792)Vancomycin
Clinical Cure Rate (Clinically Evaluable Population) 91.7%90.7%
Microbiological Eradication Rate (Microbiologically Evaluable Population) 93.7%92.1%
Daptomycin Phase III cSSSI Trials

Daptomycin has been extensively studied in Phase III clinical trials for the treatment of cSSSI, with data supporting its non-inferiority to standard-of-care comparators, including vancomycin and semi-synthetic penicillins.[4][5]

Table 2: Clinical Success Rates of Daptomycin in Pivotal Phase III cSSSI Trials

Study PopulationDaptomycinComparator (Vancomycin or Penicillinase-resistant Penicillin)
Intent-to-Treat (ITT) Population 83.4%84.2%
Clinically Evaluable Population with MRSA 89.7%N/A

In Vitro Activity against Staphylococcus aureus

Both this compound and daptomycin exhibit potent in vitro activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Comparative In Vitro Activity (MIC90 in µg/mL) against Staphylococcus aureus

OrganismThis compound (TD-1792)Daptomycin
Methicillin-Resistant Staphylococcus aureus (MRSA) 0.030.5[6]
Vancomycin-Intermediate Staphylococcus aureus (VISA) 0.125N/A
Heterogeneous Vancomycin-Intermediate S. aureus (hVISA) 0.03N/A

Note: Data for this compound and daptomycin are compiled from separate studies and are not from a direct head-to-head comparison.

Experimental Protocols

Clinical Trial Methodology: A Representative Workflow

The following diagram illustrates a typical workflow for the Phase II and Phase III clinical trials referenced in this guide for cSSSI.

Clinical_Trial_Workflow start Patient Screening (cSSSI Diagnosis) inclusion Inclusion/Exclusion Criteria Met? start->inclusion randomization Randomization inclusion->randomization Yes end End of Study inclusion->end No treatment_a Treatment Arm A (e.g., this compound or Daptomycin) randomization->treatment_a treatment_b Treatment Arm B (Comparator, e.g., Vancomycin) randomization->treatment_b treatment_period Treatment Period (7-14 days) treatment_a->treatment_period treatment_b->treatment_period toc Test of Cure (TOC) Visit (Post-Treatment) treatment_period->toc assessment Clinical & Microbiological Assessment toc->assessment assessment->end

Caption: Generalized workflow for cSSSI clinical trials.
In Vitro Susceptibility Testing: Broth Microdilution

The in vitro activity data presented were primarily generated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Dilution: Serial twofold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin testing, the broth is supplemented with calcium to a final concentration of 50 mg/L.[10]

  • Inoculation: A multi-channel pipette is used to inoculate each well of a 96-well microtiter plate containing the serially diluted antimicrobial agent with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vitro Bactericidal Activity: Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.[11][12][13][14]

Experimental Protocol: Time-Kill Assay

  • Culture Preparation: A logarithmic-phase bacterial culture is diluted in fresh CAMHB (with calcium supplementation for daptomycin) to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Antimicrobial Addition: The antimicrobial agent is added to the bacterial suspension at a predetermined concentration (e.g., 2x, 4x, or 8x the MIC).

  • Sampling: Aliquots are removed from the test suspension at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted in saline and plated onto appropriate agar plates. The plates are incubated, and the number of viable colonies is counted.

  • Data Analysis: The results are expressed as the log10 CFU/mL at each time point. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Summary and Future Directions

This comparative guide, based on an indirect analysis of available data, suggests that both this compound and daptomycin are potent antimicrobial agents with strong activity against Gram-positive pathogens, including MRSA. This compound, with its dual mechanism of action, shows promising in vitro potency. Daptomycin is an established therapeutic with a well-characterized safety and efficacy profile in various clinical settings.

The development of a direct head-to-head clinical trial would be invaluable to definitively ascertain the comparative efficacy, safety, and potential therapeutic niches of these two important antibiotics. Such a study would provide critical information for clinicians and researchers in the ongoing effort to combat antimicrobial resistance.

References

Cefilavancin: A Comparative Analysis of Cross-Resistance with Leading Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cefilavancin's in vitro activity against that of other clinically important antibiotics, with a focus on cross-resistance patterns in Gram-positive bacteria. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.

Introduction to this compound

This compound (TD-1792) is a novel hybrid antibiotic that covalently links a cephalosporin (THRX-169797) with a glycopeptide (vancomycin). This unique structure allows for a dual mechanism of action, simultaneously targeting two critical steps in bacterial cell wall synthesis. By inhibiting both penicillin-binding proteins (PBPs) and the D-alanyl-D-alanine terminus of lipid II, this compound demonstrates potent bactericidal activity, particularly against challenging Gram-positive pathogens. This dual-targeting strategy is hypothesized to not only enhance potency but also to present a higher barrier to the development of resistance.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against various resistant phenotypes of Staphylococcus aureus. The data has been compiled from multiple in vitro studies to provide a comparative overview.

Table 1: Comparative MIC90 Values (μg/mL) Against Resistant Staphylococcus aureus

Organism PhenotypeThis compoundVancomycinDaptomycinLinezolidQuinupristin-Dalfopristin
MRSA 0.03----
hVISA 0.032---
VISA 0.125->0.125>0.125>0.125
VRSA 0.125->0.125>0.125>0.125

Data sourced from studies on vancomycin-intermediate staphylococcal species (VISS) and heterogeneous VISS (hVISS)[1].

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI), which is a standard procedure for generating the type of data presented in this guide.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.

a) Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious aerobic bacteria. For some fastidious organisms, supplementation with agents like lysed horse blood may be required.

  • Bacterial Inoculum: A standardized inoculum is prepared from 3-5 isolated colonies of the test organism grown on a non-selective agar plate. The colonies are suspended in a suitable broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plates: Sterile 96-well microtiter plates are used.

b) Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared directly in the microtiter plate. Typically, 50 µL of CAMHB is added to all wells except the first column. Then, 100 µL of the highest concentration of the antibiotic is added to the first well, and 50 µL is serially transferred to subsequent wells, creating a range of concentrations. 50 µL is discarded from the last well in the series.

  • Inoculation: 50 µL of the standardized bacterial inoculum is added to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only the broth medium and the bacterial inoculum (no antibiotic) is included to ensure the viability and growth of the organism.

    • Sterility Control: A well containing only the broth medium (no inoculum) is included to ensure the sterility of the medium.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with the aid of a plate reader.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the dual mechanism of action of this compound and a typical experimental workflow for determining cross-resistance.

G cluster_this compound This compound cluster_Targets Bacterial Cell Wall Synthesis cluster_Inhibition Inhibition cluster_Outcome Result This compound This compound (Cephalosporin-Vancomycin Hybrid) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) This compound->PBP Binds to LipidII Lipid II (Peptidoglycan Precursor) This compound->LipidII Binds to D-Ala-D-Ala Inhibit_PBP Inhibition of Transpeptidation (Cross-linking) PBP->Inhibit_PBP Inhibit_LipidII Inhibition of Transglycosylation (Elongation) LipidII->Inhibit_LipidII CellLysis Bacterial Cell Lysis and Death Inhibit_PBP->CellLysis Inhibit_LipidII->CellLysis

Caption: Dual mechanism of action of this compound.

G cluster_Preparation Preparation cluster_Assay MIC Assay (Broth Microdilution) cluster_Analysis Data Analysis Isolates Bacterial Isolates (Defined Resistance Mechanisms) Inoculum Standardize Inoculum (0.5 McFarland) Isolates->Inoculum Antibiotics Prepare Antibiotic Stock Solutions (this compound & Comparators) SerialDilution Perform 2-fold Serial Dilutions of Antibiotics in 96-well Plates Antibiotics->SerialDilution Inoculate Inoculate Plates with Standardized Bacterial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate ReadMIC Read MICs (Lowest concentration with no visible growth) Incubate->ReadMIC Compare Compare MICs of this compound to other antibiotics across all isolates ReadMIC->Compare CrossResistance Determine Cross-Resistance Profile Compare->CrossResistance

Caption: Experimental workflow for cross-resistance studies.

Discussion on Cross-Resistance

The available in vitro data suggests a low potential for cross-resistance between this compound and other antibiotic classes, including standard glycopeptides and oxazolidinones. Its potent activity against vancomycin-intermediate and even some vancomycin-resistant S. aureus strains indicates that the resistance mechanisms that affect vancomycin's efficacy may be less effective against this compound. This is likely due to this compound's dual mechanism of action. While vancomycin resistance often involves a thickening of the bacterial cell wall, which traps the vancomycin molecule, the cephalosporin component of this compound can still access and inhibit its PBP targets.

Conclusion

This compound's unique hybrid structure and dual mechanism of action confer potent in vitro activity against a range of resistant Gram-positive pathogens. The current body of evidence points towards a low likelihood of cross-resistance with existing antibiotic classes, making it a promising candidate for the treatment of infections caused by multidrug-resistant organisms. Further clinical and microbiological research is warranted to fully understand its place in the therapeutic armamentarium.

References

Validating the Synergistic Power of Cefilavancin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cefilavancin (formerly TD-1792) represents a novel approach in the fight against resistant Gram-positive bacteria. As a heterodimer antibiotic, it combines the mechanisms of a cephalosporin and a glycopeptide (vancomycin analogue) into a single molecule. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to validate the synergistic effect inherent in its unique structure.

Dual Mechanism of Action: A Two-Pronged Attack

This compound's enhanced efficacy stems from its ability to simultaneously inhibit two crucial steps in bacterial cell wall synthesis. The cephalosporin moiety targets and inactivates penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. Concurrently, the glycopeptide component binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This dual blockade is hypothesized to result in a synergistic antibacterial effect, leading to potent and rapid bactericidal activity, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition by this compound UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Cross_linked_PG Cross-linked Peptidoglycan Nascent_PG->Cross_linked_PG Transpeptidase (PBP) Vancomycin_moiety Glycopeptide Moiety Vancomycin_moiety->Lipid_II Binds to D-Ala-D-Ala Cephalosporin_moiety Cephalosporin Moiety Cephalosporin_moiety->Cross_linked_PG Inhibits PBP

Figure 1. this compound's dual mechanism of action.

In Vitro Potency: A Clear Advantage Over Vancomycin

The synergistic design of this compound translates to significantly lower minimum inhibitory concentrations (MICs) compared to its glycopeptide counterpart, vancomycin, against a range of Gram-positive pathogens.

OrganismStrainThis compound (TD-1792) MIC (µg/mL)Vancomycin MIC (µg/mL)Fold Difference
S. aureus (MRSA)ATCC 335910.03132x
S. aureus (MSSA)ATCC 292130.0150.533x
S. aureus (VISA)HIP 58360.038267x
S. epidermidis (MRSE)MED 8200.06233x
S. pneumoniae (PSSP)MED 350.00050.25500x
S. pyogenesMED 20400.0040.2562.5x

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Vancomycin. [1]

Furthermore, against a large collection of 527 Staphylococcus aureus isolates, including multidrug-resistant strains, this compound demonstrated high activity with a MIC90 (the concentration required to inhibit 90% of isolates) of 0.015 µg/ml for methicillin-susceptible S. aureus (MSSA) and 0.03 µg/ml for MRSA and heterogeneous vancomycin-intermediate S. aureus (hVISA).[2]

Experimental Protocols: In Vitro Susceptibility Testing

Broth Microdilution for MIC Determination:

The minimum inhibitory concentrations (MICs) are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_workflow MIC Determination Workflow start Prepare serial dilutions of antibiotics in 96-well plate prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate wells with bacterial suspension prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic

Figure 2. Workflow for MIC determination.

Time-Kill Kinetics: Demonstrating Bactericidal Activity

Time-kill assays confirm the bactericidal nature of an antibiotic. Studies on this compound have demonstrated its potent and rapid killing of S. aureus.

At concentrations as low as ≤0.12 µg/ml, this compound exhibits potent bactericidal activity.[3] Against both MSSA and MRSA isolates, this compound at twice its MIC resulted in a ≥3-log10 reduction in bacterial counts as early as 4 to 8 hours.[2] In contrast, vancomycin, nafcillin, and cefazolin required 24 hours to achieve a similar bactericidal effect, and only at 8 times their respective MICs.[2] The figure below illustrates the rapid bactericidal activity of TD-1792 (this compound) against various vancomycin-non-susceptible S. aureus strains at 8 times the MIC.

cluster_workflow Time-Kill Assay Workflow start Prepare bacterial culture in logarithmic growth phase expose Expose bacteria to antibiotics at defined concentrations start->expose sample Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24h) expose->sample plate Serially dilute and plate samples on agar sample->plate incubate_count Incubate plates and count CFU/mL plate->incubate_count plot Plot log10 CFU/mL vs. time incubate_count->plot

Figure 3. Workflow for time-kill assay.

In Vivo Efficacy: Validation in an Animal Model

The enhanced potency of this compound has been further validated in a neutropenic murine thigh infection model. This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

Against an MRSA strain (ATCC 33591), the total 24-hour doses of this compound required for static (inhibiting growth) and 1-log10 kill effects were 0.53 and 1.11 mg/kg, respectively.[1] In stark contrast, vancomycin required significantly higher doses of 23.4 and 54.6 mg/kg, respectively, to achieve the same endpoints.[1] This indicates that this compound is 44- to 49-fold more potent than vancomycin in this in vivo model.[1]

Efficacy EndpointThis compound (TD-1792) Dose (mg/kg/24h)Vancomycin Dose (mg/kg/24h)Potency Fold-Difference
EDstasis (static dose)0.5323.444x
ED1-log kill1.1154.649x

Table 2: In Vivo Efficacy of this compound vs. Vancomycin in a Murine Thigh Infection Model against MRSA. [1]

Experimental Protocols: In Vivo Murine Thigh Infection Model

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A standardized inoculum of the test organism is injected into the thigh muscles of the mice.

  • Treatment: At a specified time post-infection, treatment with this compound or a comparator agent is initiated. The antibiotics are typically administered subcutaneously at various doses.

  • Assessment of Bacterial Burden: At the end of the treatment period, the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: The efficacy of the antibiotic is determined by the reduction in bacterial counts compared to the initial inoculum.

Conclusion

The available in vitro and in vivo data strongly support the synergistic design of the this compound heterodimer. Its dual mechanism of action translates into superior potency and more rapid bactericidal activity compared to vancomycin against a broad range of clinically relevant Gram-positive pathogens, including resistant strains such as MRSA and VISA. The significantly lower doses of this compound required to achieve therapeutic efficacy in animal models highlight its potential as a valuable agent in the treatment of serious bacterial infections. Further clinical investigations are warranted to fully elucidate its role in the clinical setting.

References

A Comparative Analysis of the Pharmacokinetics of Cefilavancin and Its Constituent Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefilavancin, also known as TD-1792, is a novel first-in-class heterodimeric antibiotic designed to combat complex Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It is comprised of a vancomycin moiety covalently linked to a novel cephalosporin. This unique structure allows for a dual mechanism of action, targeting bacterial cell wall synthesis at two distinct points. Understanding the comparative pharmacokinetics of this compound relative to its individual components is crucial for optimizing its clinical application and for the future design of similar targeted antibiotics. This guide provides a detailed comparison of the pharmacokinetic profiles of this compound and vancomycin, supported by available experimental data. Due to the novelty of the cephalosporin component, specific pharmacokinetic data for this moiety as a standalone agent is not publicly available. Therefore, this comparison will focus on this compound and vancomycin, with a general overview of the pharmacokinetic properties characteristic of the cephalosporin class.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound (TD-1792) and its glycopeptide component, vancomycin. These values have been compiled from studies in both healthy volunteers and patient populations.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Vancomycin in Humans

ParameterThis compound (TD-1792)Vancomycin
Half-life (t½) 7.5 - 13 hours[1]4 - 6 hours (in adults with normal renal function)[2]
Maximum Concentration (Cmax) 4.17 (± 1.96) µg/mL (in patients with cSSSI)[1]Varies significantly with dosing regimen
Area Under the Curve (AUC0-24) 16.4 (± 5.3) µg·h/mL (in patients with cSSSI)[1]Target AUC24/MIC ratio >400 for efficacy
Protein Binding Data not available50% - 55%
Volume of Distribution (Vd) Data not available0.4 - 1 L/kg
Primary Route of Elimination Data not availableRenal (glomerular filtration)[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic data. The following outlines typical methodologies employed in the pharmacokinetic analysis of glycopeptide and cephalosporin antibiotics.

Study Design for Pharmacokinetic Analysis

A typical pharmacokinetic study for an intravenously administered antibiotic like this compound or vancomycin involves a cohort of healthy volunteers or a specific patient population. The study is often a dose-escalation or a fixed-dose design.

  • Subject Recruitment: Participants are selected based on predefined inclusion and exclusion criteria, such as age, weight, and renal function. For patient studies, the type and severity of infection are also considered.

  • Drug Administration: The antibiotic is administered as a controlled intravenous infusion over a specified period (e.g., 60 minutes).

  • Blood Sampling: Serial blood samples are collected at predetermined time points before, during, and after the infusion. Typical time points include: pre-dose, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-infusion.

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Bioanalytical Method for Drug Quantification

The concentration of the antibiotic in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are prepared by protein precipitation, typically using a solvent like acetonitrile. An internal standard is added to each sample to ensure accuracy.

  • Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) system. The antibiotic and the internal standard are separated on a C18 analytical column using a specific mobile phase gradient.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The concentrations of the drug and internal standard are determined by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

  • Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the antibiotic in the study samples.

In Vitro ADME Assays

A battery of in vitro assays is conducted early in drug development to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.[3][4]

  • Metabolic Stability: The stability of the compound is assessed by incubating it with liver microsomes or hepatocytes from different species (e.g., human, rat, dog). The rate of disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Plasma Protein Binding: The extent of binding to plasma proteins is determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation.

  • CYP450 Inhibition and Induction: The potential of the compound to inhibit or induce major cytochrome P450 enzymes is evaluated to assess the risk of drug-drug interactions.

  • Permeability: Cell-based assays, such as the Caco-2 permeability assay, are used to predict the intestinal absorption of orally administered drugs.

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Pharmacokinetic_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis subject_recruitment Subject Recruitment drug_admin Drug Administration (IV Infusion) subject_recruitment->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling centrifugation Plasma Separation blood_sampling->centrifugation storage Storage at -80°C centrifugation->storage lcms_analysis LC-MS/MS Analysis storage->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling parameter_estimation Parameter Estimation (t½, Cmax, AUC) pk_modeling->parameter_estimation

Caption: Workflow for a typical clinical pharmacokinetic study.

General Metabolic and Excretion Pathway for Cephalosporins

Cephalosporin_Excretion cluster_body Body systemic_circulation Systemic Circulation kidney Kidney systemic_circulation->kidney Renal Filtration & Secretion liver Liver (Minor Metabolism) systemic_circulation->liver urine Urine (Primary Excretion) kidney->urine

Caption: Primary route of elimination for most cephalosporins.

Vancomycin Elimination Pathway

Vancomycin_Elimination cluster_body Body systemic_circulation Systemic Circulation glomerulus Glomerular Filtration (Kidney) systemic_circulation->glomerulus Primary Route urine Urine (Unchanged Drug) glomerulus->urine

Caption: Vancomycin is primarily eliminated unchanged via the kidneys.

Discussion

The pharmacokinetic profile of this compound demonstrates a notably longer half-life (7.5-13 hours) compared to vancomycin (4-6 hours in adults with normal renal function).[1][2] This extended half-life is a significant clinical advantage, potentially allowing for less frequent dosing and improved patient compliance. The antibacterial activity of this compound is reported to be greater than its individual components, suggesting a synergistic effect that may not be solely explained by its pharmacokinetic profile.

Vancomycin is primarily eliminated unchanged through glomerular filtration in the kidneys.[2] Most cephalosporins are also predominantly excreted via the kidneys, through a combination of glomerular filtration and tubular secretion. While specific metabolism and excretion data for this compound are not detailed in the available literature, its heterodimeric structure suggests that its elimination pathways may involve characteristics of both parent classes of antibiotics.

The cephalosporin component of this compound is a novel entity, and as such, its independent pharmacokinetic profile has not been characterized. This presents a limitation in a direct head-to-head comparison of all three entities. Future research focusing on the disposition of the individual cephalosporin moiety would provide a more complete understanding of the structure-pharmacokinetic relationships of this new class of antibiotics.

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by a longer half-life compared to vancomycin, which may translate to a more convenient dosing regimen. Its dual mechanism of action, combined with its pharmacokinetic properties, makes it a promising agent for the treatment of serious Gram-positive infections. Further studies are warranted to fully elucidate the metabolic and excretion pathways of this compound and to characterize the pharmacokinetics of its novel cephalosporin component. This will provide a more comprehensive understanding of its disposition and facilitate the development of future heterodimeric antibiotics.

References

In Vivo Validation of Cefilavancin's Biofilm Disruption Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo validation studies on the biofilm disruption activity of Cefilavancin are not yet available in published literature. This guide leverages available data for Telavancin, a lipoglycopeptide with a similar mechanism of action, as a proxy to provide a comparative assessment. The data presented herein is intended to serve as a reference for research and development purposes.

Introduction

Bacterial biofilms pose a significant challenge in clinical settings, contributing to persistent and recurrent infections that are often refractory to conventional antibiotic therapy. The extracellular polymeric substance (EPS) matrix of biofilms acts as a physical barrier, limiting antibiotic penetration and contributing to the emergence of antibiotic-tolerant persister cells. This compound, a novel cephalosporin antibiotic, has demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative overview of the in vivo biofilm disruption potential of this compound (via its proxy, Telavancin) against established antibiotics: daptomycin, vancomycin, and linezolid. The data is compiled from various animal models of biofilm-associated infections to offer insights into their relative efficacies.

Data Presentation

Table 1: Comparative Efficacy in Rabbit Osteomyelitis Model (MRSA)
AntibioticDosageTreatment DurationBacterial Load Reduction (log10 CFU/g of bone)Sterilization Rate (%)Reference
Telavancin 30 mg/kg SC q12h4 weeksNot explicitly stated, but tibial cultures were positive in 20% of treated animals vs. 60% of controls.80%[1][2]
Vancomycin 30 mg/kg SC q12h4 weeksNot explicitly stated, but tibial cultures were positive in 20% of treated animals vs. 60% of controls.80%[1][2]
Linezolid 60 mg/kg PO q8h4 weeksNot explicitly stated, but tibial cultures were positive in 29% of treated animals vs. 60% of controls.71%[1][2]
Table 2: Comparative Efficacy in Rabbit Endocarditis Model (MRSA)
AntibioticDosageTreatment DurationBacterial Load Reduction in Vegetations (log10 CFU/g)Sterilization Rate of Vegetations (%)Reference
Telavancin 30 mg/kg IV q12h4 days~4.7 vs. untreated control55%[3][4]
Telavancin (vs. DAP-R MRSA) 30 mg/kg IV q12h4 days>4.5 vs. untreated control87%[5][6]
Vancomycin 30 mg/kg IV q12h4 days~3.4 vs. untreated control30%[3][4]
Daptomycin (vs. DAP-R MRSA) 18 mg/kg IV q24h4 daysNo significant reduction vs. untreated control0%[5][6]
Table 3: Comparative Efficacy in Murine Catheter-Associated Biofilm Infection Model
AntibioticOrganismDosageTreatment DurationBacterial Load Reduction on Catheter (log10 CFU/mL)Sterilization Rate of Catheters (%)Reference
Daptomycin S. epidermidis50 mg/kg/day5 days~5.5 vs. untreated controlNot explicitly stated[7]
Vancomycin S. epidermidis440 mg/kg/day5 days~2.87 - 4.78 vs. untreated controlNot explicitly stated[7]
Linezolid (in combination with Fosfomycin) MRSANot specifiedNot specifiedSignificantly reduced viable bacteria counts (P < 0.05)Not specified[8][9]

Experimental Protocols

Rabbit Model of MRSA Osteomyelitis

This model is designed to mimic chronic bone infections associated with biofilms.[1][10][11]

  • Animal Model: New Zealand White rabbits are typically used.

  • Induction of Osteomyelitis: A sclerosing agent (e.g., sodium morrhuate) is injected into the tibial metaphysis to induce bone necrosis. This is followed by an injection of a clinical isolate of MRSA into the same site.

  • Infection Establishment: The infection is allowed to establish for a period of two weeks to ensure the formation of a mature biofilm.

  • Treatment Regimen: Animals are then randomized to receive treatment with the test antibiotic (e.g., Telavancin 30 mg/kg subcutaneously every 12 hours) or a comparator (e.g., vancomycin, linezolid) for a duration of four weeks.[1] A control group receives no treatment.

  • Assessment of Efficacy: After the treatment period, animals are euthanized, and the infected tibias are harvested. The bone is homogenized, and the bacterial load is quantified by plating serial dilutions and counting colony-forming units (CFU). The sterilization rate is determined by the percentage of animals with no detectable bacteria in the bone.

Murine Model of Catheter-Associated Biofilm Infection

This model is used to simulate biofilm infections on indwelling medical devices.[12][13][14]

  • Animal Model: Female C57BL/6 or similar strains of mice are used.

  • Catheter Implantation: A segment of a polyurethane or similar catheter is surgically implanted subcutaneously in the flank of the mouse.

  • Inoculation: A suspension of the test organism (e.g., S. aureus or S. epidermidis) is injected into the lumen of the implanted catheter.

  • Biofilm Formation: The bacteria are allowed to form a biofilm on the catheter surface over a period of 24 to 48 hours.

  • Treatment Administration: Treatment with the test and comparator antibiotics is administered, typically via intraperitoneal or subcutaneous injection, for a specified duration.

  • Quantification of Biofilm: Following treatment, the catheters are explanted, and the adherent biofilm is dislodged by sonication or vortexing. The number of viable bacteria is then determined by CFU counting.

Mandatory Visualization

Experimental_Workflow_Osteomyelitis Rabbit Osteomyelitis Biofilm Model Workflow cluster_induction Infection Induction cluster_establishment Biofilm Establishment cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Induction_1 Sclerosing Agent Injection (Tibial Metaphysis) Induction_2 MRSA Inoculation Induction_1->Induction_2 Induces Bone Necrosis Establishment 2-Week Incubation Induction_2->Establishment Treatment_Control Control (No Treatment) Establishment->Treatment_Control Randomization Treatment_Test Test Antibiotic (e.g., Telavancin) Establishment->Treatment_Test Randomization Treatment_Comparator Comparator Antibiotic (e.g., Vancomycin, Linezolid) Establishment->Treatment_Comparator Randomization Assessment_1 Euthanasia & Tibia Harvest Treatment_Control->Assessment_1 4-Week Treatment Treatment_Test->Assessment_1 4-Week Treatment Treatment_Comparator->Assessment_1 4-Week Treatment Assessment_2 Bone Homogenization Assessment_1->Assessment_2 Assessment_3 CFU Quantification Assessment_2->Assessment_3 Assessment_4 Sterilization Rate Calculation Assessment_3->Assessment_4 Experimental_Workflow_Catheter Murine Catheter-Associated Biofilm Model Workflow cluster_implantation Catheter Implantation cluster_inoculation Infection and Biofilm Formation cluster_treatment Treatment Phase cluster_quantification Biofilm Quantification Implantation Subcutaneous Catheter Implantation in Mice Inoculation Bacterial Inoculation into Catheter Lumen Implantation->Inoculation Biofilm_Formation 24-48h Incubation for Biofilm Formation Inoculation->Biofilm_Formation Treatment_Control Control (Vehicle) Biofilm_Formation->Treatment_Control Randomized Treatment Treatment_Test Test Antibiotic Biofilm_Formation->Treatment_Test Randomized Treatment Treatment_Comparator Comparator Antibiotic Biofilm_Formation->Treatment_Comparator Randomized Treatment Quantification_1 Catheter Explantation Treatment_Control->Quantification_1 Treatment_Test->Quantification_1 Treatment_Comparator->Quantification_1 Quantification_2 Biofilm Dislodgement (Sonication/Vortexing) Quantification_1->Quantification_2 Quantification_3 CFU Counting Quantification_2->Quantification_3 Signaling_Pathway_Placeholder Conceptual Signaling Pathway for Biofilm Disruption Antibiotic Antibiotic (e.g., this compound) Biofilm_Matrix Biofilm EPS Matrix Antibiotic->Biofilm_Matrix Penetration Bacterial_Cell Bacterial Cell Antibiotic->Bacterial_Cell Interaction Biofilm_Matrix->Bacterial_Cell Protection Cell_Wall Cell Wall Synthesis Bacterial_Cell->Cell_Wall Target Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition Leads To Biofilm_Disruption Biofilm Disruption Cell_Lysis->Biofilm_Disruption

References

Cefilavancin Preclinical Safety Profile: A Comparative Analysis with Existing Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical safety profile of the investigational antibiotic Cefilavancin (formerly TD-1792) alongside established antibiotics: Vancomycin, Linezolid, and Daptomycin. Due to the limited publicly available preclinical toxicology data for this compound, this guide focuses on summarizing the known safety profiles of the comparator antibiotics based on preclinical studies, while providing a framework for the eventual evaluation of this compound.

This compound is a novel glycopeptide-cephalosporin heterodimer antibiotic developed for the treatment of infections caused by drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While clinical trials have suggested a favorable safety profile compared to vancomycin, detailed preclinical toxicology data, such as No-Observed-Adverse-Effect-Level (NOAEL) and Lethal Dose 50 (LD50), are not extensively published.

This document outlines the typical experimental protocols for preclinical safety assessment of antibiotics and presents the available data for the comparator drugs in a structured format to facilitate future comparative analysis once this compound's preclinical data becomes publicly accessible.

Comparative Preclinical Toxicology Data

The following tables summarize key quantitative toxicology data for Vancomycin, Linezolid, and Daptomycin from preclinical studies in rodent and non-rodent species. The data for this compound remains to be populated from forthcoming studies.

Table 1: Acute Intravenous Toxicity (LD50)

AntibioticSpeciesLD50 (mg/kg)Key Observations
This compound RatData Not Available-
DogData Not Available-
Vancomycin Rat319Clonic convulsions immediately following administration.[2]
Dog292Deaths occurred several days after administration due to renal failure.[2]
Linezolid RatData Not Available-
DogData Not Available-
Daptomycin Rat151Coma, convulsions, tremors, incoordination, hindlimb paralysis, reduced activity.
Monkey25 - 200Mortality, lethargy, ataxia, severe muscle weakness, pale facial skin, liver enzyme changes.

Table 2: Repeat-Dose Toxicity (NOAEL)

AntibioticSpeciesStudy DurationNOAEL (mg/kg/day)Target Organ(s) of Toxicity at Higher Doses
This compound RatData Not AvailableData Not AvailableData Not Available
DogData Not AvailableData Not AvailableData Not Available
Vancomycin RatGestation Days 6-1540 (Maternal) / 200 (Developmental)Cortical tubular nephrosis in dams at 120 mg/kg.[3]
RabbitGestation Days 6-1840 (Maternal) / 80 (Developmental)Cortical tubular nephrosis in dams at 80 mg/kg.[3]
Linezolid Rat1 Month10Mild, reversible myelosuppression.
Dog1 Month10Mild, reversible myelosuppression.
Daptomycin RatFertility/Embryo-fetal150 (Fertility) / 75 (Developmental)Skeletal muscle and nervous system.[4]
Dog3 Months20Skeletal muscle.[4]
Monkey1 Month10No significant adverse effects reported.[4]

Experimental Protocols

The preclinical safety evaluation of a new antibiotic like this compound typically follows a standardized set of studies designed to identify potential toxicities before human clinical trials. These protocols are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Acute Toxicity Studies
  • Objective: To determine the potential toxicity of a single dose of the drug.

  • Methodology:

    • Species: Typically conducted in two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate).

    • Administration: The drug is administered via the intended clinical route (e.g., intravenous infusion).

    • Dose Levels: A range of doses, including a vehicle control, are tested to determine the dose-response relationship and identify the LD50.

    • Observations: Animals are monitored for a set period (e.g., 14 days) for clinical signs of toxicity, effects on body weight, and mortality.

    • Pathology: A gross necropsy is performed on all animals, and tissues from animals that die during the study and from surviving animals at the end of the observation period are examined histopathologically.

Repeat-Dose Toxicity Studies
  • Objective: To evaluate the toxicological profile of the drug after repeated administration over a specific duration.

  • Methodology:

    • Species: Two species, one rodent and one non-rodent.

    • Duration: The duration of the study depends on the intended duration of clinical use (e.g., 28-day or 90-day studies).

    • Dose Levels: At least three dose levels (low, mid, and high) and a control group are used to identify a No-Observed-Adverse-Effect-Level (NOAEL).

    • Parameters Monitored:

      • In-life: Clinical observations, body weight, food and water consumption, ophthalmology, electrocardiography (ECG).

      • Clinical Pathology: Hematology, clinical chemistry, and urinalysis at multiple time points.

      • Toxicokinetics: To assess systemic exposure to the drug.

    • Pathology: Comprehensive gross and microscopic examination of a wide range of tissues and organs.

Safety Pharmacology Studies
  • Objective: To investigate the potential effects of the drug on vital physiological functions.

  • Methodology:

    • Core Battery: Studies on the cardiovascular, respiratory, and central nervous systems.

    • Cardiovascular: Assessed in conscious, telemetered animals (e.g., dogs) to monitor blood pressure, heart rate, and ECG intervals.

    • Respiratory: Evaluated in rodents using whole-body plethysmography to measure respiratory rate and tidal volume.

    • Central Nervous System: A functional observational battery (FOB) and automated measures of motor activity are conducted in rodents.

Genotoxicity Studies
  • Objective: To assess the potential of the drug to cause damage to genetic material.

  • Methodology: A standard battery of in vitro and in vivo tests:

    • Ames test: A bacterial reverse mutation assay to detect point mutations.

    • In vitro cytogenetic assay: To assess chromosomal damage in mammalian cells.

    • In vivo genotoxicity assay: Such as the micronucleus test in rodent hematopoietic cells.

Visualizing Preclinical Safety Assessment

The following diagrams illustrate the typical workflows and logical relationships in preclinical safety testing for a new antibiotic.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_endpoints Key Endpoints genotox_in_vitro Genotoxicity (Ames, Chromosomal Aberration) acute_tox Acute Toxicity (Rodent & Non-Rodent) genotox_in_vivo Genotoxicity (Micronucleus) genotox_in_vitro->genotox_in_vivo repeat_dose_tox Repeat-Dose Toxicity (Rodent & Non-Rodent) acute_tox->repeat_dose_tox Dose Range Finding ld50 LD50 acute_tox->ld50 noael NOAEL repeat_dose_tox->noael target_organs Target Organ Identification repeat_dose_tox->target_organs safety_pharm Safety Pharmacology (CVS, CNS, Resp.) safety_margins Safety Margins safety_pharm->safety_margins IND_submission IND Submission genotox_in_vivo->IND_submission ld50->IND_submission noael->IND_submission target_organs->IND_submission safety_margins->IND_submission

Caption: General workflow for preclinical safety assessment of a new antibiotic.

Repeat_Dose_Toxicity_Protocol start Study Start dosing Daily Dosing (e.g., 28 or 90 days) start->dosing in_life_monitoring In-Life Monitoring (Clinical Signs, Body Weight, ECG, etc.) dosing->in_life_monitoring clinical_pathology Clinical Pathology (Hematology, Biochemistry, Urinalysis) dosing->clinical_pathology end_of_dosing End of Dosing Phase in_life_monitoring->end_of_dosing clinical_pathology->end_of_dosing necropsy Necropsy & Histopathology end_of_dosing->necropsy recovery_phase Recovery Phase (Subset of Animals) end_of_dosing->recovery_phase final_report Final Report (NOAEL Determination) necropsy->final_report recovery_necropsy Recovery Necropsy recovery_phase->recovery_necropsy recovery_necropsy->final_report

Caption: Key components of a repeat-dose toxicity study protocol.

Conclusion

A comprehensive preclinical safety assessment is fundamental to the development of any new antibiotic. While detailed preclinical toxicology data for this compound is not yet in the public domain, the established safety profiles of Vancomycin, Linezolid, and Daptomycin provide a valuable benchmark for its future evaluation. The methodologies outlined in this guide represent the standard approach to identifying potential safety concerns and establishing a safe starting dose for human clinical trials. As more data on this compound becomes available, a direct and thorough comparison will be possible, further informing its potential role in combating serious Gram-positive infections.

References

Safety Operating Guide

Navigating the Disposal of Cefilavancin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the investigational antibiotic Cefilavancin is critical for maintaining a safe and compliant laboratory environment. As an emerging glycopeptide antibiotic currently in clinical trials for combating gram-positive bacterial infections, specific public disposal protocols for this compound are not yet widely established.[1] However, by adhering to established principles of pharmaceutical and antibiotic waste management, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this novel compound.

It is important to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. The following guidelines are based on general best practices for the disposal of investigational drugs and other antibiotics.

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[2][3] Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[4][5] Therefore, it is crucial to follow established guidelines to mitigate these risks.

Step-by-Step Disposal Procedures for this compound

The following procedures are recommended for the disposal of this compound in a laboratory setting. These steps are designed to ensure safety and regulatory compliance.

1. Waste Segregation and Identification:

  • Initial Assessment: Determine if the this compound waste is considered hazardous. While specific data for this compound is unavailable, it is prudent to handle all investigational new drugs as potentially hazardous chemical waste.[6]

  • Containerization: Use dedicated, clearly labeled, and leak-proof containers for this compound waste.[2] It is best practice to use a black container for RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste unless institutional guidelines specify otherwise.[2]

2. Handling and Personal Protective Equipment (PPE):

  • Personal Safety: When handling this compound powder or solutions, personnel should wear appropriate PPE, including gloves, safety glasses, and a lab coat.[7] If there is a risk of aerosolization, respiratory protection should be used.[7]

  • Avoid Contamination: Prevent the contamination of work surfaces and avoid generating dust. In case of a spill, contain the material and clean the area according to your institution's established procedures for hazardous chemical spills.

3. Inactivation (if applicable and feasible):

  • Autoclaving: While some antibiotics can be inactivated by autoclaving, many are heat-stable.[6] Without specific data on this compound's thermal stability, autoclaving should not be considered a reliable method of disposal for the active pharmaceutical ingredient (API).

  • Chemical Decontamination: Chemical decontamination methods should only be used if validated for this compound. Using inappropriate chemicals could create more hazardous waste.

4. Final Disposal:

  • Incineration: The recommended and most common method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste management company.[2][3][8] This method ensures the complete destruction of the active compound.

  • Do Not Dispose Down the Drain: Never dispose of this compound, or any antibiotic, down the sink or toilet.[3][9] This practice contributes to the presence of active pharmaceutical ingredients in waterways, which can have adverse ecological effects and promote antibiotic resistance.[4][9]

  • Landfilling: Landfilling of untreated pharmaceutical waste is not recommended due to the potential for leaching into the environment.[9]

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data regarding specific disposal parameters for this compound, such as degradation rates under different conditions or effective inactivation concentrations for chemical treatments. Similarly, detailed experimental protocols for the disposal of this compound are not available. The information provided below is based on general pharmaceutical waste management principles.

Table 1: General Guidelines for Pharmaceutical Waste Segregation

Waste TypeContainer ColorDisposal Method
RCRA Hazardous Pharmaceutical Waste BlackLicensed Hazardous Waste Incineration
Non-Hazardous Pharmaceutical Waste Blue or WhiteLicensed Pharmaceutical Waste Incineration
Sharps (contaminated with this compound) Red, puncture-proofAutoclave followed by landfill, or incineration

Note: Container color-coding may vary by institution and location. Always follow your facility's specific guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (e.g., pure compound, contaminated labware) segregate Segregate into Labeled, Leak-Proof Hazardous Waste Container assess->segregate ppe->assess storage Store in Designated Hazardous Waste Accumulation Area segregate->storage disposal Arrange for Pickup by Licensed Hazardous Waste Vendor storage->disposal incineration Incineration at Permitted Facility disposal->incineration

Caption: Logical workflow for the proper disposal of this compound waste.

Conclusion

As a research and development professional, ensuring the proper disposal of investigational compounds like this compound is a critical responsibility. By following these established best practices for pharmaceutical waste management, you can protect yourself, your colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Safeguarding Research: A Comprehensive Guide to Handling Cefilavancin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Cefilavancin, a novel antibiotic under investigation.[1] Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment. This document outlines personal protective equipment (PPE), operational procedures, and disposal plans to provide clear, step-by-step guidance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to provide comprehensive protection when handling this compound in various laboratory settings. The following table summarizes the recommended PPE.

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of powder-free nitrile gloves (double-gloving).- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles.- Powder-free nitrile gloves.- A disposable or dedicated lab coat.
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves.- A disposable, low-permeability gown.- Disposable shoe covers.
Waste Disposal - Hand Protection- Eye Protection- Lab Coat/Gown- Two pairs of heavy-duty nitrile gloves.- Chemical safety goggles.- A disposable, low-permeability gown.

Experimental Protocol: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination.

Donning Sequence

Donning_Sequence Hand_Hygiene Hand Hygiene Gown Gown Hand_Hygiene->Gown 1 Respiratory_Protection Respiratory Protection Gown->Respiratory_Protection 2 Eye_Protection Eye and Face Protection Respiratory_Protection->Eye_Protection 3 Gloves Gloves Eye_Protection->Gloves 4

Figure 1: Step-by-step PPE donning sequence.
Doffing Sequence

Doffing_Sequence Gloves Gloves (Outer Pair) Gown Gown Gloves->Gown 1 Hand_Hygiene1 Hand Hygiene Gown->Hand_Hygiene1 2 Eye_Protection Eye and Face Protection Hand_Hygiene1->Eye_Protection 3 Respiratory_Protection Respiratory Protection Eye_Protection->Respiratory_Protection 4 Gloves_Inner Gloves (Inner Pair) Respiratory_Protection->Gloves_Inner 5 Hand_Hygiene2 Final Hand Hygiene Gloves_Inner->Hand_Hygiene2 6 Spill_Response_Workflow Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel and Secure Area Spill_Occurs->Alert_Personnel Don_PPE Don Appropriate Spill Response PPE Alert_Personnel->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Up Clean and Decontaminate Area Contain_Spill->Clean_Up Dispose_Waste Dispose of Contaminated Waste Clean_Up->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Report Report Incident Doff_PPE->Report

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.